12H-Benzofuro[2,3-a]carbazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12H-[1]benzofuro[2,3-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZINJFQFEBORIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 12H-Benzofuro[2,3-a]carbazole
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of 12H-Benzofuro[2,3-a]carbazole, a noteworthy heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. As a fused system incorporating both carbazole and benzofuran moieties, it presents a unique electronic and structural framework. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its synthesis, spectroscopic characterization, and predicted physicochemical properties. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust predictive overview and details established experimental protocols for its characterization.
Introduction
The fusion of distinct heterocyclic systems is a potent strategy in the design of novel molecules with tailored properties. This compound represents a compelling example of this approach, integrating the electron-rich carbazole nucleus with the versatile benzofuran scaffold. Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and strong fluorescence, making them integral components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Benzofuran moieties are also prevalent in a wide array of biologically active compounds. The amalgamation of these two pharmacophores in this compound is anticipated to yield a molecule with unique photophysical, electrochemical, and biological characteristics, making it a target of interest for further investigation.
This guide will systematically explore the known and predicted properties of this compound, providing a foundational understanding for researchers seeking to synthesize, characterize, and utilize this compound.
Molecular Structure and Identification
The core structure of this compound consists of a carbazole ring system fused with a benzofuran ring at the [2,3-a] position. This fusion results in a rigid, planar pentacyclic aromatic system.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 12H-[2]benzofuro[2,3-a]carbazole | PubChem[3] |
| CAS Number | 1338919-70-2 | ChemicalBook[4] |
| Molecular Formula | C₁₈H₁₁NO | PubChem[3] |
| Molecular Weight | 257.29 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 | PubChem[3] |
| InChIKey | DZINJFQFEBORIC-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fused heterocyclic systems. A potential approach involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic strategy would involve the construction of the benzofuran moiety onto a pre-existing carbazole framework or vice versa. One such proposed pathway is outlined below.
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of a benzofuro-fused carbazole system, adapted from similar reported procedures.[5]
Step 1: Synthesis of the Precursor
-
To a solution of carbazole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add a solution of an appropriate acylating agent (e.g., 2-bromoacetyl bromide) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the key intermediate.
Step 2: Cyclization to Form the Benzofuran Ring
-
Combine the intermediate from Step 1 with a cyclizing agent such as polyphosphoric acid.
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Physical Properties
The physical properties of this compound are largely predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source/Method |
| Boiling Point | 506.8 ± 23.0 °C | ChemicalBook (Predicted) |
| Density | 1.375 ± 0.06 g/cm³ | ChemicalBook (Predicted) |
| LogP | 5.1 | PubChem (Computed, XLogP3)[3] |
| Polar Surface Area | 28.9 Ų | PubChem (Computed)[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF, with limited solubility in non-polar solvents and insolubility in water. | Analogy to similar polycyclic aromatic hydrocarbons. |
Chemical and Spectroscopic Properties
The extended π-conjugated system of this compound is expected to give rise to distinct spectroscopic and electrochemical properties.
Spectroscopic Characterization
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The N-H proton of the carbazole moiety would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O. The protons on the fused aromatic rings would exhibit characteristic coupling patterns (doublets, triplets, and multiplets) depending on their substitution.[6][7]
-
¹³C NMR: The carbon-13 NMR spectrum would display a number of signals corresponding to the aromatic carbons in the range of δ 110-140 ppm. The carbons directly attached to the nitrogen and oxygen atoms would appear at more downfield shifts.[6][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
5.1.2. UV-Visible and Fluorescence Spectroscopy
The extended conjugation of the molecule suggests that it will absorb in the UV region and likely exhibit fluorescence.
-
UV-Visible Absorption: Based on related fused-ring carbazole derivatives, this compound is expected to exhibit strong absorption bands in the UV region, likely with maxima between 300 and 400 nm, corresponding to π-π* transitions.[1][9]
-
Fluorescence Emission: Many carbazole derivatives are known to be highly fluorescent. Upon excitation at its absorption maximum, this compound is predicted to emit in the blue or blue-green region of the spectrum. The fluorescence quantum yield is expected to be influenced by the rigidity of the fused ring system.[9][10][11]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer, exciting the sample at its absorption maximum.
Thermal Properties
The rigid, polycyclic aromatic structure of this compound suggests high thermal stability.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td). For analogous benzocarbazole derivatives, decomposition temperatures (corresponding to 5% weight loss) are often observed in the range of 270-462 °C.[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point (Tm) and glass transition temperature (Tg). Related carbazole derivatives often exhibit high glass transition temperatures, indicative of good morphological stability.[12]
Experimental Protocol: Thermal Analysis
-
TGA: Place a small, accurately weighed sample (5-10 mg) into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
-
DSC: Place a small sample (2-5 mg) into a DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, cool it, and then reheat it to observe the thermal transitions.
Electrochemical Properties
The electron-rich nature of the carbazole moiety suggests that this compound will be electrochemically active.
-
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the molecule. Carbazole derivatives typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a radical cation.[2][13] From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a three-electrode setup (working, reference, and counter electrodes). Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram and use them to calculate the HOMO and LUMO energy levels, often referenced to the ferrocene/ferrocenium redox couple.[2]
Diagram: Experimental Workflow for Physicochemical Characterization
Caption: A general workflow for the synthesis and characterization of this compound.
Potential Applications
Given the properties of its constituent moieties, this compound and its derivatives hold promise in several areas:
-
Organic Electronics: The predicted high thermal stability and potential for efficient charge transport make it a candidate for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), either as an emissive material, a host material, or a hole-transporting layer.[1]
-
Drug Development: The carbazole and benzofuran scaffolds are present in numerous biologically active molecules. The fused system could be explored for its potential as an anticancer, antimicrobial, or antiviral agent.
-
Fluorescent Probes: The anticipated fluorescence of this molecule could be harnessed in the development of chemical sensors and biological imaging agents.
Conclusion
This compound is a fascinating heterocyclic compound with a rich potential for scientific exploration. While direct experimental data remains scarce, this technical guide has provided a comprehensive overview of its predicted physical and chemical properties based on a thorough analysis of related compounds. The proposed synthetic route and detailed experimental protocols for characterization offer a solid foundation for researchers to further investigate this promising molecule. The unique combination of the carbazole and benzofuran ring systems positions this compound as a valuable target for future research in both materials science and medicinal chemistry.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1338919-70-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iieta.org [iieta.org]
An In-depth Technical Guide to 12H-Benzofuro[2,3-a]carbazole: A Promising Heterocyclic Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 12H-Benzofuro[2,3-a]carbazole (CAS Number: 1338919-70-2), a complex heterocyclic molecule with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this unique scaffold. While specific research on this exact isomer is limited, this guide synthesizes information from closely related benzofurocarbazole and parent heterocyclic systems to provide a foundational understanding and to illuminate pathways for future investigation.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of this compound represents a strategic fusion of two "privileged" heterocyclic systems: benzofuran and carbazole. Both of these parent structures are cornerstones in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.
-
Carbazole: This tricyclic aromatic amine is known for its diverse pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Several approved drugs and clinical candidates, such as the anticancer agent ellipticine and the beta-blocker carvedilol, feature the carbazole nucleus, highlighting its therapeutic relevance.[2]
-
Benzofuran: As a versatile oxygen-containing heterocycle, benzofuran is a core component of many biologically active compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
The fusion of these two potent pharmacophores into the pentacyclic this compound system creates a rigid, planar structure with a unique electronic distribution, making it a compelling candidate for investigation in drug discovery, particularly in oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key computed and available data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1338919-70-2 | [5][6] |
| Molecular Formula | C₁₈H₁₁NO | [5][6] |
| Molecular Weight | 257.29 g/mol | [5][6] |
| IUPAC Name | 12H-[5]benzofuro[2,3-a]carbazole | [5] |
| Boiling Point (Predicted) | 506.8 ± 23.0 °C | [6] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [6] |
| Purity (Typical) | >97% | [7] |
| Physical Form | Solid | [7] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [7] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 | [5] |
| InChI Key | DZINJFQFEBORIC-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
While a specific, published synthetic route for this compound has not been extensively documented in peer-reviewed literature, its structure suggests several plausible synthetic strategies based on established methodologies for constructing benzofuran and carbazole rings. One of the most prominent methods for benzofuran synthesis is the Rap-Stoermer reaction .[8][9]
A proposed synthetic pathway could involve an intramolecular cyclization, a powerful strategy for constructing complex ring systems. A hypothetical retrosynthetic analysis is presented below.
Proposed Retrosynthetic Pathway
Caption: A potential retrosynthetic analysis for this compound.
Hypothetical Synthetic Protocol via Intramolecular Photocyclization
This protocol outlines a potential, though not yet published, synthetic route based on the photocyclization of a suitably substituted indole derivative, a known method for forming carbazole rings.[10]
Step 1: Synthesis of a 2-(2-halophenyl)indole derivative.
-
This can be achieved through a Fischer indole synthesis or a Suzuki coupling between an indole-2-boronic acid and a di-ortho-substituted benzene.
Step 2: Introduction of a benzofuran precursor.
-
A subsequent coupling reaction, such as a Sonogashira or Heck coupling, could be employed to attach a vinyl or ethynyl benzofuran precursor at the 3-position of the indole ring.
Step 3: Intramolecular Photocyclization.
-
Dissolve the synthesized precursor from Step 2 in a suitable solvent (e.g., a mixture of cyclohexane and methanol) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (typically >254 nm) while maintaining a constant temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Causality in Experimental Choices: The choice of photocyclization is based on its effectiveness in forming the carbazole ring system from stilbene-like precursors.[10] The deoxygenation step is critical to prevent photo-oxidation side reactions. The purification by column chromatography is a standard and effective method for isolating the desired product from starting materials and byproducts.
Potential Biological Activity and Mechanism of Action
Direct biological data for this compound is not currently available in the public domain. However, based on the extensive literature on related benzofuran and carbazole derivatives, it is plausible to hypothesize its potential as an anticancer agent.[2][3][4]
Hypothesized Anticancer Activity
Many carbazole and benzofuran derivatives exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of this compound is ideal for intercalation between DNA base pairs, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. This is a known mechanism for other carbazole-based anticancer agents.
-
Kinase Inhibition: Many heterocyclic compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling pathways.
-
Induction of Apoptosis: Benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action for a benzofurocarbazole derivative could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Applications in Drug Discovery and Research
The unique structural features of this compound make it a valuable scaffold for:
-
Anticancer Drug Discovery: As a lead compound for the development of novel therapeutics targeting various cancer types.
-
Probe for Biological Systems: Its planar, aromatic nature may lend itself to applications as a fluorescent probe for studying DNA or protein interactions.
-
Materials Science: Carbazole derivatives are known for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Experimental Protocols for Biological Evaluation
To assess the hypothesized anticancer activity of this compound, a standard in vitro cytotoxicity assay would be the first step.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls ensures the validity of the assay. The positive control confirms the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a structurally intriguing molecule that holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in the field of oncology. While direct experimental data on this specific compound is sparse, the well-documented biological activities of its constituent benzofuran and carbazole moieties provide a strong rationale for its investigation. Future research should focus on developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for thorough biological evaluation. Subsequent studies should then aim to elucidate its mechanism of action and explore its efficacy in preclinical cancer models. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising heterocyclic system.
References
- 1. echemcom.com [echemcom.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1338919-70-2 [m.chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Molecular formula C18H11NO structural isomers
An In-depth Technical Guide to the Structural Isomers of C18H11NO: The Carbazolone Scaffold and its Therapeutic Potential
Introduction
In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount. The molecular formula C18H11NO represents a fascinating area of chemical space, characterized by a high degree of unsaturation that suggests the presence of complex, polycyclic aromatic systems. Such structures are often associated with significant biological activity due to their ability to intercalate with DNA, interact with protein active sites, and participate in various biochemical pathways. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical exploration of the structural isomers of C18H11NO, with a primary focus on the N-phenylcarbazolone scaffold—a class of compounds with considerable therapeutic promise.
Isomerism, the phenomenon where molecules share the same molecular formula but differ in their atomic arrangement, plays a critical role in pharmacology. Structural isomers can exhibit vastly different physical, chemical, and biological properties, including efficacy, toxicity, and metabolic stability. Understanding and isolating specific isomers is therefore a cornerstone of rational drug design. This guide will delve into the synthesis, characterization, and potential applications of C18H11NO isomers, offering field-proven insights and robust experimental protocols to empower further research and development.
Part 1: The N-Phenylcarbazolone Isomers: A Core Focus
Among the various potential structures for C18H11NO, the N-phenylcarbazolone framework stands out due to the well-documented biological significance of the carbazole nucleus. Carbazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The Carbazolone Scaffold: Structure and Isomerism
The core of these molecules is a carbazolone ring system, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring that also bears a carbonyl group. The attachment of a phenyl group to the nitrogen atom (N-phenyl) completes the C18H11NO molecular formula.
The primary source of structural isomerism within the N-phenylcarbazolone class arises from the position of the carbonyl group on the carbazole framework and the relative positions of the substituents on the phenyl ring (though for this guide, we will focus on the unsubstituted N-phenyl group). The carbonyl group can be located at positions 1, 2, 3, or 4 of the carbazole ring, leading to four distinct regioisomers.
Caption: Positional isomers of N-phenylcarbazolone based on the carbonyl position.
Synthesis of N-Phenylcarbazolones
The synthesis of the carbazolone core is a key step and can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Key Synthetic Strategies:
-
Intramolecular C-H Activation/Annulation: Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective bond formations. A powerful strategy involves the copper-catalyzed intramolecular oxidative C-C or C-N coupling of appropriately substituted anilines and 1,3-diketones or enaminones.[4][5] This approach offers a direct route to the carbazolone core under relatively mild conditions. The causality behind this choice lies in the high functional group tolerance and regioselectivity often afforded by copper catalysis.
-
Reductive Cyclization: Another classic and robust method is the reductive cyclization of nitro-containing precursors. For example, an α-substituted 2-nitrophenylcyclohexanone can be cyclized using reagents like TiCl3 or Fe in acetic acid to form the tetrahydrocarbazolone, which is then aromatized.[1] This self-validating protocol relies on the well-established chemistry of nitro group reduction to an amine, which then undergoes intramolecular condensation.
-
Graebe-Ullmann Reaction and Related Cyclizations: The Graebe-Ullmann reaction is a classic method for synthesizing carbazoles, typically involving the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles.[6][7][8] While traditionally used for carbazoles, modifications of this and other cyclization strategies, like the Cadogan reaction, can be adapted for carbazolone synthesis.
Caption: Generalized workflow for copper-catalyzed carbazolone synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of a Carbazolone Derivative
This protocol describes a general procedure for the synthesis of a carbazolone derivative via copper-catalyzed intramolecular annulation.
-
Step 1: Synthesis of the Enaminone Intermediate.
-
To a solution of a substituted aniline (1.0 eq.) and a 1,3-cyclohexanedione derivative (1.1 eq.) in toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the aniline.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enaminone intermediate.
-
-
Step 2: Intramolecular C-N Coupling.
-
In a sealed tube, combine the enaminone intermediate (1.0 eq.), Cu(OAc)2 (1.5 eq.), and Na2CO3 (2.0 eq.) in DMF (0.2 M).
-
Purge the mixture with oxygen for 10 minutes, then seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (hexane/ethyl acetate) to yield the pure carbazolone product.
-
Spectroscopic and Structural Characterization
Unambiguous identification and differentiation of the C18H11NO isomers are critical. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the 11 protons. The specific splitting patterns and coupling constants are invaluable for determining the substitution pattern on the carbazole and N-phenyl rings.
-
¹³C NMR: Will display signals for all 18 carbon atoms, with the carbonyl carbon appearing significantly downfield (typically 170-190 ppm). The chemical shifts of the aromatic carbons provide further evidence for the isomeric structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule, confirming the specific regioisomer.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C18H11NO) by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. The exact position can offer clues about the electronic environment of the carbonyl group.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.
| Technique | Key Observable | Expected Range/Value |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 270.0919, Observed: 270.0915 ± 0.0005 |
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm |
| ¹³C NMR | Carbonyl Carbon | 170 - 190 ppm |
| IR | C=O Stretch | 1650 - 1700 cm⁻¹ |
Part 2: Biological Activity and Drug Development Potential
The Carbazole Pharmacophore in Medicine
The carbazole nucleus is a key pharmacophore due to its rigid, planar, and electron-rich nature, which facilitates effective interaction with biological macromolecules. Its lipophilic character allows it to cross cell membranes, a desirable property for drug candidates. Several approved drugs, such as the anti-emetic agent ondansetron (a carbazolone derivative) and the beta-blocker carvedilol, feature the carbazole scaffold, highlighting its therapeutic relevance.
Therapeutic Targets for C18H11NO Isomers
The structural features of N-phenylcarbazolones make them attractive candidates for targeting several disease pathways.
-
Anticancer Activity: Many carbazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and telomerase, as well as the induction of apoptosis.[1][9] The planar structure of the carbazolone core is well-suited for intercalating into DNA, disrupting DNA replication and transcription in cancer cells. Furthermore, these compounds can target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
-
Anti-inflammatory and Neuroprotective Effects: Carbazoles have been shown to possess significant anti-inflammatory and antioxidant properties.[3] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by scavenging reactive oxygen species (ROS). This dual activity makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where both inflammation and oxidative stress play a crucial role.
Caption: Potential inhibition of the PI3K/Akt pathway by C18H11NO isomers.
Part 3: Exploring Beyond the Carbazolone Core
While N-phenylcarbazolones represent a highly promising and logical class of isomers for C18H11NO, the vastness of this chemical space allows for other plausible structures. For instance, highly fused, planar heterocyclic systems such as derivatives of indolo[3,2,1-jk]carbazole could exist. The parent indolo[3,2,1-jk]carbazole has the formula C18H11N.[10][11] Introducing a carbonyl group would lead to C18H9NO, which is not an isomer but a close structural relative. However, other substitutions on different fused backbones could theoretically yield the C18H11NO formula and may possess unique photophysical or biological properties worthy of investigation.
Conclusion
The molecular formula C18H11NO defines a rich and largely unexplored territory for the discovery of novel therapeutic agents. This guide has systematically elucidated the structural diversity, synthesis, and characterization of a key isomeric class: the N-phenylcarbazolones. Grounded in the proven biological relevance of the carbazole scaffold, these compounds present significant opportunities for development as anticancer, anti-inflammatory, and neuroprotective agents. The provided protocols and analytical strategies serve as a robust framework for researchers to synthesize and unambiguously identify these isomers, while the discussion of their therapeutic potential aims to inspire further investigation into their mechanisms of action and structure-activity relationships. As the demand for new and effective drugs continues to grow, a deep dive into complex chemical spaces like that of C18H11NO will be essential for driving the next wave of pharmaceutical innovation.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbazolones and 3-acetylindoles via oxidative C–N bond formation through PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Profile and Research Framework for 12H-Benzofuro[2,3-a]carbazole
Abstract: This document provides a comprehensive technical profile of the heterocyclic compound 12H-Benzofuro[2,3-a]carbazole. While this specific isomer is commercially available, it remains largely uncharacterized in peer-reviewed scientific literature. This guide serves as a foundational resource for researchers by consolidating its known chemical identifiers and computed physicochemical properties. Furthermore, it establishes a robust framework for future investigation by proposing a plausible synthetic route and detailing standardized protocols for its spectroscopic characterization and structural verification. By contextualizing the potential of this compound within the well-established biological and material science applications of the broader carbazole and benzofuran classes, this guide aims to catalyze and inform subsequent research and development efforts.
Part 1: The Benzofurocarbazole Scaffold: A Fusion of Privileged Structures
The pursuit of novel therapeutic agents and advanced organic materials frequently involves the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with a wide range of biological targets or exhibit desirable photophysical properties. Both carbazole and benzofuran represent such scaffolds.
Carbazole , a nitrogen-containing tricyclic heterocycle, is the core of numerous natural alkaloids and synthetic compounds displaying a remarkable breadth of biological activities, including anticancer, antibacterial, antioxidant, and neuroprotective properties.[1][2] Its rigid, planar structure and electron-rich nature also make it a valuable component in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[3][4]
Benzofuran , a fusion of benzene and furan rings, is another cornerstone of medicinal chemistry. Derivatives of this scaffold are prevalent in nature and have been synthesized to create drugs with antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7]
The fusion of these two potent moieties into a single pentacyclic system, the benzofurocarbazole skeleton, presents a compelling strategy for developing novel chemical entities. The specific arrangement of the rings, known as isomerism, can drastically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics.[8][9] This guide focuses on the specific isomer This compound , providing a critical starting point for its scientific exploration.
Part 2: Chemical Identity and Physicochemical Properties
Accurate identification is the bedrock of any chemical research. The fundamental identifiers for this compound have been consolidated from chemical databases and supplier specifications.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 12H-[10]benzofuro[2,3-a]carbazole | [10] |
| CAS Number | 1338919-70-2 | [11] |
| Molecular Formula | C₁₈H₁₁NO | [10][11] |
| Molecular Weight | 257.29 g/mol | [11] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 | [10] |
| InChIKey | DZINJFQFEBORIC-UHFFFAOYSA-N | [10] |
While experimental data is scarce, computational models provide valuable predictions for the compound's physicochemical properties, which are essential for anticipating its behavior in various solvents and biological systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Computation Method |
| XLogP3 | 5.1 | XLogP3 3.0[10] |
| Boiling Point | 506.8 ± 23.0 °C | Predicted |
| Density | 1.375 ± 0.06 g/cm³ | Predicted |
| pKa | 16.07 ± 0.30 | Predicted |
| Polar Surface Area | 28.9 Ų | Cactvs 3.4.8.18[10] |
Part 3: A Proposed Synthetic Strategy
As of the date of this guide, a specific, peer-reviewed synthesis for this compound has not been published. However, based on established methodologies for constructing fused heterocyclic systems, a plausible and efficient synthetic route can be proposed. The following strategy utilizes a palladium-catalyzed intramolecular cyclization, a powerful tool in modern organic synthesis.[1]
The proposed pathway begins with the coupling of two readily available precursors, followed by an intramolecular reaction to form the pentacyclic core.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Rationale: This protocol is designed for high yield and purity. The Suzuki coupling is a robust method for forming C-C bonds. The subsequent intramolecular C-H amination is an efficient way to form the final N-heterocycle, minimizing the need for pre-functionalized starting materials.
-
Step 1: Synthesis of 2-(9H-Carbazol-2-yl)benzofuran (Intermediate C)
-
To a degassed mixture of toluene (80 mL) and 2M aqueous potassium carbonate (40 mL), add 2-Bromo-9H-carbazole (1.0 eq), Benzofuran-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
-
-
Step 2: Synthesis of this compound (Final Product D)
-
In a sealed tube, dissolve the intermediate 2-(9H-Carbazol-2-yl)benzofuran (1.0 eq) in anhydrous dimethylacetamide (DMA).
-
Add palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and potassium carbonate (2.5 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Seal the tube and heat the mixture to 130 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product via column chromatography to obtain this compound.
-
Part 4: Framework for Spectroscopic Characterization
Rigorous structural confirmation is non-negotiable. The following protocols outline the standard analytical techniques required to validate the identity and purity of the synthesized compound.
Figure 2: Standard workflow for purification and structural analysis.
Standard Operating Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the precise arrangement of proton and carbon atoms.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]
-
Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent).[12]
-
Data Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).[12]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Sample Preparation: Create a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.[12]
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).[12]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To confirm the elemental composition and molecular weight.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.[12]
-
Instrumentation: Thermo-Fisher LTQ Orbitrap XL (or equivalent) using electrospray ionization (ESI).[12]
-
Data Acquisition: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Table 3: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Result | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) | Protons on the fused aromatic system.[13] |
| N-H Proton | δ > 11.0 ppm (broad singlet) | Acidic proton on the carbazole nitrogen.[13] | |
| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm | Multiple distinct signals for the 18 carbons of the fused rings.[13] |
| FT-IR | N-H Stretch | ~3400 cm⁻¹ | Characteristic stretch for the secondary amine in the carbazole ring. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Standard aromatic C-H vibrations. | |
| C-O-C Stretch | ~1250-1050 cm⁻¹ | Asymmetric and symmetric stretching of the ether linkage in the benzofuran moiety. | |
| HRMS (ESI+) | [M+H]⁺ | m/z 258.0913 | Calculated for C₁₈H₁₂NO⁺. |
Part 5: Potential Applications and Future Research
The true value of this compound lies in its potential, which can be inferred from its structural components.
Drug Development
The carbazole scaffold is a key feature in numerous anticancer agents, and benzofuran derivatives are known to possess a wide array of pharmacological properties, including antimicrobial and anti-inflammatory effects.[1][5][14] The fusion of these two systems in this compound creates a novel, rigid, and planar molecule that is an excellent candidate for screening in various therapeutic areas:
-
Oncology: The planar structure is ideal for intercalation with DNA or binding to enzyme active sites, such as kinases, which are common targets in cancer therapy.
-
Infectious Diseases: The electron-rich heterocyclic system could be explored for antibacterial and antifungal activity.
-
Neuroscience: Many carbazole derivatives exhibit activity in the central nervous system, suggesting potential applications in neurodegenerative disease research.
Materials Science
The high degree of π-conjugation across the pentacyclic system suggests that this compound could possess interesting photophysical properties. Future research should explore its potential as:
-
A host material or dopant in OLEDs .
-
A building block for microporous organic polymers for applications in gas storage or catalysis.[3][4]
Future Directions
A clear path for advancing the science of this molecule includes:
-
Synthetic Validation: Execute the proposed synthesis or develop an alternative route and fully characterize the compound to confirm the data predicted in this guide.
-
Biological Screening: Perform comprehensive in vitro screening against panels of cancer cell lines, bacteria, and fungi to identify potential therapeutic activities.
-
Photophysical Characterization: Measure the absorption, emission, and quantum yield to evaluate its suitability for applications in materials science.
-
Isomer Comparison: Synthesize and test other benzofurocarbazole isomers to establish a structure-activity relationship (SAR) and understand how the fusion pattern affects the molecule's properties.[8]
References
- 1. Synthesis of Carbazole_Chemicalbook [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 12H-Benzofuro[2,3-a]carbazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Spectroscopic Signature of a Fused Heterocycle
12H-Benzofuro[2,3-a]carbazole is a compelling heterocyclic scaffold, integrating the well-known carbazole and benzofuran moieties. This fusion results in a rigid, planar system with unique electronic properties, making it a molecule of significant interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application and further development. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The data presented herein are predicted based on the well-established spectral characteristics of its constituent substructures, offering a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure and the standard numbering convention for this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the extensive fused ring system. The chemical shifts are influenced by the electron-donating nature of the nitrogen and oxygen heteroatoms and the anisotropic effects of the aromatic rings.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (12) | 8.0 - 8.5 | br s | - |
| Aromatic Protons | 7.0 - 8.2 | m | - |
Note: The exact chemical shifts and coupling constants of the aromatic protons will be highly dependent on the solvent and the specific electronic environment of each proton. 2D NMR techniques such as COSY and HMQC would be essential for unambiguous assignment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all 18 carbon atoms. The chemical shifts are predicted based on the known values for carbazole and benzofuran derivatives.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Quaternary Aromatic C | 120 - 155 |
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution, which is crucial for analyzing the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments: To definitively assign the proton and carbon signals, perform the following 2D experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the N-H bond and the aromatic C-H and C=C bonds.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Strong |
| C-O Stretch | 1250 - 1200 | Strong |
| C-N Stretch | 1350 - 1280 | Medium |
The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region is a strong indicator of the N-H group in the carbazole moiety. The aromatic C=C stretching vibrations will likely appear as a series of sharp bands in the fingerprint region.[5]
Experimental Protocol for FT-IR Spectroscopy
The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is a common choice.[6][7]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Predicted Mass Spectral Data
-
Molecular Formula: C₁₈H₁₁NO
-
Molecular Weight: 257.29 g/mol
-
Expected [M+H]⁺: 258.0919 (calculated for C₁₈H₁₂NO⁺)
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of a stable, fused aromatic system.
Plausible Fragmentation Pathway
Fused heterocyclic systems are generally stable, and fragmentation may require higher energies. A plausible fragmentation pathway could involve the loss of small, stable molecules.[8][9]
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in a prominent protonated molecular ion with minimal fragmentation.[10][11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
-
A small amount of an acid, such as formic acid (0.1%), can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and observe the characteristic fragment ions.
-
Conclusion
The comprehensive spectral analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, provides an unambiguous structural characterization. This technical guide outlines the predicted spectral data and the robust experimental protocols necessary for its acquisition. The provided information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and further exploration of this and related heterocyclic systems.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. whitman.edu [whitman.edu]
- 10. Rutgers_MS_Home [react.rutgers.edu]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility of 12H-Benzofuro[2,3-a]carbazole in common organic solvents
An In-Depth Technical Guide to the Solubility of 12H-Benzofuro[2,3-a]carbazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its therapeutic potential, like that of many carbazole derivatives, is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant for bioavailability and formulation.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document outlines the foundational principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into solvent selection for various research and development applications.
Introduction to this compound
This compound belongs to a class of fused heterocyclic compounds that have garnered attention for their diverse biological activities, including potential antitumor and anti-inflammatory properties.[1][2] The rigid, planar structure of the benzofurocarbazole core is a key feature influencing its molecular interactions and, consequently, its physical properties.
Molecular Structure and Physicochemical Properties:
-
Appearance: Off-white to gray solid[4]
The high XLogP3 value suggests a lipophilic nature, indicating that this compound is likely to have poor aqueous solubility but better solubility in organic solvents.[8] Understanding its solubility profile is paramount for applications ranging from synthetic workups and purification to formulation for biological screening and therapeutic delivery.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process.
For this compound, the key intermolecular forces at play are:
-
Van der Waals forces: These are the primary forces of attraction between the nonpolar carbazole and benzofuran rings and nonpolar solvents.
-
Dipole-dipole interactions: The presence of nitrogen and oxygen heteroatoms introduces polarity into the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen bonding: The secondary amine in the carbazole moiety can act as a hydrogen bond donor, while the oxygen in the benzofuran ring can act as a hydrogen bond acceptor.
The large, aromatic surface area of the molecule suggests that it will be most soluble in solvents that can effectively interact with this system, such as aromatic solvents or those with moderate to high polarity that can engage in dipole-dipole interactions.
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on their polarity and chemical properties.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Hexane | 0.1 | 1.88 | Low | Nonpolar solvent; limited interaction with the polar functional groups of the solute. |
| Toluene | 2.4 | 2.38 | Moderate to High | Aromatic solvent; can engage in π-stacking interactions with the aromatic rings of the solute. |
| Dichloromethane (DCM) | 3.1 | 9.08 | Moderate | Moderately polar; effective at dissolving a wide range of organic compounds. |
| Acetone | 5.1 | 20.7 | Moderate to High | Polar aprotic solvent; can act as a hydrogen bond acceptor. |
| Ethyl Acetate | 4.4 | 6.02 | Moderate | Moderately polar with both ester and alkyl groups, allowing for a balance of interactions. |
| Ethanol | 4.3 | 24.55 | Low to Moderate | Polar protic solvent; can engage in hydrogen bonding, but the large nonpolar region of the solute may limit solubility. |
| Methanol | 5.1 | 32.7 | Low to Moderate | Similar to ethanol, but more polar. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High | Highly polar aprotic solvent; excellent solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | Highly polar aprotic solvent; strong hydrogen bond acceptor.[9] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability for poorly soluble compounds.[10]
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved solute in the supernatant is then measured.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible undissolved solid at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the vials for a sufficient time to reach equilibrium. For poorly soluble compounds, this can be 24 to 48 hours.[9] Preliminary kinetic studies can determine the optimal equilibration time.[8]
-
-
Sample Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed or filter the solution using a syringe filter compatible with the solvent.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
High-Throughput Methods for Kinetic Solubility
In early-stage drug discovery, kinetic solubility measurements are often preferred for their speed and lower compound consumption.[11] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer, with precipitation detected by turbidimetry or other optical methods.[11][12] While not a measure of true thermodynamic solubility, kinetic solubility provides a valuable initial assessment of a compound's solubility characteristics.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and pharmaceutical applications. Based on its structure, it is predicted to be a lipophilic compound with poor aqueous solubility but favorable solubility in polar aprotic and aromatic organic solvents such as DMSO, DMF, and toluene. For definitive quantitative data, the shake-flask method remains the most reliable approach. The detailed protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound and its derivatives in any solvent of interest, thereby facilitating further research and development.
References
- 1. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 4. This compound CAS#: 1338919-70-2 [m.chemicalbook.com]
- 5. This compound | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. books.rsc.org [books.rsc.org]
A Technical Guide to the Photophysical and Electronic Properties of Benzofurocarbazoles
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
In the landscape of materials science and medicinal chemistry, the quest for novel molecular architectures with tunable electronic and photophysical properties is perpetual. Among the myriad of heterocyclic compounds, benzofurocarbazoles have emerged as a "privileged scaffold." This unique class of molecules is formed by the fusion of three distinct and electronically significant moieties: a benzofuran, a furan, and a carbazole. The carbazole unit is well-known for its excellent hole-transporting capabilities and thermal stability, making it a cornerstone in organic electronics.[1] The benzofuran portion, on the other hand, is a common motif in biologically active compounds and contributes to the overall electronic delocalization of the system.[2]
The fusion of these rings creates a rigid, planar structure with an extended π-conjugation system. This structural rigidity minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. Furthermore, the electronic character of the molecule can be finely tuned by strategic placement of electron-donating or electron-withdrawing groups on the carbazole, benzofuran, or both. This high degree of tunability makes benzofurocarbazoles exceptionally versatile, with significant applications in Organic Light-Emitting Diodes (OLEDs), particularly as emitters for Thermally Activated Delayed Fluorescence (TADF), as well as in organic solar cells and fluorescent sensors.[3][4][5][6][7]
This guide provides an in-depth exploration of the core photophysical and electronic properties of benzofurocarbazoles. It is intended for researchers and professionals who seek to understand the structure-property relationships that govern the performance of these materials and to leverage these insights for the rational design of new functional molecules.
Molecular Architecture and Synthetic Strategies
The properties of benzofurocarbazoles are intrinsically linked to their isomeric structures. The fusion of the benzofuran and carbazole moieties can occur in different ways, leading to distinct isomers such as 12H-benzofuro[3,2-a]carbazole, 7H-benzofuro[2,3-b]carbazole, and 5H-benzofuro[3,2-c]carbazole.[5] Each isomer possesses a unique electronic distribution and, consequently, different photophysical characteristics.
Diagram: Core Isomeric Structures of Benzofurocarbazole
Caption: Common isomers of the benzofurocarbazole core scaffold.
The synthesis of these complex heterocycles often involves multi-step procedures. A common and effective method is the Rap-Stoermer reaction, which facilitates the construction of the 2-benzofuroyl moiety through the base-mediated reaction of salicylaldehydes with α-haloketones.[2][8] This approach, often enhanced with ultrasound assistance, provides efficient access to various benzofuroylcarbazoles.[2][8][9] Other strategies include palladium-promoted cyclodehydrogenation reactions.[10] The choice of synthetic route is critical as it dictates the substitution patterns available for molecular engineering.
Core Electronic Properties
The performance of benzofurocarbazoles in electronic devices is governed by their frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters determine the efficiency of charge injection, transport, and recombination.
Determining HOMO and LUMO Levels
Cyclic Voltammetry (CV) is the primary experimental technique used to estimate the HOMO and LUMO energy levels of organic materials.[11] By measuring the onset oxidation (E_ox) and reduction (E_red) potentials of a compound, one can calculate the FMO energies using empirical formulas.[11][12] Typically, these measurements are referenced against a standard with a known potential, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.[12]
The relationships are generally expressed as:
-
E_HOMO (eV) = - [E_ox (vs. Fc/Fc+) + 4.8] [12]
-
E_LUMO (eV) = - [E_red (vs. Fc/Fc+) + 4.8]
The value 4.8 eV represents the absolute energy level of the Fc/Fc+ reference electrode relative to the vacuum level.[12]
Experimental Workflow: Determination of FMO Energy Levels via CV
Caption: Workflow for estimating HOMO/LUMO levels using Cyclic Voltammetry.
Structure-Property Relationships
The electronic properties of benzofurocarbazoles are highly dependent on their molecular structure. For instance, fusing the electron-rich benzofurocarbazole donor with an electron-accepting moiety, such as a dicyanobenzene group, creates a molecule with significant charge-transfer character.[4] This design strategy is fundamental for developing TADF emitters, as it promotes the separation of the HOMO and LUMO. In such molecules, the HOMO is typically localized on the benzofurocarbazole donor, while the LUMO resides on the acceptor unit.[4]
Studies have shown that replacing a standard carbazole donor with a benzofurocarbazole moiety can increase the oscillator strength of the molecule, potentially enhancing its light-emitting properties.[4] The specific isomer of the benzofurocarbazole donor also plays a crucial role; for example, the 12H-benzofuro[3,2-a]carbazole (12BFCz) donor has been shown to be effective in blue-shifting the emission color of TADF emitters.[5][7]
| Derivative | HOMO (eV) | LUMO (eV) | Key Feature | Application | Reference |
| BFCz-2CN | -6.19 | -3.58 | Benzofurocarbazole donor | Blue TADF Emitter | [4] |
| o12BFCzTrz | - | - | 12BFCz donor | Blue-shifted TADF | [5][7] |
| oBFCzTrz | - | - | 34BFCz donor | High EQE TADF | [5][7] |
Key Photophysical Properties
The interaction of benzofurocarbazoles with light gives rise to their characteristic photophysical properties, which are central to their application in optoelectronic devices and as fluorescent probes.
Absorption and Emission
Benzofurocarbazoles typically exhibit strong absorption in the UV-A region (320-400 nm) corresponding to π-π* transitions within the conjugated aromatic system. The emission spectra, measured via photoluminescence spectroscopy, are often characterized by large Stokes shifts, particularly in molecules designed with intramolecular charge-transfer (ICT) character. This property is advantageous in reducing self-absorption and improving device efficiency.
The emission color can be precisely tuned. As mentioned, the choice of the benzofurocarbazole isomer can shift the emission towards the blue region of the spectrum.[5][7] Furthermore, the solvent environment can significantly influence the emission properties (solvatochromism), with more polar solvents often leading to a red-shift in the emission of ICT compounds.[13][14]
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield (Φ_F) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15][16] High Φ_F values are essential for bright OLEDs and sensitive fluorescent sensors. Benzofurocarbazoles, due to their rigid structures, often exhibit high quantum yields.
The relative method is the most common approach for determining Φ_F.[15][17] It involves comparing the integrated fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield under identical conditions (i.e., same excitation wavelength and absorbance).[15][17]
The quantum yield (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
ST and X denote the standard and test sample, respectively.
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.[17]
Protocol: Relative Fluorescence Quantum Yield Determination
-
Standard & Sample Preparation: Prepare a series of dilute solutions (typically 5-6) of both the test compound and a suitable quantum yield standard (e.g., quinine sulfate) in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurements.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plot: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Calculation: Determine the gradient of the straight line for both the standard (Grad_ST) and the test sample (Grad_X). Calculate the quantum yield of the test sample (Φ_X) using the equation above.[17]
Thermally Activated Delayed Fluorescence (TADF)
A particularly important application of benzofurocarbazoles is in TADF-based OLEDs. TADF materials can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[4] This allows for theoretical internal quantum efficiencies of up to 100%. The key to efficient TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST).
The donor-acceptor architecture, where a benzofurocarbazole acts as the donor, is highly effective at achieving a small ΔE_ST.[3][4][6] The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) minimizes the exchange energy, which is a primary contributor to the S1-T1 gap. The introduction of benzofurocarbazole donors has been shown to improve quantum efficiency and shorten the excited-state lifetime of TADF emitters compared to traditional carbazole donors.[4]
Applications in Research and Development
The unique and tunable properties of benzofurocarbazoles make them valuable across several high-tech fields.
-
Organic Light-Emitting Diodes (OLEDs): As discussed, they are exemplary candidates for blue TADF emitters, a critical component for full-color displays and solid-state lighting.[3][5][6][7] Their high efficiency and color tunability are key advantages.[5][7]
-
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment makes them suitable for developing chemosensors. By functionalizing the core with specific binding sites, they can be designed to detect ions (like Cu²⁺) or biologically relevant molecules like glucose.[10][18][19]
-
Drug Development: While primarily known for materials applications, the carbazole and benzofuran motifs are present in many biologically active compounds.[2] The rigid, planar structure of benzofurocarbazoles could be explored as a scaffold for DNA intercalators or as probes for bio-imaging, leveraging their strong fluorescence for cell visualization.[14][18]
Conclusion and Future Outlook
Benzofurocarbazoles represent a powerful and versatile class of heterocyclic compounds. The strategic fusion of carbazole and benzofuran units provides a rigid, π-conjugated core with exceptional and highly tunable photophysical and electronic properties. Through judicious molecular engineering—altering the fusion geometry and adding functional substituents—researchers can precisely control emission color, charge transport characteristics, and quantum efficiency.
The demonstrated success of these materials, particularly as next-generation emitters in high-efficiency TADF OLEDs, has solidified their importance in materials science. Future research will likely focus on developing novel, cost-effective synthetic routes to new isomers, exploring their potential in other optoelectronic applications such as perovskite solar cells, and expanding their utility in the biomedical field as advanced fluorescent probes and sensors. The continued exploration of this privileged scaffold promises to yield further innovations across scientific disciplines.
References
- 1. nbinno.com [nbinno.com]
- 2. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unusual photophysical properties of substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of Benzofuro[2,3-a]carbazole Derivatives
Executive Summary
The fusion of benzofuran and carbazole moieties into the rigid, planar benzofuro[2,3-a]carbazole scaffold presents a compelling frontier in medicinal chemistry. Both parent heterocycles, carbazole and benzofuran, are renowned for a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide synthesizes current knowledge on the synthesis and burgeoning biological evaluation of their fused derivatives. We delve into the primary therapeutic avenues being explored—oncology, infectious diseases, and inflammation—supported by mechanistic insights and quantitative data. Furthermore, this document provides detailed experimental protocols, elucidates key structure-activity relationships, and outlines future perspectives for the development of these promising compounds as next-generation therapeutic agents.
Introduction: A Privileged Scaffold for Drug Discovery
The carbazole nucleus is a key structural motif in numerous naturally occurring alkaloids and synthetic compounds exhibiting significant biological effects, such as antitumor and antimicrobial activities.[1][3] Similarly, the benzofuran scaffold is a cornerstone of many natural and synthetic molecules with therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5]
The strategic fusion of these two pharmacophores into the benzofuro[2,3-a]carbazole core is hypothesized to create a synergistic effect, enhancing the therapeutic potential through a unique electronic and steric profile. These fused systems are potential DNA intercalating agents and can modulate various enzymatic pathways.[6] This guide explores the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of heterocyclic compounds.
Synthetic Strategies: Constructing the Core Scaffold
The creation of benzofuro[2,3-a]carbazole derivatives is a critical step in exploring their biological potential. A variety of synthetic methodologies have been developed, with the Rap-Stoermer reaction being a particularly facile and efficient approach.[1][7][8] This method allows for the direct construction of the benzofuran ring onto a carbazole precursor.
Key Synthetic Pathway: Ultrasound-Assisted Rap-Stoermer Reaction
An efficient and straightforward method for constructing benzofuroyl-substituted carbazoles involves a PEG-400-catalyzed, ultrasound-assisted Rap-Stoermer reaction.[1][8] This technique offers advantages such as shorter reaction times, mild conditions, and good to moderate yields.[1][7]
Caption: Workflow for the ultrasound-assisted Rap-Stoermer synthesis.
Experimental Protocol: Synthesis of 3-(2-Benzofuroyl)-N-ethyl-9H-carbazoles
This protocol is adapted from a demonstrated facile synthesis method.[1][8]
-
Reaction Setup: To a stirred solution of 3-chloroacetyl-9-ethyl-9H-carbazole (0.5 mmol) in 4 mL of acetonitrile, add the desired salicylaldehyde derivative (0.55 mmol), potassium carbonate (1.0 mmol), and PEG-400 (0.25 mmol).
-
Reaction Conditions: Sonicate the resulting mixture in an ultrasound bath at a constant temperature of 80°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether). Reactions are typically complete within 2-4 hours.[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure benzofuroyl carbazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: This technique provides acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, allowing for lower temperatures and shorter reaction times compared to conventional heating.[1][9]
-
PEG-400: This acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble carbazole derivative and the inorganic base (K₂CO₃) in the acetonitrile solvent.[1][8]
-
Potassium Carbonate (K₂CO₃): A mild base is essential for the deprotonation of the salicylaldehyde hydroxyl group, initiating the nucleophilic attack that leads to cyclization.
Potential Biological Activities
The unique hybrid structure of benzofuro[2,3-a]carbazole derivatives makes them prime candidates for evaluation across several therapeutic areas.
Anticancer Activity
Both benzofuran and carbazole scaffolds are well-established pharmacophores in oncology research.[4] Their derivatives have demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.[4][10]
Mechanisms of Action: Benzofuran-based compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[10][11] For instance, certain benzofuran-pyrazole hybrids have been identified as promising c-Src kinase inhibitors.[12] Carbazole alkaloids can intercalate with DNA, inhibit topoisomerase, and modulate protein phosphorylation, leading to cancer cell death.[13] The fused benzofuro[2,3-a]carbazole system is expected to leverage these mechanisms.
Caption: Putative anticancer signaling pathways for benzofuro[2,3-a]carbazoles.
Quantitative Data: While specific data for the fused benzofuro[2,3-a]carbazole system is emerging, related hybrid molecules have shown significant promise.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Benzofuran-pyrazole hybrid (4c) | Leukemia (CCRF-CEM) | 1.00 - 2.71 | [12] |
| Benzofuran-pyrazole hybrid (4c) | Lung Cancer (HOP-92) | 1.00 - 2.71 | [12] |
| Benzofuran-pyrazole hybrid (4c) | Breast Cancer (T-47D) | 1.00 - 2.71 | [12] |
| 3-Amidobenzofuran (28g) | Breast Cancer (MDA-MB-231) | 3.01 | [14] |
| 3-Amidobenzofuran (28g) | Colon Cancer (HCT-116) | 5.20 | [14] |
| Imidazole-benzofuran hybrid (46) | Breast Cancer (MCF-7) | More active than Cisplatin | [15] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Carbazole and benzofuran derivatives have independently shown significant antibacterial and antifungal properties.[3][5][16][17]
Mechanisms of Action: The precise mechanisms are varied, but potential actions include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The planar structure of these compounds may facilitate intercalation into bacterial DNA or interaction with cell wall components.
Quantitative Data: Various derivatives have demonstrated potent activity against a range of pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-substituted carbazole (32b) | P. aeruginosa | 9.37 | [3] |
| Carbazole derivative (56c) | MRSA | 0.5 | [3] |
| Carbazole derivative (56c) | E. coli | 0.5 | [3] |
| 4-butoxy-9H-carbazole deriv. | S. aureus | 32 | [18] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including cancer and autoimmune disorders. Benzofuran derivatives have been identified as potent anti-inflammatory agents.[19][20][21]
Mechanisms of Action: The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE₂), and cytokines (e.g., IL-6).[19][21][22] Some derivatives have been shown to act as inhibitors of myeloid differentiation protein 2 (MD2), a key component of the TLR4 signaling pathway.[20][23]
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Quantitative Data: Fluorinated benzofuran derivatives have shown potent inhibition of inflammatory mediators.
| Compound Class | Mediator | IC₅₀ (µM) | Reference |
| Fluorinated Benzofuran | IL-6 | 1.2 - 9.04 | [19] |
| Fluorinated Benzofuran | PGE₂ | 1.1 - 20.5 | [19][21] |
| Fluorinated Benzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [19] |
| Aza-benzofuran (1 & 3) | Nitric Oxide (NO) | 17.31 & 16.5 | [24] |
Structure-Activity Relationships (SAR)
Preliminary studies on related scaffolds provide valuable insights for the rational design of potent benzofuro[2,3-a]carbazole derivatives:
-
Halogenation: The presence of halogen atoms (F, Cl, Br) on the benzofuran or carbazole rings often enhances cytotoxic and anti-inflammatory activity.[11][19][21] The position of the halogen is critical to the compound's efficacy.[11]
-
Hybridization: Creating hybrid molecules by linking the core scaffold to other pharmacologically active moieties like pyrazole, imidazole, or piperazine can significantly boost anticancer activity.[5][11][12][15]
-
Substitution on Carbazole Nitrogen: N-alkylation or N-arylation of the carbazole nitrogen can modulate lipophilicity and cellular uptake, thereby influencing biological activity.
Future Perspectives and Conclusion
The benzofuro[2,3-a]carbazole scaffold represents a highly promising, albeit underexplored, class of compounds. The fusion of two biologically potent heterocycles provides a robust platform for the development of novel therapeutics.
Future Research Should Focus On:
-
Library Synthesis: Expansion of the chemical diversity through the synthesis of a broad library of derivatives with varied substitution patterns.
-
Broad-Spectrum Screening: Comprehensive screening of these new compounds against diverse panels of cancer cell lines, bacterial strains, and fungal pathogens.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran-pyrazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Introduction to benzofurocarbazole core for organic electronics
An In-depth Technical Guide to the Benzofurocarbazole Core for Organic Electronics
Authored by: Gemini, Senior Application Scientist
Foreword: The Rise of a Fused Heterocyclic Powerhouse
In the relentless pursuit of next-generation organic electronic materials, the molecular architect's toolbox is ever-expanding. Among the pantheon of high-performance scaffolds, the benzofurocarbazole core has emerged as a subject of intense research and development. This guide provides a comprehensive technical overview of this unique heterocyclic system, intended for researchers, materials scientists, and professionals in drug development who wish to leverage its remarkable properties. We will journey from its fundamental synthesis to its state-of-the-art applications, grounding our discussion in the causality of experimental choices and the established principles of materials science.
The inherent appeal of the benzofurocarbazole core lies in its elegant fusion of two well-known electronic moieties: carbazole and benzofuran. This intramolecular fusion creates a rigid, planar, and extensively π-conjugated system.[1][2] Such structural rigidity is paramount in organic electronics, as it curtails molecular deformations in the excited state, thereby suppressing non-radiative energy dissipation pathways and enhancing luminescence efficiency.[1] These characteristics make benzofurocarbazole derivatives exceptional candidates for a range of applications, most notably as emitters in Organic Light-Emitting Diodes (OLEDs)—particularly those utilizing Thermally Activated Delayed Fluorescence (TADF)—and as donor materials in Organic Solar Cells (OSCs).[3][4][5][6][7]
Part 1: Molecular Architecture - Synthesis of the Benzofurocarbazole Core
The construction of the benzofurocarbazole framework is a critical first step that dictates the final properties of the material. While several synthetic routes exist, one of the most efficient and versatile is the Rap-Stoermer reaction.[8][9] This method provides direct access to the core structure through the base-mediated reaction of an α-haloketone with a salicylaldehyde derivative.[8]
The elegance of this approach lies in its modularity; by selecting different substituted carbazole and salicylaldehyde precursors, a diverse library of benzofurocarbazole derivatives can be generated, each with fine-tuned electronic properties.
Diagram: General Synthesis Pathway via Rap-Stoermer Reaction
Caption: Workflow for the ultrasound-assisted Rap-Stoermer synthesis.
Experimental Protocol: Ultrasound-Assisted Synthesis of 3-(2-Benzofuroyl)-9-ethyl-9H-carbazole
This protocol describes a facile, ultrasound-assisted synthesis that offers short reaction times and moderate to good yields.[8][9]
Materials:
-
3-chloroacetyl-9-ethyl-9H-carbazole
-
Salicylaldehyde (or a substituted derivative)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 400 (PEG-400)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine 3-chloroacetyl-9-ethyl-9H-carbazole (1.0 mmol), the desired salicylaldehyde (1.1 mmol), potassium carbonate (2.0 mmol), and PEG-400 (0.1 mmol) in acetonitrile (8 mL).
-
Causality: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, initiating the nucleophilic attack. PEG-400 serves as a phase-transfer catalyst, enhancing the reaction rate.
-
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the reaction mixture at a controlled temperature (typically not exceeding 40-50°C) for the time specified by thin-layer chromatography (TLC) monitoring (usually 20-30 minutes).
-
Causality: Ultrasound provides mechanical energy, which creates acoustic cavitation. The collapse of these cavitation bubbles generates localized high temperatures and pressures, dramatically accelerating the reaction rate compared to conventional heating.
-
-
Reaction Quenching & Extraction: Upon completion, pour the reaction mixture into 100 mL of cold deionized water. The crude product will often precipitate. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The water wash removes residual potassium carbonate and PEG-400, while the brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure benzofuroylcarbazole product.
Part 2: Photophysical Properties and Structure-Property Relationships
The electronic behavior of benzofurocarbazole derivatives is dictated by the interplay between the electron-rich carbazole moiety and the benzofuran unit. This architecture forms a robust donor system in donor-acceptor (D-A) type molecules, which are crucial for advanced OLED emitters.[3][6]
Key Photophysical Parameters
-
Absorption (λ_max): These molecules typically exhibit strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions within the conjugated framework.[2]
-
Emission (λ_em): Many derivatives are highly fluorescent. The emission wavelength can be precisely tuned by chemical functionalization. In D-A systems, this emission often arises from an intramolecular charge transfer (ICT) state.[2]
-
Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process. The rigid structure of the benzofurocarbazole core helps to minimize non-radiative decay, often leading to high quantum yields.[3]
-
Stokes Shift: The difference between the absorption and emission maxima. A large Stokes shift is often desirable to minimize re-absorption in devices.
-
Solvatochromism: In derivatives with significant ICT character, the emission maximum often shifts with solvent polarity, a phenomenon that provides insight into the nature of the excited state.[2][10]
Diagram: Tuning Photophysical Properties
Caption: Impact of structural modifications on key photophysical properties.
Data Summary: Properties of Benzofurocarbazole-Based TADF Emitters
The strategic combination of a benzofurocarbazole donor with an acceptor moiety leads to materials with exceptional properties for TADF applications. The replacement of a simple carbazole donor with benzofurocarbazole has been shown to increase oscillation strength and photoluminescence quantum efficiency (PLQY).[6]
| Compound | Donor Moiety | Acceptor Moiety | PLQY (%) | ΔE_ST (eV) | Reference |
| 2CzPN | Carbazole | Dicyanobenzene | 62.1 | 0.23 | [6] |
| BFCz-2CN | Benzofurocarbazole | Dicyanobenzene | 72.3 | 0.20 | [6] |
| BTCz-2CN | Benzothienocarbazole | Dicyanobenzene | 80.5 | 0.18 | [6] |
Table 1: Comparison of photophysical properties for TADF emitters with different donor units. The smaller singlet-triplet energy gap (ΔE_ST) and higher PLQY of the benzofurocarbazole derivative compared to the standard carbazole derivative highlight its superior performance.
Part 3: Application Spotlight - Advanced OLEDs
The most significant impact of benzofurocarbazole materials has been in the field of OLEDs, where they serve as superior alternatives to traditional carbazole donors in TADF emitters.[4][5][11]
The TADF Mechanism
In an OLED, electrically injected electrons and holes form excitons, which are statistically 75% non-emissive triplets and 25% emissive singlets.[12][13] Phosphorescent OLEDs (PhOLEDs) can harvest triplets using heavy-metal complexes, but these are often expensive and can suffer from stability issues, especially for blue emission.[1]
TADF provides a metal-free alternative to achieve 100% internal quantum efficiency.[3] This is accomplished through a process called Reverse Intersystem Crossing (RISC), where triplet excitons are thermally up-converted to singlet excitons, which can then emit light via fluorescence.[12] A critical requirement for efficient RISC is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST < 0.2 eV).[1]
The donor-acceptor architecture of benzofurocarbazole emitters spatially separates the Highest Occupied Molecular Orbital (HOMO, on the donor) and the Lowest Unoccupied Molecular Orbital (LUMO, on the acceptor), which effectively reduces ΔE_ST and facilitates TADF.[6] The rigid benzofurocarbazole donor has proven highly effective at creating emitters with high quantum efficiency.[3]
Diagram: Typical TADF-OLED Device Architecture
Caption: Layered structure of an OLED using a benzofurocarbazole emitter.
Data Summary: Benzofurocarbazole-Based OLED Performance
Different isomers of the benzofurocarbazole core can be used to tune the emission color and efficiency of TADF devices.
| Emitter | Donor Moiety | Emission λ (nm) | Max. EQE (%) | Reference |
| oBFCzTrz | 5H-benzofuro[3,2-c]carbazole | Triazine | 496 | 17.5 |
| o12BFCzTrz | 12H-benzofuro[3,2-a]carbazole | Triazine | 474 | 14.7 |
| o23BFCzTrz | 7H-benzofuro[2,3-b]carbazole | Triazine | 502 | 10.1 |
Table 2: Performance of OLEDs with different benzofurocarbazole isomers as the donor. The choice of fusion topology significantly impacts the emission wavelength and external quantum efficiency (EQE).
Part 4: Standardized Protocol for OLED Device Fabrication
The following protocol outlines a standardized, self-validating workflow for fabricating OLEDs via thermal evaporation, a common technique in materials research.
Diagram: OLED Fabrication Workflow
Caption: Step-by-step workflow for vacuum thermal evaporation of an OLED.
Step-by-Step Fabrication Procedure
-
Substrate Preparation:
-
a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in baths of detergent, deionized water, acetone, and isopropyl alcohol (IPA), typically for 15 minutes each.[14]
-
b. Dry the substrates with a stream of high-purity nitrogen gas.
-
c. Treat the cleaned substrates with UV-ozone for 15-20 minutes immediately before loading into the deposition chamber.[14]
-
Causality: This step removes organic residues and increases the work function of the ITO, promoting efficient hole injection.
-
-
-
Layer Deposition:
-
a. Transfer the substrates into a high-vacuum thermal evaporation system. Evacuate the chamber to a base pressure below 1 x 10⁻⁶ Torr.
-
b. Sequentially deposit the organic layers and the cathode without breaking vacuum. A typical device structure would be:
-
Hole Injection Layer (HIL): ~10 nm
-
Hole Transport Layer (HTL): e.g., NPB, ~40 nm[15]
-
Emissive Layer (EML): Co-evaporate a host material and the benzofurocarbazole-based TADF emitter (e.g., 6-10% doping concentration), ~20 nm.
-
Electron Transport Layer (ETL): e.g., TPBI, ~30 nm[15]
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF), ~1 nm
-
Cathode: Aluminum (Al), ~100 nm
-
-
Causality: Each layer serves a specific function in balancing charge injection and transport, confining excitons within the emissive layer to maximize recombination efficiency.[15][16] Deposition rates must be carefully controlled with quartz crystal microbalances to ensure proper film thickness and stoichiometry.
-
-
Encapsulation and Testing:
-
a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
b. Encapsulate the devices using a UV-curable epoxy and a cover glass to prevent degradation.
-
c. Characterize the device performance (current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and electroluminescence spectra) using a source meter and a spectroradiometer.
-
Part 5: Future Outlook
The benzofurocarbazole core represents a significant advancement in the design of materials for organic electronics. Its rigid, electron-rich framework provides an excellent platform for developing highly efficient and stable devices. While its success in blue TADF-OLEDs is well-documented, the opportunities for this versatile core are far from exhausted.
Future research will likely focus on:
-
Novel Isomers and Derivatives: Synthesizing new fusion topologies and functionalized derivatives to further tune emission colors towards deep blue and improve color purity.[1]
-
Host Material Development: Leveraging the high triplet energy of the benzofurocarbazole scaffold to design bipolar host materials for both TADF and phosphorescent OLEDs.[17]
-
Enhanced Stability: Investigating molecular design strategies to improve the operational lifetime of devices incorporating these materials, a critical challenge for commercial applications.
-
Broader Applications: Exploring the use of benzofurocarbazole derivatives in other areas of organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), where their excellent charge transport properties can be exploited.[7][18]
By continuing to explore the rich chemistry of the benzofurocarbazole system, the scientific community can unlock even greater performance and pave the way for the next generation of organic electronic devices.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Highly efficient organic solar cells enabled by suppressing triplet exciton formation and non-radiative recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP4148057A1 - Benzofurocarbazole compound and organic light emitting device - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. [4]Cyclo‐N‐ethyl‐2,7‐carbazole: Synthesis, structural, electronic and charge transport properties-光电查 [m.oe1.com]
HOMO and LUMO energy levels of 12H-Benzofuro[2,3-a]carbazole
An In-Depth Technical Guide to the Frontier Molecular Orbitals of 12H-Benzofuro[2,3-a]carbazole: A Nexus for Materials Science and Drug Discovery
Abstract
The fused heterocyclic scaffold of this compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science.[1][2] Its unique electronic structure, governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its potential as both a pharmacophore and an optoelectronic component. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and experimental methodologies for determining and analyzing the frontier molecular orbital (FMO) energy levels of this compound. We delve into the causality behind procedural choices in both computational modeling via Density Functional Theory (DFT) and experimental validation using Cyclic Voltammetry (CV), offering field-proven insights and self-validating protocols. The ultimate aim is to bridge the gap between theoretical prediction and practical application, elucidating how the HOMO-LUMO characteristics of this compound influence its biological activity and material properties.
The Strategic Importance of this compound and its Frontier Orbitals
This compound is a polycyclic aromatic heterocycle incorporating three distinct and electronically significant moieties: a benzofuran, a carbazole, and an indole system. This fusion creates a rigid, planar structure with an extended π-conjugated system. Carbazole derivatives are well-established as building blocks for organic electronic materials due to their excellent hole-transporting capabilities and thermal stability.[1] Concurrently, the carbazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activities, including antitumor, antimitotic, and antioxidative properties.[2]
The predictive power for either of these applications lies in the molecule's FMOs:
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band maximum in inorganic semiconductors.[3] Its energy level indicates the molecule's ability to donate an electron. A higher HOMO energy corresponds to a lower ionization potential, making the molecule a better electron donor (p-type character). In pharmacology, the HOMO is often involved in charge-transfer interactions with biological targets and is susceptible to metabolic oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band minimum.[3] Its energy level reflects the molecule's ability to accept an electron. A lower LUMO energy signifies a higher electron affinity, making the molecule a better electron acceptor (n-type character). For drug molecules, the LUMO can be critical for interactions with electron-rich biological sites.
-
The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals is a crucial indicator of molecular stability and electronic properties.[4] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive.[4] This gap dictates the wavelength of light absorbed and emitted, a key parameter for optoelectronic applications.[5]
Theoretical Determination: Density Functional Theory (DFT)
Computational chemistry provides an invaluable in silico laboratory for predicting FMO energies before undertaking complex synthesis and experimentation. Density Functional Theory (DFT) has become the workhorse for this purpose, offering a superior balance of computational cost and accuracy for organic molecules.[4]
Expertise in Practice: Why DFT?
Unlike simpler methods, DFT accounts for electron correlation, which is critical for accurately describing the electronic structure of π-conjugated systems. The choice of functional and basis set is not arbitrary; it is a deliberate decision to balance accuracy with computational time. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional widely proven to perform well for organic molecules, providing reliable geometries and orbital energies.[6] The 6-31G(d) basis set is a common and effective choice, offering a good description of valence electrons while including polarization functions ('d') on heavy atoms, which are essential for accurately modeling bonding environments.[6]
Protocol 2.1: DFT Calculation Workflow
This protocol outlines a self-validating system for calculating HOMO and LUMO energies.
-
Step 1: 3D Structure Generation: Draw the 2D structure of this compound and convert it to a 3D model using molecular visualization software (e.g., GaussView, Avogadro). Perform an initial, low-level geometry cleanup.
-
Step 2: Geometry Optimization:
-
Causality: The molecule's geometry directly influences its electronic orbitals. Therefore, finding the lowest energy (most stable) conformation is a mandatory prerequisite.
-
Procedure: Submit the structure for geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)) in a quantum chemistry software package like Gaussian. This calculation iteratively adjusts bond lengths and angles to find a stationary point on the potential energy surface.
-
-
Step 3: Frequency Analysis:
-
Trustworthiness: This step validates the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, invalidating the subsequent orbital energy calculations.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.[4] Confirm the absence of imaginary frequencies in the output.
-
-
Step 4: Orbital Energy Extraction:
-
Procedure: Once the true minimum geometry is confirmed, the energies of all molecular orbitals are present in the calculation output file. Identify the energies for the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[3] These are typically provided in units of Hartrees or electron volts (eV).
-
Visualization: DFT Workflow
Caption: Workflow for DFT-based determination of HOMO/LUMO energies.
Data Presentation: Calculated FMO Energies
| Compound Moiety | Method | HOMO (eV) | LUMO (eV) | E_g (eV) | Reference |
| Benzofurocarbazole | DFT (B3LYP/6-31G) | ~ -5.3 to -5.7 | ~ -1.8 to -2.2 | ~ 3.1 to 3.9 | [7] |
| Substituted Carbazoles | DFT (B3LYP/6-31G) | -5.67 to -6.02 | N/A | N/A | [5] |
Note: The values for Benzofurocarbazole are estimated ranges based on graphical representations in the source literature and serve as authoritative approximations.
Experimental Validation: Cyclic Voltammetry (CV)
Experimental measurement is essential to ground theoretical predictions in reality. Cyclic voltammetry (CV) is the premier electrochemical technique for determining the redox potentials of a molecule, which are then used to estimate the HOMO and LUMO energy levels.[8]
Expertise in Practice: Why CV?
CV directly probes the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction).[9] The onset potential of the first oxidation wave corresponds to the HOMO energy, while the onset of the first reduction wave relates to the LUMO energy. The use of an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, is a critical, self-validating step.[10] Since the absolute potential of the Fc/Fc⁺ couple versus the vacuum level is well-established (~4.8 eV or 4.99 eV depending on the convention), all measured potentials can be reliably calibrated to this absolute energy scale, ensuring reproducibility and comparability across different laboratories and experimental setups.[10]
Protocol 3.1: Cyclic Voltammetry Workflow
-
Step 1: Instrumentation Setup:
-
Apparatus: A potentiostat connected to a standard three-electrode cell.[8]
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Step 2: Sample Preparation:
-
Causality: The solvent and electrolyte must be electrochemically inert within the potential window of interest to avoid interfering signals.
-
Procedure: Prepare a dilute solution (~1 mM) of this compound in a suitable, dry solvent (e.g., dichloromethane, acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.
-
-
Step 3: Measurement:
-
Procedure: Record a background voltammogram of the solvent and electrolyte solution first. Then, add the sample and record its cyclic voltammogram. Finally, add a small amount of the internal standard (ferrocene) and record the voltammogram again to precisely locate the Fc/Fc⁺ redox potential under identical conditions.[10] Scan the potential at a defined rate (e.g., 100 mV/s).[8]
-
-
Step 4: Data Analysis and Energy Level Calculation:
-
Procedure: Identify the onset potential of the first oxidation peak (E_onset,ox) and the onset potential of the first reduction peak (E_onset,red) from the voltammogram.
-
Calculation: Use the following empirical formulas to estimate the HOMO and LUMO energies:[6]
-
E_HOMO (eV) = - [E_onset,ox vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_onset,red vs Fc/Fc⁺ + 4.8]
-
-
Note: E_onset vs Fc/Fc⁺ is the onset potential measured relative to the E₁/₂ of the ferrocene internal standard.
-
Visualization: CV Experimental Workflow
Caption: Step-by-step workflow for the experimental determination of FMO energies via CV.
Bridging Theory and Experiment: A Unified Approach
A robust characterization of a molecule's electronic properties relies on the synergy between computational and experimental methods.[4] DFT calculations are performed on a single molecule in the gas phase, whereas CV measures an ensemble of molecules in a solvent. Discrepancies often arise due to these differences, but the trends are typically consistent. For instance, adding electron-donating groups to the this compound scaffold would be predicted by DFT to raise the HOMO level, a trend that should be confirmed experimentally by a negative shift in the oxidation potential.[5]
UV-Visible spectroscopy can further complement this analysis by measuring the optical band gap (E_g_opt), which corresponds to the energy of the HOMO→LUMO electronic transition.[4] This provides an independent measure of the energy gap that can be compared to the electrochemical gap (E_LUMO - E_HOMO) derived from CV.
Implications for Research and Development
-
For Drug Development Professionals: The HOMO and LUMO energies of this compound and its derivatives are critical QSAR (Quantitative Structure-Activity Relationship) descriptors. The HOMO level can indicate susceptibility to metabolic oxidation, while the overall electronic character influences how the molecule docks with target proteins or intercalates with DNA, a known mechanism for some antitumor carbazoles.[1] Understanding these parameters allows for the rational design of analogues with improved metabolic stability and target affinity.
-
For Materials Scientists: The absolute HOMO and LUMO levels determine the viability of this compound in an organic electronic device, such as an Organic Light-Emitting Diode (OLED). For use as a hole-transport material, its HOMO level must be well-aligned with the anode's work function and the emissive layer's HOMO to ensure efficient injection and transport of positive charge carriers.[5] The HOMO-LUMO gap will dictate the material's transparency and its suitability as a host material for various emitters.
References
- 1. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Strategies for 12H-Benzofuro[2,3-a]carbazole: A Detailed Guide for Researchers
Introduction: The Significance of the Benzofuro[2,3-a]carbazole Scaffold
The 12H-Benzofuro[2,3-a]carbazole moiety represents a unique pentacyclic heteroaromatic system, integrating the structural features of both benzofuran and carbazole. This fusion results in a rigid, planar architecture with a distinct electronic profile, making it a compelling target for research in medicinal chemistry and materials science. Carbazole derivatives are well-documented for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Similarly, the benzofuran nucleus is a common motif in a plethora of biologically active natural products and synthetic compounds.[1] The amalgamation of these two privileged scaffolds in the this compound framework opens up new avenues for the design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of plausible synthetic routes to this intriguing heterocyclic system, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.
Strategic Approaches to the this compound Core
The construction of the this compound skeleton can be approached through several strategic disconnections. The most logical and historically validated methods for the formation of the carbazole ring system, which can be adapted for this specific target, include the Fischer indole synthesis and various intramolecular cyclization reactions.
I. The Fischer Indole Synthesis Approach
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a robust and versatile method for the construction of indole and carbazole frameworks.[2][3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement.
Proposed Retrosynthetic Analysis:
A plausible retrosynthetic disconnection for this compound via the Fischer indole synthesis involves the reaction of a benzofuran-derived hydrazine with a suitable cyclic ketone, such as cyclohexanone.
Figure 1: Retrosynthetic analysis via the Fischer Indole Synthesis.
Mechanistic Insight:
The reaction is initiated by the formation of a phenylhydrazone from the benzofuran hydrazine and cyclohexanone. Under acidic conditions, the phenylhydrazone tautomerizes to its enamine form. Protonation of the enamine facilitates a[4][4]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic carbazole ring fused to the benzofuran moiety.[2]
Figure 2: Generalized mechanism of the Fischer Indole Synthesis.
Experimental Protocol (Adapted from similar syntheses):
Step 1: Synthesis of the Benzofuran Hydrazine Precursor
-
This step would typically involve the diazotization of an appropriate aminobenzofuran followed by reduction. The specific starting aminobenzofuran would depend on the desired substitution pattern on the final product.
Step 2: Fischer Indole Synthesis
-
Reaction Setup: To a solution of the benzofuran hydrazine hydrochloride (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and hydrochloric acid, add cyclohexanone (1.1 eq).[5][6]
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Fischer Indole Synthesis
| Parameter | Condition | Rationale |
| Acid Catalyst | Glacial Acetic Acid, HCl, H₂SO₄, PPA | To facilitate the key[4][4]-sigmatropic rearrangement.[2] |
| Solvent | Ethanol, Acetic Acid, Dioxane | To dissolve reactants and facilitate heat transfer. |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-10 hours | Dependent on the reactivity of the specific substrates. |
II. Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful alternative for the synthesis of carbazoles and their fused analogues. These methods often involve the formation of a key precursor containing both the benzofuran and a suitably functionalized aniline or biphenyl moiety, which then undergoes cyclization.
A. Palladium-Catalyzed Intramolecular C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Intramolecular C-N bond formation, often referred to as aza-Wacker-type cyclization or intramolecular Buchwald-Hartwig amination, can be a highly effective method for constructing the carbazole ring system.
Proposed Retrosynthetic Analysis:
This approach would involve the synthesis of a precursor such as a 2-(2-aminophenyl)benzofuran derivative, which would then undergo an intramolecular palladium-catalyzed cyclization.
Figure 3: Retrosynthetic analysis via Pd-catalyzed cyclization.
Mechanistic Insight:
The catalytic cycle typically involves the oxidative addition of a palladium(0) species to an aryl halide or triflate on the precursor. Subsequent coordination of the amine and reductive elimination forms the C-N bond and regenerates the palladium(0) catalyst.
Experimental Protocol (Conceptual):
-
Precursor Synthesis: The key 2-(2-aminophenyl)benzofuran precursor could be synthesized via a Suzuki or Stille coupling between a 2-halobenzofuran and a suitably protected 2-aminophenylboronic acid or stannane, followed by deprotection.
-
Cyclization Reaction:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the 2-(2-aminophenyl)benzofuran precursor, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify the residue by column chromatography.
-
B. Acid-Catalyzed Intramolecular Cyclization
An alternative intramolecular approach involves the acid-catalyzed cyclization of a precursor designed to undergo electrophilic aromatic substitution. For instance, a suitably substituted biaryl ether could be cyclized to form the benzofuran ring onto a pre-existing carbazole or vice versa. The synthesis of the related 7H-benzofuro[2,3-b]carbazole has been reported via an acid-catalyzed cyclization of an indolyl pivalate with benzofuran, suggesting a similar strategy could be viable.[4]
Figure 4: Proposed acid-catalyzed intramolecular cyclization.
Experimental Protocol (Adapted from the synthesis of 7H-benzofuro[2,3-b]carbazole): [4]
-
Reaction Setup: To a solution of a suitable [1-(phenylsulfonyl)-2-acyl-1H-indol-3-yl]methyl pivalate precursor (1.0 eq) and benzofuran (1.2 eq) in a dry solvent such as 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add a Lewis acid such as anhydrous tin(IV) chloride (SnCl₄) (1.2 eq) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Quench the reaction by pouring it into ice water. Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Photochemical Cyclization
Photochemical reactions offer a unique and often milder alternative for the formation of C-C and C-heteroatom bonds. The intramolecular photocyclization of suitably designed precursors can lead to the formation of the this compound skeleton. This approach typically involves the irradiation of a substrate that can undergo a conrotatory or disrotatory electrocyclization followed by oxidation to the aromatic product.
Proposed Precursor: A potential precursor for photochemical cyclization could be a 2-phenoxy-substituted carbazole derivative.
Mechanistic Consideration: Upon irradiation with UV light, the precursor is excited to a higher electronic state, facilitating an intramolecular cyclization to form a dihydrogenated intermediate. Subsequent oxidation, either by air or an added oxidizing agent, leads to the aromatic this compound.
Conclusion and Future Perspectives
The synthesis of this compound, while not extensively documented, is achievable through established synthetic methodologies. The Fischer indole synthesis and various intramolecular cyclization strategies, particularly palladium-catalyzed and acid-catalyzed methods, present the most promising and versatile routes. The choice of a specific route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers venturing into the synthesis of this and related polycyclic heteroaromatic compounds. Further exploration of these synthetic pathways will undoubtedly lead to a deeper understanding of the chemical reactivity of this fascinating heterocyclic system and pave the way for the discovery of novel molecules with significant biological and material applications.
References
- 1. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 12H-Benzofuro[2,3-a]carbazole
Introduction: The Significance of the Benzofurocarbazole Scaffold
The fusion of carbazole and benzofuran ring systems creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Carbazole derivatives are known for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[1] Similarly, benzofuran moieties are present in numerous natural products and synthetic compounds exhibiting a range of pharmacological effects.[2][3] The rigid, planar structure of 12H-Benzofuro[2,3-a]carbazole makes it an attractive scaffold for the development of novel therapeutic agents and advanced organic electronic materials.
This application note provides a detailed, step-by-step protocol for a plausible synthesis of this compound. The proposed synthetic strategy is based on the classical Graebe-Ullmann reaction, a reliable method for the formation of the carbazole ring system.[4][5][6] The synthesis is designed as a three-step process, commencing with the construction of a key N-aryl aniline precursor, followed by diazotization to form a triazole intermediate, and culminating in a thermal cyclization to yield the target molecule.
Overall Synthetic Scheme
The proposed synthesis of this compound is outlined below. The process begins with a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond, followed by the classic steps of the Graebe-Ullmann synthesis.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of N-(Dibenzofuran-2-yl)-2-nitroaniline
This initial step employs a Buchwald-Hartwig amination to couple 2-aminodibenzofuran with 1-bromo-2-nitrobenzene. This palladium-catalyzed cross-coupling is a powerful method for the formation of carbon-nitrogen bonds.[3]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Aminodibenzofuran | 183.21 | 1.83 g | 10.0 | Starting Material |
| 1-Bromo-2-nitrobenzene | 202.02 | 2.42 g | 12.0 | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 | Catalyst |
| Xantphos | 578.68 | 231 mg | 0.4 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | Base |
| Anhydrous Toluene | - | 100 mL | - | Solvent |
| Ethyl Acetate | - | As needed | - | Extraction Solvent |
| Saturated Brine Solution | - | As needed | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | As needed | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (100 mL) via syringe, followed by 2-aminodibenzofuran (1.83 g, 10.0 mmol) and 1-bromo-2-nitrobenzene (2.42 g, 12.0 mmol).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
PART 2: Synthesis of N1-(Dibenzofuran-2-yl)benzene-1,2-diamine
The nitro group of the previously synthesized intermediate is reduced to an amine. This is a critical step to prepare the molecule for the subsequent diazotization.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| N-(Dibenzofuran-2-yl)-2-nitroaniline | 304.30 | 3.04 g | 10.0 | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 11.28 g | 50.0 | Reducing Agent |
| Ethanol | - | 150 mL | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | Neutralizing Agent |
| Ethyl Acetate | - | As needed | - | Extraction Solvent |
Step-by-Step Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve N-(dibenzofuran-2-yl)-2-nitroaniline (3.04 g, 10.0 mmol) in ethanol (150 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude diamine can be used in the next step without further purification or can be purified by recrystallization.
PART 3: Synthesis of 1-(Dibenzofuran-2-yl)-1H-benzo[d][4][5][6]triazole
This step involves the diazotization of the primary amine and subsequent intramolecular cyclization to form the benzotriazole intermediate, a key precursor for the Graebe-Ullmann reaction.[4]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| N1-(Dibenzofuran-2-yl)benzene-1,2-diamine | 274.31 | 2.74 g | 10.0 | Starting Material |
| Acetic Acid | - | 50 mL | - | Solvent/Acid |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | Diazotizing Agent |
| Water | - | 10 mL | - | Solvent for NaNO₂ |
| Ice | - | As needed | - | Cooling |
Step-by-Step Protocol:
-
Dissolution and Cooling: Dissolve the crude N1-(dibenzofuran-2-yl)benzene-1,2-diamine (2.74 g, 10.0 mmol) in acetic acid (50 mL) in a 250 mL beaker, and cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrite Solution: Separately, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold water (10 mL).
-
Diazotization: Slowly add the pre-cooled aqueous solution of sodium nitrite dropwise to the stirred acetic acid solution, maintaining the temperature below 5 °C. The reaction is typically rapid.
-
Precipitation and Isolation: After the addition is complete, stir the mixture for an additional 30 minutes. The triazole product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and air dry.
PART 4: Graebe-Ullmann Cyclization to this compound
The final step is the thermal decomposition of the benzotriazole intermediate. This reaction proceeds via the extrusion of nitrogen gas, leading to the formation of a diradical intermediate which subsequently cyclizes to afford the aromatic this compound.[7]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-(Dibenzofuran-2-yl)-1H-benzo[d][4][5][6]triazole | 285.30 | 2.85 g | 10.0 | Starting Material |
| High-boiling solvent (e.g., Paraffin oil) | - | 30 mL | - | Reaction Medium |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 1-(dibenzofuran-2-yl)-1H-benzo[d][4][5][6]triazole (2.85 g, 10.0 mmol) in a high-boiling solvent such as paraffin oil (30 mL).
-
Thermal Decomposition: Heat the mixture to a high temperature (typically 300-360 °C). Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases (usually 1-2 hours).
-
Workup: Cool the reaction mixture. The product may crystallize upon cooling.
-
Purification: Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the product further. Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent (e.g., toluene or xylene) or by sublimation under high vacuum to yield pure this compound.
Characterization
The final product, this compound, should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
Conclusion
The protocol outlined in this application note provides a comprehensive and logical pathway for the synthesis of this compound. By leveraging the well-established Buchwald-Hartwig amination and the Graebe-Ullmann reaction, this method offers a robust approach for accessing this valuable heterocyclic scaffold. This detailed guide is intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and related compounds.
References
- 1. Synthesis of Carbazole_Chemicalbook [chemicalbook.com]
- 2. US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents [patents.google.com]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Application of 12H-Benzofuro[2,3-a]carbazole Derivatives in High-Performance OLEDs
Introduction: Beyond Conventional Scaffolds in OLED Emitter and Host Design
The advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting is intrinsically linked to the innovation of its constituent organic materials. Among the vast library of molecular architectures, carbazole-based compounds have become foundational building blocks, prized for their excellent hole-transporting properties, high thermal stability, and versatile functionalization.[1][2][3] This has led to their widespread use as host materials, charge-transport layers, and emitter components.[3][4][5]
This guide focuses on a specific, highly promising class of fused-ring carbazoles: 12H-Benzofuro[2,3-a]carbazole and its derivatives. The appeal of this scaffold lies in its rigid, planar, and extended π-electron system, which results from the fusion of a benzofuran moiety with a carbazole unit.[6][7] This unique structure imparts a combination of high thermal stability, tunable frontier orbital energies, and a high triplet energy, making it an exceptional candidate for demanding OLED applications, particularly as a host for blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.[6][8][9][10]
This document serves as a technical guide for researchers and materials scientists. It provides a comprehensive overview of the molecular design principles, detailed experimental protocols for synthesis and characterization, and a procedural guide for the fabrication and testing of OLED devices incorporating this compound derivatives.
Section 1: Molecular Architecture and Electronic Properties
The strategic advantage of the this compound core stems from its rigid, fused-ring structure. Unlike more flexible molecules, this rigidity minimizes non-radiative decay pathways that can occur through vibrational modes, thereby promoting higher photoluminescence quantum yields (PLQY).[6]
Key Attributes:
-
Extended π-Conjugation: The fusion of the electron-rich carbazole and benzofuran rings creates a large, delocalized electron system. This structure can be readily modified at various positions to fine-tune the HOMO/LUMO energy levels.[2][6]
-
High Thermal Stability: The robust, fused aromatic structure results in high glass transition temperatures (Tg) and decomposition temperatures (Td), which are critical for ensuring the long operational lifetime of OLED devices fabricated via vacuum thermal evaporation.[6][11]
-
Inherent Hole-Transporting Nature: The carbazole moiety is a well-established hole-transporting unit, facilitating efficient injection and transport of positive charge carriers within the emissive layer of an OLED.[2][3]
-
High Triplet Energy (E_T): The rigid scaffold can be designed to possess a high triplet energy level (>2.8 eV). This is a crucial requirement for host materials in blue phosphorescent (PhOLED) and TADF devices, as it ensures efficient confinement of triplet excitons on the guest emitter, preventing back-energy transfer and subsequent efficiency loss.[4][11]
Caption: Core chemical structure of this compound.[12]
Section 2: Synthesis and Material Characterization
The synthesis of functionalized this compound derivatives often involves multi-step reactions. A common approach leverages coupling reactions to build the fused system or to add functional groups to the core structure. The Rap–Stoermer reaction, for instance, provides a viable route for synthesizing related benzofuroyl-carbazole structures.[13]
Protocol 2.1: General Synthesis of a Phenyl-Substituted Benzofurocarbazole
This protocol outlines a conceptual synthetic pathway. Causality Note: An inert atmosphere (Nitrogen or Argon) is critical throughout the synthesis to prevent oxidation of the electron-rich carbazole and intermediate compounds, which can lead to impurities that quench luminescence. The choice of a palladium catalyst is standard for C-N and C-C cross-coupling reactions, offering high efficiency and functional group tolerance.
Step 1: Synthesis of the Precursor (e.g., 2-bromo-3-formyl-9-phenyl-9H-carbazole)
-
Vilsmeier-Haack Reaction: To a solution of 2-bromo-9-phenyl-9H-carbazole in anhydrous DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours until TLC indicates consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution). The resulting precipitate is filtered, washed with water, and dried.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (Conceptual)
-
Reagents: Dissolve the formyl-carbazole precursor from Step 1 in a suitable high-boiling solvent like toluene or xylene.
-
Reaction: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture to reflux under an inert atmosphere. The reaction facilitates an intramolecular cyclization to form the benzofuran ring.
-
Work-up: After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the final product, this compound derivative, by column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED applications (>99.5%).
Protocol 2.2: Structural and Thermal Characterization
This validation is crucial to confirm the identity and device-grade quality of the synthesized material.
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure and proton/carbon environments.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min. The 5% weight-loss temperature (Td) indicates the material's thermal stability. For OLED applications, a Td > 350 °C is desirable.
-
Differential Scanning Calorimetry (DSC): Heat the sample and cool it over several cycles to determine the glass transition temperature (Tg). A high Tg (>120 °C) is indicative of good morphological stability, preventing crystallization of the thin film in an operating device.[11]
Section 3: Photophysical and Electrochemical Analysis
Understanding the electronic and optical properties of the material is paramount to predicting its performance in an OLED.
Protocol 3.1: Photophysical Characterization
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve the material in a dilute solution (e.g., 10⁻⁵ M in Toluene or DCM). Measure the absorption spectrum to identify the absorption maxima (λ_abs) and calculate the optical bandgap (E_g) from the absorption edge.
-
Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at its λ_abs and record the emission spectrum. This provides the emission maximum (λ_em), Commission Internationale de l'Éclairage (CIE) coordinates, and the full width at half maximum (FWHM), which indicates color purity.[7]
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY of the material in solution and as a neat thin film using an integrating sphere. A high PLQY is essential for efficient light emission.
-
Low-Temperature Phosphorescence (77 K): Measure the emission spectrum of the material in a frozen solvent matrix (e.g., 2-MeTHF) at 77 K. The highest-energy vibronic peak of the phosphorescence spectrum corresponds to the triplet energy (E_T).
Protocol 3.2: Electrochemical Characterization
-
Cyclic Voltammetry (CV): Perform CV on a thin film of the material coated on a working electrode (e.g., platinum) in an electrolyte solution (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile).
-
HOMO/LUMO Calculation:
-
The Highest Occupied Molecular Orbital (HOMO) energy level is calculated from the onset oxidation potential (E_ox) relative to the Fc/Fc⁺ redox couple using the formula: HOMO = -[E_ox - E_Fc/Fc⁺ + 4.8] eV.
-
The Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated from the onset reduction potential (E_red) or calculated using the formula: LUMO = HOMO + E_g (optical).[14]
-
Causality Note: These energy levels are critical for determining the energy barriers for charge injection from adjacent layers in an OLED, directly impacting the device's turn-on voltage and efficiency.
-
| Property | Typical Value Range for Benzofurocarbazole Host | Significance in OLEDs |
| Td (5% weight loss) | > 400 °C | High thermal stability for vacuum processing and device lifetime. |
| Tg | > 130 °C | High morphological stability, prevents film crystallization. |
| HOMO Level | -5.6 to -5.9 eV | Determines the energy barrier for hole injection. |
| LUMO Level | -2.2 to -2.5 eV | Determines the energy barrier for electron injection. |
| Triplet Energy (E_T) | > 2.85 eV | Must be higher than the emitter's E_T to confine excitons. |
| PLQY (film) | > 70% | High intrinsic emission efficiency. |
Section 4: OLED Device Fabrication and Performance Evaluation
This section details the application of a this compound derivative as a host material in a blue TADF OLED.
Caption: A streamlined workflow for fabricating and testing OLED devices.
Protocol 4.1: Device Fabrication via Vacuum Thermal Evaporation
The following describes a standard multi-layer device architecture.
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the evaporation chamber.
-
Layer Deposition: Deposit the organic layers and cathode sequentially onto the ITO substrate (anode) under high vacuum (<5 x 10⁻⁶ Torr). The deposition rates should be carefully controlled with a quartz crystal monitor.
-
Hole Injection Layer (HIL), 30 nm: HAT-CN
-
Hole Transport Layer (HTL), 40 nm: TAPC
-
Emissive Layer (EML), 20 nm: Co-deposit the Benzofurocarbazole derivative (Host) with a blue TADF emitter (Guest) at a specific doping concentration (e.g., 10 wt%).
-
Electron Transport Layer (ETL), 40 nm: T2T
-
Electron Injection Layer (EIL), 1 nm: Lithium Fluoride (LiF)
-
Cathode, 100 nm: Aluminum (Al)
-
-
Encapsulation: Immediately transfer the completed device to an inert nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 8. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thermally activated delayed fluorescence materials for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. This compound | C18H11NO | CID 57997537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization at the N-Position of the Carbazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Strategic Importance of the Carbazole Nitrogen
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal building block for compounds targeting a vast array of applications, from anticancer agents and neuroprotective drugs to advanced organic light-emitting diodes (OLEDs).[1][3][4] While functionalization of the carbazole core at its carbon positions is well-documented, the strategic modification at the 9-position (N-position) offers the most direct and powerful method to modulate the molecule's steric and electronic properties.
The nitrogen atom's lone pair of electrons is integral to the aromaticity of the pyrrole ring within the carbazole system. Substitution at this position profoundly influences the compound's solubility, charge transport properties, biological activity, and solid-state packing.[3][5] The pKa of the carbazole N-H proton is approximately 16-17, making it sufficiently acidic to be deprotonated by a variety of bases, yet stable enough to require specific catalytic conditions for more complex couplings.[6] This guide provides an in-depth analysis of the primary methodologies for N-functionalization, explaining the causality behind protocol choices and offering detailed, field-proven experimental procedures.
Core Methodologies: A Comparative Overview
The choice of method for N-functionalization depends critically on the desired substituent (alkyl, aryl, vinyl, acyl) and the functional group tolerance of the starting materials. Below is a summary of the most robust and widely adopted strategies.
| Methodology | Substituent Type | Typical Conditions | Advantages | Limitations |
| Direct N-Alkylation | Alkyl | Base (K₂CO₃, NaOH, NaH), Alkyl Halide, Solvent (DMF, Acetonitrile, Toluene) | Simple, cost-effective, wide substrate scope.[7] | Can require harsh conditions; not suitable for sensitive substrates. |
| Phase-Transfer Catalysis (PTC) | Alkyl | Base (aq. NaOH), Quaternary Ammonium Salt (e.g., TBAB), Organic Solvent | Mild conditions, high efficiency, suitable for large-scale synthesis.[8][9] | Catalyst can sometimes be difficult to remove. |
| Ullmann Condensation | Aryl, Heteroaryl | Cu(I) catalyst (CuI), Ligand (e.g., L-proline, phenanthroline), Base (K₂CO₃, Cs₂CO₃), High-boiling solvent (DMF, Dioxane) | Cost-effective catalyst, effective for electron-deficient aryl halides.[10][11] | Often requires high temperatures, stoichiometric copper, and specific ligands. |
| Buchwald-Hartwig Amination | Aryl, Heteroaryl | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., XPhos, BINAP), Base (NaOtBu, K₃PO₄), Anhydrous Solvent (Toluene, Dioxane) | Excellent functional group tolerance, high yields, mild conditions, broad scope.[12][13] | Catalyst/ligand cost, sensitivity to air and moisture. |
| N-Vinylation | Vinyl | Copper or Palladium catalysts, Acetylene gas or vinylating agents (e.g., vinylsilanes).[14] | Access to important polymer precursors (e.g., N-vinylcarbazole). | Often requires specialized reagents or gaseous reactants.[15] |
| N-Acylation | Acyl | Acyl chloride or anhydride, Base (e.g., pyridine, Et₃N) or metal catalysis.[16][17] | Straightforward, high-yielding for simple acyl groups.[18] | Product may be susceptible to hydrolysis. |
Experimental Protocols & Mechanistic Insights
Protocol 1: Classical and Microwave-Assisted N-Alkylation
Scientific Rationale: This is the most fundamental N-functionalization reaction, proceeding via an Sₙ2 mechanism. The carbazole nitrogen is first deprotonated by a base to form the carbazolide anion, a potent nucleophile. This anion then attacks the electrophilic alkyl halide to form the C-N bond. The choice of base is critical: strong bases like NaH ensure complete deprotonation but have limited functional group tolerance. Weaker bases like K₂CO₃ are milder but may require higher temperatures or longer reaction times.[19] Microwave irradiation dramatically accelerates this process by efficiently heating the polar solvent and reactants, often reducing reaction times from hours to minutes and improving yields.[20][21]
Workflow Diagram: N-Alkylation
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 15. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Detailed Protocol for X-ray Crystallography of Benzofurocarbazole Derivatives
Introduction: The Critical Role of 3D Structures in Benzofurocarbazole Drug Development
Benzofurocarbazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities that make them attractive candidates for drug discovery programs.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, influencing their efficacy, selectivity, and overall pharmacological profile.[3][4] Single-crystal X-ray crystallography is the definitive method for elucidating this atomic-level architecture, providing unambiguous structural data that is invaluable for structure-activity relationship (SAR) studies and rational drug design.[5][6]
This application note provides a comprehensive, in-depth protocol for obtaining high-quality single crystals of benzofurocarbazole derivatives and determining their crystal structures. Moving beyond a simple recitation of steps, this guide explains the rationale behind each stage of the process, drawing on field-proven insights and specific examples from the crystallographic literature of this compound class. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of X-ray crystallography to accelerate their research.
The Crystallographic Workflow: A Conceptual Overview
The journey from a synthesized benzofurocarbazole powder to a refined 3D crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding careful planning and execution. The overall workflow is a self-validating system, with checkpoints at each stage to ensure the quality of the final structural model.
Caption: Overall workflow for X-ray crystallography of benzofurocarbazole derivatives.
Part 1: The Art and Science of Crystal Growth
The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[7] For benzofurocarbazole derivatives, which are often planar, aromatic systems, π–π stacking interactions can be both a help and a hindrance.[8][9] The goal is to encourage ordered packing without precipitating an amorphous solid or forming a mass of tiny, unusable needles.
Pre-crystallization: The Importance of Purity
Starting with highly pure material is non-negotiable. Impurities can inhibit nucleation, disrupt the crystal lattice, or be incorporated into the crystal, leading to disorder and poor diffraction quality.
Protocol:
-
Purification: Purify the benzofurocarbazole derivative using column chromatography, followed by recrystallization or sublimation to achieve >98% purity as assessed by NMR and LC-MS.
-
Solvent Removal: Ensure all solvent from the purification process is thoroughly removed under high vacuum, as residual solvent can interfere with the chosen crystallization solvent system.
Solvent Selection: A Strategic Choice
The choice of solvent is critical and largely empirical.[7] For carbazole derivatives, common solvents include ethanol, acetone, or mixtures thereof.[10] The ideal solvent is one in which the compound is sparingly soluble.
Expert Insight: The planar nature of the benzofurocarbazole core suggests that solvents capable of engaging in π-interactions (e.g., toluene, chloroform) or hydrogen bonding (e.g., alcohols, ethyl acetate) can be effective.[11] The presence of polar substituents, such as nitro or sulfonyl groups seen in some reported structures, will significantly alter solubility and should guide solvent choice.[9][12]
Crystallization Techniques for Heterocyclic Compounds
Screening multiple techniques in parallel is the most efficient approach.[7] For milligram quantities of benzofurocarbazole derivatives, the following methods are highly recommended.
Protocol 1: Slow Evaporation
This is the simplest method and often a good starting point.[7][13]
-
Preparation: Create a nearly saturated solution of the compound (5-10 mg/mL) in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/ethanol).[10][13]
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small vial to remove dust and other particulates that could act as unwanted nucleation sites.[7]
-
Setup: Cover the vial with a cap that is not airtight (e.g., punctured parafilm or a cap with a needle hole) to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Disturbances can lead to the formation of many small crystals instead of a few large ones.[14]
Protocol 2: Vapor Diffusion
This technique offers greater control over the rate of supersaturation and is highly effective for small quantities of material.[7][11]
-
Solvent System: Select a solvent in which your compound is soluble (the "solvent") and a second solvent in which it is insoluble but miscible with the first (the "anti-solvent"). The anti-solvent should be more volatile than the solvent.[7]
-
Setup:
-
Dissolve the compound (2-5 mg) in a small volume (50-200 µL) of the solvent in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar) containing a larger volume (1-2 mL) of the anti-solvent.
-
Seal the outer vial tightly.
-
-
Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound solution, reducing the compound's solubility and inducing crystallization.
| Solvent (for compound) | Anti-Solvent (in reservoir) | Rationale |
| Dichloromethane (DCM) | Pentane or Hexane | Good for non-polar to moderately polar derivatives. |
| Chloroform | Diethyl Ether | Classic combination for many organic compounds. |
| Tetrahydrofuran (THF) | Hexane | THF is a good solvent for many heterocycles. |
| Toluene | Heptane | Utilizes differences in polarity and volatility. |
Protocol 3: Liquid-Liquid Diffusion (Layering)
This method is useful when the compound is sensitive or when vapor diffusion is too rapid.
-
Preparation: Dissolve the compound in a small amount of a dense solvent (e.g., chloroform or dichloromethane) in the bottom of a narrow tube (like an NMR tube).
-
Layering: Carefully layer a less dense, miscible anti-solvent (e.g., ethanol, hexane) on top of the compound solution, minimizing mixing at the interface.[14]
-
Incubation: Seal the tube and leave it undisturbed. Crystals will form slowly at the interface between the two solvents.
Part 2: From Crystal to Diffraction Pattern
Once suitable crystals are obtained, the next phase involves selecting, mounting, and collecting X-ray diffraction data.
Crystal Selection and Mounting
Protocol:
-
Selection: Under a microscope, select a crystal that is ideally 0.1-0.3 mm in each dimension, appears transparent, and has well-defined faces.[10]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop, which is a small nylon loop attached to a pin. A small amount of cryo-protectant oil (e.g., Paratone-N) is used to coat the crystal and prevent it from drying out.
-
Cryo-cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This "flash-cooling" process vitrifies the surrounding solvent, preventing the formation of ice crystals that would destroy the crystal and produce unwanted diffraction patterns.
Data Collection
Data is collected using a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.
Expert Insight: For organic molecules like benzofurocarbazoles, which consist of light atoms (C, H, N, O, S), a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source is typically used. Molybdenum sources are common for small molecule crystallography.
Protocol:
-
Crystal Screening: A few initial diffraction images are taken to assess the crystal quality (spot shape, resolution) and to determine the unit cell parameters and crystal system.
-
Strategy Calculation: Based on the crystal's symmetry (Bravais lattice), the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through specific angles while being exposed to the X-ray beam.[9]
-
Data Collection: Execute the full data collection strategy. The total time can range from a few hours to overnight, depending on the crystal's diffracting power and the X-ray source intensity.
| Parameter | Typical Value/Range | Rationale & Importance |
| Temperature | 100 K | Minimizes thermal motion of atoms, improving data quality and resolution. |
| Wavelength | 0.71073 Å (Mo Kα) | Standard for small molecule crystallography. |
| Detector Distance | 40-60 mm | Affects the resolution limit of the collected data.[9] |
| Exposure Time | 10-60 s / frame | Balances signal-to-noise with total collection time.[9] |
| Oscillation Angle | 0.5-1.0° / frame | A smaller angle is used to avoid spot overlap for large unit cells. |
| Data Completeness | > 99% | Ensures all unique reflections are measured for an accurate structure.[9] |
| Redundancy | 3-4 | Multiple measurements of the same reflection improve data statistics.[9] |
Part 3: Structure Solution, Refinement, and Validation
This phase is entirely computational and transforms the raw diffraction data into a final, validated 3D molecular model. The SHELX suite of programs is the industry standard for small molecule structure determination.[7]
Caption: The computational workflow for structure solution and refinement.
Data Integration and Structure Solution
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a reflection file (.hkl file).
-
Structure Solution: The .hkl file and a file containing the unit cell and chemical formula (.ins file) are used as input for a structure solution program like SHELXS or SHELXT.[7] These programs use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
Structure Refinement with SHELXL
Structure refinement is an iterative process using a program like SHELXL to improve the agreement between the observed diffraction data (Fo²) and the calculated data (Fc²) based on the current atomic model.[13]
Protocol:
-
Initial Refinement: Perform several cycles of least-squares refinement on the initial atomic positions. Initially, atoms are refined isotropically (with a single thermal parameter).
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, which is a more accurate representation.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference between observed and calculated electron density). They are then refined using a "riding model" (HFIX instruction in SHELXL), which constrains their positions and thermal parameters relative to their parent carbon or nitrogen atom.[7]
-
Assessing Refinement Quality: The quality of the refinement is monitored using several metrics:
-
R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.
-
wR2: A weighted R-factor based on intensities (F²). A value below 15% is generally considered good.
-
Goodness of Fit (GooF): Should be close to 1.0 for a good model.
-
Residual Electron Density: The highest peaks and deepest holes in the final difference map should be minimal (typically < |0.5| e/ų).
-
Expert Insight on Benzofurocarbazoles: The planar and rigid nature of the benzofurocarbazole core generally leads to well-behaved refinements.[8][9] However, be vigilant for:
-
Disorder: Flexible side chains (e.g., ethyl or phenylsulfonyl groups) may adopt multiple conformations in the crystal lattice.[9] This can be modeled using appropriate commands in SHELXL (e.g., PART).
-
Twinning: If the crystal is twinned, it can complicate data processing and refinement. Programs can often detect and model twinning.
-
Multiple Molecules in the Asymmetric Unit: It is not uncommon for compounds to crystallize with more than one molecule in the asymmetric unit (Z' > 1), as has been observed for a 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole.[9] This simply means more parameters need to be refined but does not typically pose a major problem.
Structure Validation and Deposition
Before publication, the final structural model must be rigorously validated.
Protocol:
-
CIF Generation: The final refinement with SHELXL will produce a Crystallographic Information File (CIF). This is a standard text file format that contains all information about the crystal, data collection, and the final structural model.
-
Validation: The CIF must be checked using the International Union of Crystallography's (IUCr) checkCIF service (available online).[8] This program performs thousands of geometric and crystallographic checks and generates a report with alerts (A, B, C, G) that must be addressed or explained.
-
Deposition: The validated CIF is deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC) for organic and metal-organic compounds.[8][10] The CCDC will assign a unique deposition number that must be included in any publication describing the structure.
Conclusion
X-ray crystallography provides an unparalleled level of structural detail, transforming benzofurocarbazole derivatives from chemical formulas into tangible three-dimensional entities. This detailed understanding of molecular geometry, conformation, and intermolecular interactions is fundamental to advancing their development as therapeutic agents. By following the systematic protocols and leveraging the expert insights outlined in this guide, researchers can confidently navigate the crystallographic workflow to unlock the structural secrets of these promising compounds.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11H-Benzofuro[3,2-b]carbazole | 1199350-22-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7H-1-Benzofuro[2,3-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring [beilstein-journals.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Furocarbazole | C14H9NO | CID 13427392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarena.com [scholarena.com]
Fabricating High-Efficiency OLED Devices with Benzofurocarbazole Host Materials: An Application Note and Protocol Guide
For: Researchers, scientists, and professionals in organic electronics and drug development.
Abstract
This comprehensive guide details the fabrication and characterization of high-performance Organic Light-Emitting Diodes (OLEDs) utilizing advanced benzofurocarbazole-based host materials. These materials are gaining significant traction due to their inherent rigidity, high thermal stability, and tunable electronic properties, which make them excellent candidates for achieving high quantum efficiencies, particularly in blue Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs).[1][2][3] This document provides a foundational understanding of the role of benzofurocarbazole hosts, detailed step-by-step protocols for device fabrication via both vacuum thermal evaporation and solution processing, and standard characterization techniques.
Introduction: The Critical Role of Host Materials in OLEDs
The emissive layer (EML) is the heart of an OLED, where the conversion of electrical energy into light occurs. In many high-efficiency OLEDs, the EML is a "host-guest" system, where an emissive dopant (the "guest") is dispersed within a host material matrix.[4] The host material plays a multifaceted and critical role in device performance:
-
Energy Transfer: The host must possess a higher triplet energy level than the phosphorescent or TADF guest to ensure efficient Förster or Dexter energy transfer to the guest, preventing energy loss.[5]
-
Charge Transport: A good host material should exhibit balanced electron and hole transport properties to ensure that the charge recombination zone is confined within the EML, maximizing the creation of excitons on the guest molecules.[5][6]
-
Film Morphology: The host material dictates the morphological stability of the emissive layer, preventing aggregation of the guest molecules which can lead to quenching of the emission and reduced device lifetime.[7][8]
-
Thermal Stability: High thermal stability, characterized by a high glass transition temperature (Tg), is crucial for preventing morphological changes in the thin films during device operation, which can lead to device failure.[7]
The Benzofurocarbazole Advantage
Benzofurocarbazole derivatives have emerged as a promising class of host materials due to their unique molecular structure.[2][9] The fusion of a benzofuran ring to the carbazole core creates a rigid and planar molecular structure.[3][9] This rigidity offers several key advantages:
-
High Triplet Energy: The extended π-conjugation and rigid structure contribute to high triplet energies, making them suitable hosts for a wide range of phosphorescent and TADF emitters, including challenging blue emitters.[1][10]
-
Excellent Thermal Stability: The fused ring system enhances the thermal and morphological stability of the material, leading to longer operational lifetimes for the OLED devices.[7]
-
Tunable Electronic Properties: The benzofurocarbazole scaffold can be readily functionalized at various positions, allowing for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels to optimize charge injection and transport.[2]
-
Bipolar Characteristics: By incorporating both electron-donating (carbazole) and electron-accepting (benzofuran) moieties, benzofurocarbazole derivatives can be designed to have balanced hole and electron transport capabilities, making them ideal bipolar host materials.[5]
The following diagram illustrates the general chemical structure of a benzofurocarbazole core.
Caption: General chemical structure of the benzofurocarbazole moiety.
OLED Device Fabrication Protocols
This section provides detailed protocols for fabricating OLEDs using benzofurocarbazole host materials via two common methods: vacuum thermal evaporation and solution processing.
Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is the dominant method for the commercial production of high-performance small-molecule OLEDs, offering precise control over film thickness and purity.[11][12]
3.1.1. Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-ozone cleaner and treat for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO for improved hole injection.
3.1.2. Thin Film Deposition
The following layers are deposited sequentially in a high-vacuum chamber (base pressure < 10⁻⁶ Torr) without breaking the vacuum.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| Hole Injection Layer (HIL) | HAT-CN | 10 | 1.0 | Facilitates hole injection from the anode. |
| Hole Transport Layer (HTL) | NPB | 40 | 1.5 | Transports holes to the emissive layer. |
| Emissive Layer (EML) | Benzofurocarbazole Host:Emissive Dopant | 20 | 2.0 (total) | Site of light emission. |
| Electron Transport Layer (ETL) | TPBi | 30 | 1.5 | Transports electrons to the emissive layer. |
| Electron Injection Layer (EIL) | LiF | 1 | 0.2 | Facilitates electron injection from the cathode. |
| Cathode | Al | 100 | 5.0 | Injects electrons. |
Note: The doping concentration of the emissive dopant in the benzofurocarbazole host typically ranges from 1% to 20% by weight, and needs to be optimized for the specific host-guest system.
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Protocol 2: Fabrication by Solution Processing
Solution processing offers a cost-effective alternative for large-area OLED fabrication.[8][13]
3.2.1. Substrate Preparation
-
Follow the same ITO cleaning and UV-ozone treatment steps as in the VTE protocol (Section 3.1.1).
-
PEDOT:PSS Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds to serve as the hole injection layer.
-
Anneal the PEDOT:PSS-coated substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.
3.2.2. Emissive Layer Formulation and Deposition
-
Solution Preparation: Prepare a solution of the benzofurocarbazole host and the emissive dopant in a suitable organic solvent (e.g., chlorobenzene, toluene). The total concentration is typically 10-20 mg/mL.
-
Spin-Coating: In a nitrogen-filled glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer at a speed of 1000-3000 rpm for 60 seconds. The spin speed will need to be optimized to achieve the desired film thickness.
-
Annealing: Anneal the substrate on a hotplate at 80-100°C for 10 minutes to remove residual solvent.
3.2.3. Deposition of Subsequent Layers
The electron transport and cathode layers are typically deposited via vacuum thermal evaporation on top of the solution-processed emissive layer to complete the device.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| Electron Transport Layer (ETL) | TPBi | 30 | 1.5 | Transports electrons to the emissive layer. |
| Electron Injection Layer (EIL) | LiF | 1 | 0.2 | Facilitates electron injection from the cathode. |
| Cathode | Al | 100 | 5.0 | Injects electrons. |
Caption: Workflow for OLED fabrication via solution processing.
Device Characterization
After fabrication, the devices must be encapsulated to protect the organic layers from oxygen and moisture. The following characterization techniques are essential for evaluating device performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Device Lifetime: The operational stability of the device is typically evaluated by measuring the time it takes for the initial luminance to decrease to 95% (LT95) or 50% (LT50) under a constant current density.
Expected Performance and Data
The performance of OLEDs based on benzofurocarbazole hosts can be exceptional, particularly for blue and green emission. The following table provides a representative summary of expected performance metrics.
| Host Material | Dopant | Fabrication Method | Max EQE (%) | CIE Coordinates (x, y) |
| Benzofurocarbazole Derivative 1 | Blue TADF Emitter | VTE | > 20% | (0.15, 0.25) |
| Benzofurocarbazole Derivative 2 | Green Phosphorescent Emitter | Solution | > 25% | (0.30, 0.65) |
| Benzofurocarbazole Derivative 3 | Red Phosphorescent Emitter | VTE | > 20% | (0.65, 0.35) |
Note: These values are illustrative and the actual performance will depend on the specific molecular design of the host and guest, as well as the optimization of the device architecture. Non-doped devices using certain carbazole derivatives have also shown impressive performance.[14]
Conclusion and Future Perspectives
Benzofurocarbazole-based host materials represent a significant advancement in the field of organic electronics. Their inherent properties of high triplet energy, excellent thermal stability, and tunable bipolar charge transport make them ideal candidates for fabricating highly efficient and stable OLEDs.[1][2][5] The protocols outlined in this application note provide a robust framework for researchers to explore the potential of these materials. Future research will likely focus on the development of novel benzofurocarbazole derivatives with even more refined properties to further push the boundaries of OLED performance, particularly in achieving deep-blue emission with long operational lifetimes.[15]
References
- 1. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole/carbazole-based bipolar host materials for highly efficient green phosphorescent OLEDs with negligible efficiency roll-off | Semantic Scholar [semanticscholar.org]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | CoLab [colab.ws]
- 13. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives [mdpi.com]
- 15. displaydaily.com [displaydaily.com]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Novel Carbazole Derivatives
Executive Summary
The carbazole scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and advanced organic materials.[1] Its unique electronic and photophysical properties, coupled with a broad spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects, make it a high-value target in medicinal chemistry and materials science.[2][3][4] Traditional synthetic routes to carbazole derivatives, however, are often plagued by long reaction times, harsh conditions, and low yields. This application note provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. We present the core principles, detailed protocols for key synthetic transformations, and expert insights into optimizing the rapid and efficient production of novel carbazole libraries, thereby accelerating the drug discovery and development pipeline.
The MAOS Advantage: A Paradigm Shift in Carbazole Synthesis
Microwave-assisted synthesis is a transformative green chemistry technique that utilizes microwave radiation to heat reactions directly and efficiently.[5][6][7] Unlike conventional oil bath heating, which relies on slow, inefficient conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform (volumetric) heating.[8][9]
Key Advantages over Conventional Heating:
-
Drastic Reaction Time Reduction: Reactions that take hours or days can often be completed in minutes.[8][9]
-
Increased Yields and Purity: Rapid heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[6][9]
-
Enhanced Reaction Control: Precise temperature and pressure monitoring allows for superior reproducibility.[9]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption.[5][9]
This rapid, controlled heating allows chemists to access chemical spaces and reaction kinetics that are difficult to achieve conventionally, making it an ideal technology for synthesizing diverse carbazole libraries.
Core Synthetic Strategies & Protocols
Several classical named reactions for carbazole synthesis can be significantly enhanced by microwave irradiation. Below, we detail the protocol for a microwave-assisted Cadogan-Sundberg reaction, a powerful method for intramolecular cyclization to form the carbazole core.
Protocol: Microwave-Assisted Cadogan-Sundberg Synthesis of a Substituted Carbazole
This protocol describes the reductive cyclization of an ortho-nitrobiphenyl derivative to a carbazole using a trivalent phosphorus reagent under microwave irradiation. The reaction is exceptionally rapid and high-yielding.[10][11]
Reaction Scheme: o-Nitrobiphenyl → Carbazole (via Nitrene Intermediate)
Materials & Equipment:
-
Starting Material: 2-Nitro-4'-methylbiphenyl (or other substituted o-nitrobiphenyl)
-
Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)
-
Solvent: 1,2-Dichlorobenzene (ODCB) or Diphenyl ether
-
Equipment:
-
Monowave or Multi-mode Microwave Synthesis Reactor with certified pressure vessels (10 mL)
-
Magnetic stir bars
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Rotary evaporator
-
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted carbazole synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-nitro-4'-methylbiphenyl (e.g., 213 mg, 1.0 mmol).
-
Reagent Addition: Add triphenylphosphine (e.g., 315 mg, 1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 3 mL of 1,2-dichlorobenzene. The solvent should be high-boiling and a good microwave absorber.
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 200°C for 2-5 minutes. The microwave power will modulate to maintain the set temperature.
-
Expert Insight: A short reaction time is the key advantage here. A conventional thermal reaction might require several hours at reflux.[10] The high temperature is necessary to facilitate the nitrene insertion step.
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's automated cooling system before carefully opening.
-
Workup: Transfer the reaction mixture to a round-bottom flask. Remove the high-boiling solvent under high vacuum using a rotary evaporator or Kugelrohr apparatus.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure carbazole derivative.
-
Characterization: Confirm the structure of the novel carbazole derivative using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).
Safety Protocols for Microwave Synthesis
Microwave chemistry involves high temperatures and pressures, making adherence to safety protocols paramount.[13]
-
Use Only Certified Equipment: Never use a domestic microwave oven.[14] Laboratory-grade microwave reactors are designed with robust safety interlocks, pressure monitoring, and explosion-proof cavities.[14]
-
Proper Vessel Use: Use only vessels and caps specified by the instrument manufacturer. Do not exceed the recommended reaction volume.
-
Avoid Highly Exothermic Reactions: Be cautious with reactions known to be violently exothermic under conventional conditions. Always start with a small-scale test reaction.[14]
-
Solvent Choice: Avoid low-boiling point solvents in sealed vessels, as they can generate excessive pressure. Non-polar solvents like hexane or toluene are poor microwave absorbers and are generally unsuitable.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a well-ventilated fume hood.[14]
Data Presentation: A Comparative Example
The following table summarizes typical results for the microwave-assisted Cadogan-Sundberg synthesis of various carbazole derivatives, highlighting the efficiency of the method.
| Entry | ortho-Nitrobiphenyl Substituent (R) | Time (min) | Yield (%) | Method | Reference |
| 1 | H | 2 | 96% | MW, PPh₃ | [11] |
| 2 | 4'-Methyl | 3 | 94% | MW, PPh₃ | Representative |
| 3 | 4'-Methoxy | 3 | 91% | MW, PPh₃ | Representative |
| 4 | 4'-Chloro | 4 | 88% | MW, PPh₃ | Representative |
| 5 | H | 5-12 hours | ~70-80% | Conventional | [10] |
Mechanistic Insight: The Cadogan-Sundberg Reaction
Understanding the reaction mechanism is key to troubleshooting and optimization. The microwave energy rapidly promotes the deoxygenation of the nitro group by the phosphine reagent, leading to a highly reactive nitrene intermediate which then undergoes intramolecular cyclization.
Caption: Simplified mechanism of the Cadogan-Sundberg reaction.
The key step accelerated by microwave heating is the initial deoxygenation, which has a high activation energy barrier easily overcome by the rapid, localized heating provided by the microwaves.[12]
Conclusion
Microwave-assisted organic synthesis represents a robust, efficient, and environmentally conscious platform for the rapid synthesis of novel carbazole derivatives. By dramatically reducing reaction times and improving yields, this technology empowers researchers in drug discovery and materials science to build and screen diverse chemical libraries faster than ever before. The protocols and insights provided in this application note serve as a validated starting point for harnessing the full potential of MAOS to accelerate innovation.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Special Issue “Carbazole Derivatives: Latest Advances and Prospects” [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes and Protocols for Benzofuro[2,3-a]carbazole Emitters in TADF Applications
Introduction: The Strategic Advantage of the Benzofuro[2,3-a]carbazole Scaffold in Thermally Activated Delayed Fluorescence
The third generation of organic light-emitting diode (OLED) technology is defined by the emergence of emitters capable of harvesting both singlet and triplet excitons, thereby enabling the potential for 100% internal quantum efficiency (IQE).[1] Thermally Activated Delayed Fluorescence (TADF) has become a leading mechanism to achieve this without relying on expensive and rare heavy metals like iridium and platinum.[2] The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC).[3] This process is only efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is sufficiently small (< 0.2 eV) to be overcome by ambient thermal energy.[2]
The molecular design of TADF emitters is therefore a delicate balancing act. A small ΔEST is typically achieved in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[4] However, this separation must not come at the cost of a low photoluminescence quantum yield (PLQY) or poor chemical stability.
Within this context, fused-ring carbazole derivatives have emerged as a highly promising class of donor moieties for TADF emitters.[5] Their rigid, planar structures help to suppress non-radiative decay pathways and can lead to high PLQY.[5] Among these, the benzofurocarbazole framework is particularly noteworthy. The fusion of a benzofuran ring to the carbazole core extends the π-conjugation, offering a powerful tool for tuning the electronic and photophysical properties of the resulting emitter.[6]
This application note focuses specifically on the benzofuro[2,3-a]carbazole isomer as a donor unit. We will provide a detailed, field-proven guide for researchers, covering the synthesis, photophysical characterization, and device fabrication protocols for a representative high-performance blue TADF emitter: 12-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12H-benzofuro[3,2-a]carbazole (o12BFCzTrz) . This molecule exemplifies the strategic use of the benzofuro[2,3-a]carbazole donor to achieve desirable TADF characteristics, including a significant EQE in OLED devices.[6]
Part 1: Synthesis of the o12BFCzTrz Emitter
The synthesis of the target emitter is a multi-step process that involves the preparation of the benzofuro[2,3-a]carbazole donor and the triazine-based acceptor, followed by a final palladium-catalyzed cross-coupling reaction. The causality behind this synthetic strategy is to build the D-A architecture by covalently linking the electron-rich donor (benzofuro[2,3-a]carbazole) to the electron-deficient acceptor (diphenyltriazine).
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for the o12BFCzTrz TADF emitter.
Protocol 1.1: Synthesis of 12H-Benzofuro[3,2-a]carbazole (Donor)
This protocol describes the synthesis of the core donor structure via a palladium-catalyzed intramolecular cyclization.
Materials:
-
2-Aminodibenzofuran
-
2-Iodoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a Schlenk flask, add 2-aminodibenzofuran (1.0 eq.), 2-iodoaniline (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 12H-benzofuro[3,2-a]carbazole as a solid.[5]
-
Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 257.29 g/mol .[5]
Protocol 1.2: Synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (Acceptor)
This protocol details the synthesis of the acceptor moiety, which provides the electron-withdrawing character to the final emitter.
Materials:
-
2-Bromobenzonitrile
-
Phenylmagnesium bromide (Grignard reagent)
-
Benzamidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether or THF
-
Ethanol
Procedure:
-
Step A: Synthesis of 2-bromobenzoyl chloride. React 2-bromobenzoic acid with thionyl chloride.
-
Step B: Synthesis of 2-bromo-N-phenylbenzamide. React the resulting 2-bromobenzoyl chloride with aniline.
-
Step C: Synthesis of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine. A mixture of benzamidine hydrochloride (2.2 eq.) and sodium hydroxide (2.2 eq.) in ethanol is stirred. To this, add the product from Step B (1.0 eq.). The mixture is refluxed for 12 hours.
-
After cooling, the precipitate is filtered, washed with water and ethanol, and dried.
-
Purify the crude product by recrystallization or column chromatography.
-
Self-Validation: Verify the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 388.25 g/mol .
Protocol 1.3: Buchwald-Hartwig Amination for o12BFCzTrz
This final step couples the donor and acceptor moieties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming the crucial C-N bond.
Materials:
-
12H-Benzofuro[3,2-a]carbazole (from Protocol 1.1)
-
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (from Protocol 1.2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add 12H-benzofuro[3,2-a]carbazole (1.2 eq.), 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and P(tBu)₃ (0.08 eq.) to a Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane).
-
Further purify the product by sublimation under high vacuum to obtain o12BFCzTrz as a pale-yellow powder.
-
Self-Validation: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part 2: Photophysical Characterization
A thorough photophysical evaluation is critical to confirm the TADF properties of the synthesized emitter and to predict its performance in an OLED. The key objective is to determine the S₁ and T₁ energy levels, calculate the ΔEST, and measure the photoluminescence quantum yield (PLQY).
Diagram of the TADF Mechanism
Caption: Jablonski diagram illustrating the TADF process.
Protocol 2.1: Spectroscopic and PLQY Measurements
Materials & Equipment:
-
o12BFCzTrz powder
-
Spectroscopic grade toluene
-
UV-Vis spectrophotometer
-
Fluorometer with an integrating sphere attachment
-
Cryostat for low-temperature measurements (77 K)
-
Time-correlated single photon counting (TCSPC) system
Procedure:
-
Solution Preparation: Prepare a dilute solution of o12BFCzTrz in toluene (~10⁻⁵ M).
-
UV-Vis Absorption: Record the absorption spectrum to determine the absorption onset.
-
Photoluminescence (PL) Spectra:
-
At room temperature (300 K), record the fluorescence spectrum.
-
Cool the sample to 77 K using the cryostat and record the fluorescence and phosphorescence spectra. The phosphorescence spectrum is typically measured with a time delay to separate it from the prompt fluorescence.
-
-
Energy Level Determination:
-
Calculate the S₁ energy from the onset of the fluorescence spectrum at 77 K.
-
Calculate the T₁ energy from the onset of the phosphorescence spectrum at 77 K.
-
Calculate the singlet-triplet energy gap: **ΔEST = E(S₁) - E(T₁) **. For efficient TADF, this value should be small.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Measure the absolute PLQY of the toluene solution at room temperature using the integrating sphere. This provides a measure of the overall emission efficiency.
-
-
Lifetime Measurements:
-
Using the TCSPC system, measure the photoluminescence decay profile.
-
Fit the decay curve to a multi-exponential function to distinguish the prompt fluorescence lifetime (τp) and the delayed fluorescence lifetime (τd). The presence of a long-lived delayed component is a hallmark of TADF.
-
-
Rate Constant Calculation (kRISC): The rate of reverse intersystem crossing can be estimated from the prompt and delayed fluorescence components, though more complex analyses are often required for high accuracy.
Expected Photophysical Data for o12BFCzTrz
The following table summarizes the expected data for o12BFCzTrz, demonstrating its suitability as a TADF emitter.[6]
| Parameter | Value | Causality and Significance |
| λPL (Toluene) | 485 nm | The emission wavelength determines the color of the light produced (blue-green). |
| PLQY (ΦPL) | 85.1% | A high PLQY is essential for high device efficiency, indicating that a majority of excited states decay radiatively. |
| E(S₁) | 2.89 eV | The energy of the singlet state. |
| E(T₁) | 2.71 eV | The energy of the triplet state. |
| ΔEST | 0.18 eV | A small ΔEST is the most critical parameter for TADF, as it allows thermal energy to efficiently promote triplets to singlets via RISC. |
| τp / τd | 19.8 ns / 2.1 μs | The presence of a microsecond-scale delayed component (τd) alongside a nanosecond prompt component (τp) is direct evidence of the TADF mechanism. |
Part 3: OLED Device Fabrication and Characterization
The ultimate test of a TADF emitter is its performance in an electroluminescent device. This section provides a protocol for the fabrication of a multilayer OLED using thermal evaporation, a standard technique for producing high-performance devices.
Diagram of OLED Device Architecture
Caption: Typical multilayer architecture for a TADF-OLED.
Protocol 3.1: OLED Fabrication via Thermal Evaporation
Prerequisites:
-
A high-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
All organic materials and metals must be of sublimation-grade purity.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately treat with UV-ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into the vacuum chamber.
-
Deposit the layers sequentially by thermal evaporation at a pressure of ~5 x 10⁻⁷ Torr. The deposition rate and thickness must be precisely controlled using a quartz crystal monitor.
-
Hole Injection Layer (HIL): Deposit 10 nm of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit 50 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material, 1,3-bis(N-carbazolyl)benzene (mCP), and the o12BFCzTrz emitter. The doping concentration is critical for performance; a typical value is 20 wt% of the emitter. Deposit a 30 nm layer at a total rate of 1.5 Å/s.
-
Electron Transport Layer (ETL): Deposit 50 nm of bis(4,6-(difluorophenyl)pyrimidin-2-yl)(picolinato)iridium(III) (B3PYMPM) at a rate of 1.0 Å/s.
-
Cathode: Deposit a bilayer cathode of Lithium Fluoride (LiF) (1 nm, rate 0.1 Å/s) followed by Aluminum (Al) (100 nm, rate 2.0 Å/s) without breaking the vacuum.
-
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
Protocol 3.2: Device Characterization
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Spectroradiometer/photometer
-
Dark box to exclude ambient light
Procedure:
-
Place the encapsulated device in the measurement setup.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward voltage bias to the device and sweep the voltage.
-
Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the device.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage, record the EL spectrum using the spectroradiometer to determine the emission color and calculate the CIE 1931 color coordinates.
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the following key performance metrics:
-
Current Efficiency (ηc, cd/A): Luminance / Current Density
-
Power Efficiency (ηp, lm/W): π * Luminance / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): This requires careful calibration of the photometer but represents the ratio of photons emitted to electrons injected.
-
-
Expected Device Performance for o12BFCzTrz
This table presents the performance of an OLED fabricated using the o12BFCzTrz emitter, highlighting its high efficiency.[6]
| Parameter | Value | Significance |
| Maximum EQE | 19.2% | A high EQE confirms the efficient harvesting of both singlet and triplet excitons via the TADF mechanism. |
| Maximum Current Eff. | 37.8 cd/A | Indicates efficient conversion of charge carriers to photons. |
| Maximum Power Eff. | 31.0 lm/W | Reflects the overall energy efficiency of the device. |
| Turn-on Voltage | 3.2 V | A low turn-on voltage is desirable for low power consumption. |
| EL Peak | 480 nm | The electroluminescence peak is consistent with the photoluminescence, indicating emission originates from the TADF dopant. |
| CIE (x, y) | (0.159, 0.288) | These coordinates define the precise blue color of the emitted light according to the CIE 1931 standard. |
Conclusion and Outlook
The benzofuro[2,3-a]carbazole donor scaffold, exemplified by the o12BFCzTrz emitter, provides a robust platform for designing highly efficient blue TADF emitters. The rigid, fused-ring structure contributes to a high photoluminescence quantum yield, while the donor-acceptor architecture facilitates a small singlet-triplet energy gap, which is essential for efficient reverse intersystem crossing.
The protocols detailed in this application note provide a comprehensive workflow for the synthesis, characterization, and device implementation of this class of materials. By following these self-validating methodologies, researchers can reliably produce and evaluate benzofuro[2,3-a]carbazole-based emitters, paving the way for further molecular engineering to optimize stability, color purity, and efficiency in next-generation OLED displays and lighting.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12H-Benzofuro[3,2-a]carbazole | C18H11NO | CID 58489692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Hierarchical Screening Protocol for Identifying and Characterizing Anticancer Benzofurocarbazole Compounds
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of novel benzofurocarbazole compounds for anticancer activity. Benzofuran-containing scaffolds are prevalent in numerous biologically active compounds, and their derivatives have shown considerable promise as anticancer agents.[1][2][3] This guide details a strategic workflow, beginning with broad in vitro cytotoxicity screening, proceeding to mechanistic elucidation of lead compounds, and culminating in in vivo efficacy assessment using established xenograft models. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key steps to ensure robust and reproducible data generation.
Introduction: The Therapeutic Potential of Benzofurocarbazoles
The search for novel, effective, and less toxic antitumor drugs is a paramount challenge in modern medicine.[4] Heterocyclic compounds, particularly those containing the benzofuran moiety, have attracted significant attention due to their diverse pharmacological activities.[3][5] The fusion of a benzofuran ring system with a carbazole nucleus creates the benzofurocarbazole scaffold, a structure of interest for its potential to interact with key biological targets implicated in cancer progression, such as protein kinases and DNA.[6]
The screening strategy outlined herein is designed to efficiently identify promising lead candidates from a library of synthesized benzofurocarbazole derivatives and to build a comprehensive biological profile for them. This hierarchical approach ensures that resources are focused on compounds with the highest potential for clinical translation.
Overall Screening Workflow
The progression from a compound library to a validated lead candidate follows a logical funnel. Initial high-throughput screening identifies cytotoxic agents, which are then subjected to more detailed mechanistic studies to understand their mode of action. The most promising candidates from these in vitro assays are then advanced to in vivo models to evaluate their efficacy in a physiological context.[7][8]
Caption: Hierarchical workflow for anticancer drug screening.
Part 1: Primary In Vitro Screening - Assessment of Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of benzofurocarbazole compounds on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Core Methodology: MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[9] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[10]
Protocol 1: MTT Cell Viability Assay
-
Cell Plating:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzofurocarbazole compounds in culture medium. It is common to perform a 7-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution or control.
-
Incubate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.[9]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of >650 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation: IC50 Values
Results should be summarized in a table for clear comparison of compound potency across different cancer cell lines.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| BFC-001 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| BFC-002 | > 50 | > 50 | > 50 |
| BFC-003 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Doxorubicin | 0.5 ± 0.05 | 0.9 ± 0.1 | 0.6 ± 0.08 |
Part 2: Mechanistic Elucidation of Lead Compounds
Objective: To understand the cellular mechanisms by which lead benzofurocarbazole compounds exert their cytotoxic effects, focusing on the induction of apoptosis and cell cycle arrest.
A. Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Core Methodology: Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner. When conjugated to a fluorophore like FITC, it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, which have lost membrane integrity.[12] Dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Thin-Film Deposition of Carbazole-Based Materials
Introduction: The Versatility of Carbazole-Based Materials in Organic Electronics
Carbazole-based materials have emerged as a cornerstone in the field of organic electronics, celebrated for their exceptional hole-transporting properties, high thermal stability, and wide energy gap.[1][2] These characteristics make them indispensable components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[2][3][4][5] The carbazole moiety, an electron-rich aromatic structure, provides a robust scaffold for molecular engineering, allowing for the fine-tuning of electronic and physical properties to meet the specific demands of a device.[6][7]
In devices like OLEDs, carbazole derivatives are frequently employed as host materials for phosphorescent emitters, facilitating efficient energy transfer and charge transport to achieve high quantum efficiencies.[3][6][8] For perovskite solar cells, they serve as highly effective hole-transporting materials (HTMs), contributing to enhanced device performance and stability.[4][5] The performance of these devices is critically dependent on the quality of the thin films, where morphology, uniformity, and interfacial properties play a pivotal role. Consequently, the choice and execution of the thin-film deposition technique are of paramount importance.
This comprehensive guide provides detailed application notes and protocols for the most common and effective thin-film deposition techniques for carbazole-based materials: Vacuum Thermal Evaporation (VTE) and Spin Coating . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices to ensure reproducible and high-quality results.
Vacuum Thermal Evaporation (VTE) of Small-Molecule Carbazole Materials
Vacuum thermal evaporation is a physical vapor deposition (PVD) technique ideal for depositing uniform and highly pure thin films of small-molecule organic materials.[9][10] This method is particularly well-suited for creating the multi-layered structures found in OLEDs and other organic electronic devices.[9] The process involves heating the source material in a high vacuum environment until it sublimes or evaporates; the vapor then travels and condenses onto a cooler substrate, forming a thin film.[10]
The primary advantage of VTE is the high level of control it offers over film thickness and purity, as the process is carried out in a vacuum, minimizing contamination.[9] This technique is essential for fabricating high-performance devices where precise layer thickness and pristine interfaces are critical.[11][12]
Causality Behind Experimental Choices in VTE
The success of VTE hinges on a careful balance of several key parameters. The base pressure of the vacuum chamber is critical; a high vacuum (typically <10⁻⁶ Torr) is necessary to ensure a long mean free path for the evaporated molecules, preventing collisions with background gases and ensuring directional deposition onto the substrate. The deposition rate is another crucial factor. A slow and stable deposition rate (e.g., 0.1-0.2 nm/s) generally leads to more ordered and uniform film growth, which is essential for optimal charge transport. The substrate temperature can also be adjusted to influence film morphology. For some organic materials, heating the substrate can promote the growth of more crystalline films, which may be desirable for certain applications.
Protocol for Vacuum Thermal Evaporation of a Carbazole-Based Hole Transport Layer
This protocol outlines the deposition of a carbazole-based small molecule, such as CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), a widely used host material in OLEDs.
Materials and Equipment:
-
High-vacuum thermal evaporation system equipped with multiple organic evaporation sources and a substrate holder.
-
Quartz crystal microbalance (QCM) for thickness monitoring.
-
Carbazole-based source material (e.g., CBP, high purity).
-
Substrates (e.g., ITO-coated glass).
-
Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone).
-
Nitrogen gun.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately transfer the cleaned substrates into the vacuum chamber to minimize exposure to atmospheric contaminants.
-
-
Source Preparation:
-
Carefully load the carbazole-based material into a clean evaporation boat (e.g., made of tantalum or tungsten).
-
Ensure the boat is properly positioned within the heating element of the evaporation source.
-
-
System Pump-Down:
-
Load the substrates into the substrate holder in the main chamber.
-
Pump down the chamber to a base pressure of at least 10⁻⁶ Torr. This may take several hours.
-
-
Deposition:
-
Once the desired base pressure is reached, slowly increase the current to the evaporation source to begin heating the carbazole material.
-
Monitor the deposition rate using the QCM. A typical rate for organic materials is 0.1-0.2 nm/s.
-
Once the desired deposition rate is stable, open the shutter to begin depositing the material onto the substrates.
-
Continue deposition until the desired film thickness is achieved. For a typical hole transport layer, this might be in the range of 20-50 nm.
-
Close the shutter to stop the deposition.
-
-
Cool-Down and Venting:
-
Allow the evaporation source and the chamber to cool down.
-
Slowly vent the chamber with an inert gas, such as nitrogen.
-
Remove the coated substrates for further processing or characterization.
-
Data Presentation: VTE Parameters for Carbazole Materials
| Parameter | Typical Range | Rationale |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes contamination and ensures a long mean free path for evaporated molecules. |
| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates generally lead to more uniform and well-ordered films. |
| Source-Substrate Distance | 15 - 30 cm | Affects deposition uniformity and rate. |
| Substrate Temperature | Room Temperature - 150 °C | Can be optimized to control film morphology (amorphous vs. crystalline). |
| Film Thickness | 10 - 100 nm | Dependent on the specific application (e.g., hole transport, emitting layer). |
Experimental Workflow Diagram
Caption: Workflow for Vacuum Thermal Evaporation.
Spin Coating of Carbazole-Based Polymers and Solutions
Spin coating is a widely used solution-based technique for depositing thin films of polymers and small molecules that are soluble in common organic solvents.[13][14] This method is particularly advantageous for its simplicity, low cost, and ability to produce uniform films over large areas.[1][15] For carbazole-based materials, spin coating is often used for polymeric materials or for small molecules that can be dissolved to form a stable solution.[1]
The process involves dispensing a small amount of the material solution onto the center of a substrate, which is then spun at high speed. The centrifugal force causes the solution to spread out evenly, and the solvent evaporates, leaving behind a thin film.
Causality Behind Experimental Choices in Spin Coating
The final thickness and quality of a spin-coated film are determined by several interconnected parameters. The solution concentration and viscosity are primary determinants of the film thickness; higher concentrations and viscosities generally result in thicker films. The spin speed and acceleration are also critical. Higher spin speeds lead to thinner films as more solution is thrown off the substrate. The acceleration rate can affect the uniformity of the film, with a slower ramp-up often being beneficial for more viscous solutions. The solvent properties , including boiling point and vapor pressure, influence the drying rate of the film, which in turn affects its morphology. A solvent that evaporates too quickly can lead to a rough, non-uniform film.
Protocol for Spin Coating a Carbazole-Based Polymer
This protocol describes the deposition of a thin film of Poly(9-vinylcarbazole) (PVK), a common carbazole-based polymer.
Materials and Equipment:
-
Spin coater.
-
Hotplate.
-
Carbazole-based polymer (e.g., PVK).
-
Solvent (e.g., chlorobenzene, toluene, or dichloromethane).[14]
-
Substrates (e.g., glass or silicon wafers).
-
Micropipette.
-
Syringe filters (0.2 µm).
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve the carbazole-based polymer in a suitable solvent to the desired concentration (e.g., 10 mg/mL). The choice of solvent will depend on the specific material's solubility.[14]
-
Gently stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could lead to defects in the film.
-
-
Substrate Preparation:
-
Clean the substrates using the same procedure as for VTE (sonication in detergent, DI water, acetone, isopropanol).
-
Dry the substrates with a nitrogen gun.
-
-
Spin Coating Process:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Using a micropipette, dispense a small amount of the filtered solution onto the center of the substrate (e.g., 100 µL for a 1x1 inch substrate).
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 3000 rpm for 30 seconds (to achieve the final thickness).[16]
-
-
The spin speeds and times should be optimized to achieve the desired film thickness.
-
-
Annealing:
-
After spin coating, transfer the substrate to a hotplate for solvent removal and film annealing. A typical annealing temperature might be 80-120°C for 10-30 minutes.[16] This step helps to remove residual solvent and can improve the film's morphology.
-
Data Presentation: Spin Coating Parameters for Carbazole Materials
| Parameter | Typical Range | Influence on Film |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. |
| Solvent Choice | Chlorobenzene, Toluene, Dichloromethane | Affects solubility, drying rate, and film morphology.[14] |
| Spin Speed | 1000 - 6000 rpm | Higher speed results in thinner films. |
| Spin Time | 20 - 60 seconds | Affects solvent evaporation and final film thickness. |
| Annealing Temperature | 80 - 150 °C | Removes residual solvent and can improve film quality. |
| Annealing Time | 10 - 60 minutes | Ensures complete solvent removal. |
Experimental Workflow Diagram
Caption: Workflow for Spin Coating.
Advanced Deposition Technique: Matrix-Assisted Pulsed Laser Evaporation (MAPLE)
Matrix-Assisted Pulsed Laser Evaporation (MAPLE) is a gentler variation of pulsed laser deposition (PLD) designed for depositing thin films of organic and polymeric materials.[17][18] This technique is particularly useful for materials that are prone to thermal decomposition when heated directly, as in conventional thermal evaporation.[17]
In the MAPLE process, the organic material is dissolved in a volatile solvent to form a dilute solution, which is then frozen to create a solid target.[18][19] A pulsed laser is used to irradiate the target, and the laser energy is primarily absorbed by the solvent matrix.[17] This causes the solvent to vaporize, gently carrying the organic molecules into the gas phase. The volatile solvent is pumped away, while the organic molecules deposit onto a substrate, forming a thin film.[19]
Causality Behind Experimental Choices in MAPLE
The quality of films deposited by MAPLE is highly dependent on the choice of the matrix (solvent) and the laser parameters . The solvent must be able to dissolve the carbazole-based material, have a high vapor pressure, and absorb the laser wavelength to minimize direct interaction of the laser with the organic material.[17] The laser fluence (energy per unit area) is a critical parameter that must be carefully controlled. If the fluence is too high, it can lead to photochemical damage of the organic material. If it is too low, the deposition rate will be negligible. The concentration of the organic material in the frozen target is also important; it is typically kept low (e.g., 1-5 wt%) to ensure that the material is well-dispersed within the matrix.
Protocol for MAPLE Deposition of a Carbazole-Based Material
This protocol provides a general outline for the MAPLE deposition of a carbazole derivative.
Materials and Equipment:
-
MAPLE deposition system with a pulsed laser (e.g., excimer laser).
-
Cryogenically cooled, rotating target holder.
-
High-vacuum chamber.
-
Carbazole-based material.
-
Volatile solvent (matrix).
-
Substrates.
Step-by-Step Methodology:
-
Target Preparation:
-
Dissolve the carbazole-based material in a suitable volatile solvent to a low concentration (e.g., 1 wt%).
-
Pour the solution into the target holder.
-
Freeze the target by cooling the holder with liquid nitrogen.
-
-
System Setup:
-
Mount the frozen target and the substrate inside the vacuum chamber.
-
Pump down the chamber to a high vacuum.
-
-
Deposition:
-
Begin rotating the target to ensure even ablation.
-
Direct the pulsed laser beam onto the surface of the frozen target.
-
The laser evaporates the surface layers of the target, creating a plume of solvent and organic molecules.
-
The volatile solvent is pumped away, while the organic molecules deposit on the substrate.
-
The deposition is continued until the desired film thickness is achieved.
-
Data Presentation: MAPLE Parameters for Organic Materials
| Parameter | Typical Value | Rationale |
| Laser Wavelength | 193 nm, 248 nm | Chosen to be strongly absorbed by the solvent matrix. |
| Laser Fluence | 0.1 - 0.5 J/cm² | Optimized to be above the ablation threshold of the matrix but below the damage threshold of the organic material. |
| Target Concentration | 1 - 5 wt% | Low concentration ensures gentle transfer of intact organic molecules. |
| Target Temperature | Liquid Nitrogen | Keeps the target frozen during deposition. |
| Background Gas | Vacuum or low-pressure inert gas | Controls the expansion of the plume. |
Conclusion
The choice of deposition technique for carbazole-based materials is dictated by the specific properties of the material (small molecule vs. polymer), the desired film characteristics, and the intended application. Vacuum thermal evaporation offers unparalleled control over film thickness and purity for small molecules, making it the standard for high-performance multilayer devices. Spin coating provides a simple, cost-effective method for depositing polymeric and soluble small-molecule carbazole materials, ideal for large-area applications and rapid prototyping. Advanced techniques like MAPLE offer a gentle deposition route for thermally sensitive materials. By understanding the underlying principles and carefully controlling the key experimental parameters outlined in these protocols, researchers can consistently produce high-quality thin films of carbazole-based materials, paving the way for the next generation of organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 3. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 4. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. worldscientific.com [worldscientific.com]
- 10. Physical vapor deposition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
- 16. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. oatext.com [oatext.com]
- 19. Use of Matrix Assisted Pulsed Laser Evaporation (Maple) for the Growth of Organic Thin Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12H-Benzofuro[2,3-a]carbazole
Introduction: Welcome to the technical support guide for the synthesis of 12H-Benzofuro[2,3-a]carbazole. This fused heterocyclic scaffold is of significant interest to researchers in materials science and drug discovery, forming the core of novel thermally activated delayed fluorescence (TADF) emitters for OLEDs and possessing a range of potential biological activities.[1][2][3] However, its multi-ring, sterically demanding structure presents unique synthetic challenges. Low yields, competing side reactions, and difficult purifications are common hurdles.
This guide is structured to provide direct, actionable solutions to problems encountered in the lab. It is built on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Common Synthetic Strategies: An Overview
The construction of the this compound skeleton typically involves the sequential or tandem formation of the carbazole and benzofuran rings. Modern methods often rely on powerful cross-coupling and cyclization reactions.
-
Sequential Cross-Coupling and C-H Arylation: A highly modular and popular route involves an initial intermolecular C-N bond formation (e.g., Buchwald-Hartwig amination) to create a diarylamine intermediate, followed by an intramolecular C-H activation/arylation to close the final ring.[4][5] This offers great flexibility in introducing various substituents.
-
Cadogan Reductive Cyclization: This classic method involves the deoxygenative cyclization of an o-nitrobiphenyl-type precursor using phosphite reagents. It is a powerful tool for forming the carbazole core in a single step from readily available nitroaromatics.[6][7][8][9]
-
Graebe-Ullmann Synthesis: This thermal or photochemical reaction proceeds via the extrusion of nitrogen from a 1-aryl-benzotriazole intermediate to form the carbazole ring.[10][11][12][13]
-
Domino/Cascade Reactions: Lewis acid-catalyzed annulation reactions can be employed to construct the fused ring system from simpler indole and benzofuran precursors in a highly efficient cascade process.[14][15]
The following sections will address specific problems you may encounter while employing these or similar strategies.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address the most common issues encountered during the synthesis of this compound and its derivatives.
Question 1: My initial intermolecular C-N cross-coupling reaction (e.g., Buchwald-Hartwig) is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: Failure in the C-N bond formation step is a frequent bottleneck. The Buchwald-Hartwig amination, while powerful, is highly sensitive to several parameters. The cause often lies within the catalyst system, base, or reaction environment.
Potential Causes & Solutions:
-
Inactive Catalyst or Inappropriate Ligand: The choice of palladium source and, more critically, the phosphine ligand is paramount. The ligand must be bulky and electron-rich to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]
-
Solution: Screen a panel of catalysts and ligands. If a simple Pd(OAc)₂/phosphine system fails, try a pre-formed catalyst. Switch to more robust, modern ligands known for their high activity.
-
-
Incorrect Base Selection: The base's role is to deprotonate the amine, but its strength, solubility, and steric profile can dramatically affect the outcome.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.[10] If it fails, consider other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS), especially if your substrate has base-sensitive functional groups.
-
-
Solvent Purity and Degassing: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Water and oxygen can deactivate the catalyst and lead to unwanted side reactions.
-
Solution: Always use anhydrous, degassed solvents. Toluene, dioxane, and xylene are common choices.[17] Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Ensure all glassware is oven- or flame-dried.
-
-
Poor Substrate Quality: Impurities in your aryl halide or amine starting materials can poison the catalyst.
-
Solution: Purify starting materials immediately before use via recrystallization, distillation, or column chromatography.
-
Data-Driven Recommendations for Buchwald-Hartwig Amination:
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Challenging Substrates) | Rationale |
| Pd Precursor | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) | [Pd(cinnamyl)Cl]₂ | Pd₂(dba)₃ is a reliable Pd(0) source. The cinnamyl precatalyst can show enhanced activity. |
| Ligand | XPhos or SPhos | BrettPhos | These are bulky, electron-rich biarylphosphine ligands that are standards in modern cross-coupling for their high reactivity.[16] |
| Base | NaOtBu | K₃PO₄ | NaOtBu is strong and widely effective. K₃PO₄ is a milder, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | tert-Amyl alcohol | Toluene and dioxane are standard. tert-Amyl alcohol can sometimes improve solubility and performance. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be required for less reactive aryl chlorides or sterically hindered substrates. |
Question 2: The final intramolecular cyclization step to form the fused ring system is not proceeding. How can I promote this ring closure?
Answer: Intramolecular cyclization, whether through C-H activation, Friedel-Crafts-type annulation, or reductive cyclization, can be challenging due to steric strain or unfavorable electronic factors in the precursor.
Potential Causes & Solutions:
-
For Intramolecular Direct Arylation (C-H Activation):
-
Cause: The catalyst used for the initial C-N coupling may not be suitable for the C-H activation step. This step often requires a more electrophilic palladium center to facilitate the concerted metalation-deprotonation pathway.
-
Solution: Additives can be crucial. Pivalic acid (PivOH) is often used as a proton shuttle. High temperatures (>120 °C) are typically necessary. If a one-pot approach fails, isolate the diarylamine intermediate and screen specific conditions for the C-H activation step, such as using Pd(OAc)₂ with a different ligand or in the absence of a phosphine ligand.[4]
-
-
For Cadogan Reductive Cyclization:
-
Cause: This reaction requires high temperatures (typically >150 °C) and a stoichiometric or excess amount of a reducing agent like triethyl phosphite (P(OEt)₃). Incomplete reduction of the nitro group can halt the reaction.
-
Solution: Ensure a sufficient excess of the phosphite reagent is used. The reaction is often run neat or in a high-boiling solvent like 1,2,4-trichlorobenzene. Recent advances have shown that the reaction can proceed under milder conditions (80 °C) with tri-n-butylphosphine.[8][18]
-
-
For Lewis Acid-Catalyzed Annulation:
-
Cause: The chosen Lewis acid may not be strong enough to promote the desired Friedel-Crafts-type cyclization, or it may be complexing with heteroatoms in the substrate, deactivating it.
-
Solution: Screen a variety of Lewis acids with different strengths, such as BF₃·OEt₂, SnCl₄, or Zn(OTf)₂.[14] Optimization of temperature and solvent is also critical; chlorinated solvents like 1,2-dichloroethane (DCE) are common.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, state-of-the-art method for synthesizing substituted 12H-Benzofuro[2,3-a]carbazoles? A: For substrate scope and flexibility, a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular direct arylation is often the most robust and versatile strategy.[4][5] This approach allows for the independent variation of the benzofuran and carbazole precursors, providing access to a wide library of derivatives.
Q: How critical is the N-H proton in the carbazole moiety during synthesis? Should I use a protecting group? A: The N-H proton can be acidic and may interfere with certain reagents, particularly strong bases or organometallics. In many C-N coupling reactions, the N-H of a carbazole precursor can be deprotonated by the base used. For multi-step syntheses, protecting the carbazole nitrogen (e.g., as a tosyl, Boc, or benzyl group) can prevent side reactions and improve solubility. The protecting group can then be removed in the final step.
Q: I'm using a Fischer indole-type synthesis to form the carbazole ring, but I'm getting a complex mixture of regioisomers. Why? A: The classic Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[19] If your ketone precursor is unsymmetrical, the initial formation of the hydrazone and the subsequent[12][12]-sigmatropic rearrangement can occur in two different directions, leading to regioisomers. To avoid this, it is best to use a symmetrical ketone or a substrate where electronic or steric factors strongly favor one pathway. Modern variations, including the Buchwald modification, can offer better control.[19]
Q: My final product is a colored solid that is difficult to purify by column chromatography. What are my options? A: Fused aromatic systems like this compound are often fluorescent, highly conjugated, and can have poor solubility, making purification challenging.
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Try screening solvent mixtures like toluene/heptane, dichloromethane/methanol, or ethyl acetate/hexanes.
-
Sublimation: If the compound is thermally stable, high-vacuum sublimation is an excellent method for obtaining highly pure material, particularly for applications in organic electronics.
-
Preparative TLC or different stationary phases: If chromatography is necessary, try using a different stationary phase like alumina (basic or neutral) or reverse-phase silica. Preparative Thin-Layer Chromatography (TLC) can also be effective for small quantities.
Experimental Protocols
Protocol 1: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination[10]
This protocol describes the coupling of a generic 2-bromo-benzofuran with a substituted aniline.
Materials:
-
2-Bromobenzofuran derivative (1.0 equiv)
-
Substituted aniline derivative (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe, followed by the 2-bromobenzofuran and the aniline derivative.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 15. Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Identifying side products in benzofurocarbazole synthesis
Welcome to the technical support guide for the synthesis of benzofurocarbazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Achieving high purity is critical, as impurities can significantly impact downstream applications, from materials science to drug efficacy and safety.
This guide provides in-depth, field-tested insights into identifying and mitigating common side products. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzofurocarbazoles and their associated side product risks?
The most common strategies involve forming the carbazole core from a benzofuran-containing precursor. Each route has a unique side product profile:
-
Fischer Indole Synthesis: This classic acid-catalyzed cyclization of a benzofuranyl ketone/aldehyde with an arylhydrazine is versatile. However, it is susceptible to generating regioisomers if the ketone is unsymmetrical and can fail entirely with certain substitution patterns.[1][2][3]
-
Palladium-Catalyzed Buchwald-Hartwig or Suzuki-Miyaura Coupling followed by Cyclization: These modern methods offer excellent control but can be plagued by side products related to the catalyst system. Incomplete cyclization, dehalogenation of starting materials, and homocoupling of precursors are common issues.[3][4]
-
Oxidative Cyclization: Methods using oxidants like Pd(OAc)₂, DDQ, or electrochemical approaches can be highly efficient. The primary challenges are controlling the reaction's endpoint to prevent over-oxidation of the electron-rich carbazole product and preventing dimerization (bicarbazole formation).[5][6][7]
Q2: My reaction mixture turns dark brown or black during an oxidative or acid-catalyzed cyclization. Is this normal, and what does it indicate?
While many cyclization reactions, particularly those run at elevated temperatures, show some color change, the formation of a dark, tar-like mixture often indicates significant side product formation. This is typically due to:
-
Polymerization/Decomposition: Harsh acidic conditions (especially in Fischer indole synthesis) or excessive heat can cause the starting materials or the electron-rich product to decompose or polymerize.[1]
-
Over-Oxidation: In oxidative cyclizations, the desired benzofurocarbazole product can be further oxidized to form highly conjugated, quinone-like species, which are often intensely colored.
-
Radical Side Reactions: Oxidative methods proceeding through radical cation intermediates can lead to a cascade of undesired coupling reactions, resulting in complex, dark mixtures.[5][7]
Q3: I've isolated my product, but the NMR spectrum shows more aromatic signals than expected. What's the likely cause?
This is a classic sign of impurities. The most common culprits are:
-
Regioisomers: If your synthesis could produce different isomers (e.g., from an unsymmetrical ketone in a Fischer indole synthesis), they will have distinct, yet similar, NMR spectra, complicating the aromatic region.[1]
-
Dimeric Side Products: Oxidative C-C coupling between two molecules of your desired product or an intermediate can lead to bicarbazoles, which will have roughly double the expected number of aromatic protons.[7]
-
Unreacted Starting Materials: Precursors like substituted biphenyls or complex aryl halides may carry over through purification and contribute their own signals.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues. For each problem, we diagnose the potential causes, list the likely side products, and provide a workflow for identification and resolution.
Scenario 1: Fischer Indole Synthesis Yields a Complex Mixture
Problem: After performing a Fischer indole synthesis to prepare a benzofuro[2,3-a]carbazole, my TLC plate shows multiple spots, and the crude yield is low.
Potential Causes & Side Products:
The core of the Fischer indole synthesis is an acid-catalyzed[8][8]-sigmatropic rearrangement. Competing side reactions are a major cause of failure and impurity generation.[2]
-
Incomplete Hydrazone Formation/Hydrolysis: The initial condensation product may not form completely or can hydrolyze back to the starting ketone and hydrazine under aqueous acidic conditions.
-
Formation of Regioisomers: If the benzofuran ketone has two different α-carbons with protons, cyclization can occur on either side, leading to a mixture of isomers (e.g., linear vs. angular benzofurocarbazoles).[1]
-
Competing N-N Bond Cleavage: This is a critical failure mode. For certain substrates, particularly those with strong electron-donating groups, the intermediate ene-hydrazine can undergo heterolytic N-N bond cleavage instead of the productive[8][8]-rearrangement.[9][10] This pathway does not lead to a carbazole product and results in decomposition.
-
Aldol Condensation: The ketone starting material can undergo self-condensation under the acidic reaction conditions, creating high-molecular-weight impurities.[3]
Workflow for Identification & Resolution
Caption: Troubleshooting workflow for Fischer indole synthesis.
Mechanistic Insight: Productive vs. Non-Productive Pathways
Caption: Competing reaction pathways in Fischer indole synthesis.
Scenario 2: Incomplete Conversion in a Palladium-Catalyzed Cyclization
Problem: I am attempting an intramolecular Buchwald-Hartwig amination to form the final C-N bond of the carbazole ring. After 24 hours, I still see significant amounts of my starting o-amino-biaryl precursor.
Potential Causes & Side Products:
Palladium-catalyzed reactions are complex, and their success hinges on the delicate balance of the catalytic cycle.
-
Catalyst Deactivation: The Pd(0) active species can be oxidized or can form inactive complexes, halting the catalytic cycle.
-
Sub-optimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. An incorrect combination can lead to a slow or non-existent reaction.[3] Sterically hindered ligands are often required.
-
Reductive Dehalogenation: If a halide is present on one of the aryl rings, a common side reaction is the replacement of the halogen with a hydrogen atom, leading to an inert substrate that cannot cyclize.
-
Homocoupling: The starting material can sometimes couple with itself, leading to dimeric impurities.
Troubleshooting & Optimization Table
| Observation | Potential Cause | Recommended Action |
| No reaction / Stalled reaction | Catalyst deactivation or poor ligand/base choice. | Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure strictly anaerobic conditions.[3] |
| Major spot corresponding to dehalogenated starting material | Reductive elimination of H-X from an intermediate Pd-H species. | Use a non-protic, anhydrous solvent. Consider adding a stoichiometric oxidant or using a different precursor that does not involve a halide. |
| Higher molecular weight spots observed in LC-MS | Homocoupling of starting material. | Lower the reaction concentration. Ensure slow addition of reagents if applicable. Re-evaluate the catalyst/ligand system. |
Key Analytical Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of benzofurocarbazole products.[11] Its high resolution can separate the main component from closely related impurities like isomers and degradation products.
Objective: To resolve the desired product from potential side products and unreacted starting materials to assess the purity of a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:DCM). Ensure complete dissolution; sonicate if necessary.
-
Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial to remove particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) or UV detector, monitoring at 254 nm, 280 nm, and 330 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of the desired product by the total area of all peaks (% Area).
-
Examine the UV spectrum for each peak to check for spectral homogeneity, which can help distinguish between closely eluting compounds.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Functionalized Carbazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized carbazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to one of the most common challenges encountered in the lab: poor solubility. Carbazole derivatives are a cornerstone in materials science and medicinal chemistry, yet their inherent hydrophobicity and planar structure often lead to significant solubility hurdles.[1][2] This resource provides field-proven insights and step-by-step protocols to help you overcome these challenges and advance your research.
Frequently Asked Questions (FAQs)
Q1: My functionalized carbazole won't dissolve in my desired solvent for a biological assay. What are my immediate options?
A1: This is a frequent challenge, often stemming from the non-polar, rigid nature of the carbazole core.[3] A systematic approach is recommended:
-
Solvent Screening: Begin by testing a range of solvents with varying polarities. For initial stock solutions, polar aprotic solvents are often effective.
-
Co-Solvent Systems: If a single solvent is not suitable for your experimental setup, a co-solvent system can be highly effective. The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and adjust the polarity of the solvent system to better accommodate the hydrophobic carbazole.[4]
-
Gentle Heating and Sonication: Applying gentle heat via a water bath can increase the rate and extent of dissolution.[3] However, be cautious of your compound's thermal stability. Sonication is also a useful technique to break down aggregates and facilitate dissolution.[3]
| Solvent Class | Recommended Solvents | Primary Use Case |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) | Creating concentrated stock solutions for subsequent dilution into aqueous media.[3][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dissolving less polar carbazole derivatives.[3][5] |
| Co-Solvents | Ethanol/Water, Polyethylene glycol (PEG)/Water, Acetonitrile/DCM | Enhancing solubility in aqueous-based systems for biological assays.[4][6] |
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this "crashing out"?
A2: This common phenomenon occurs when the carbazole derivative is soluble in the concentrated organic stock but insoluble in the final aqueous buffer.[3] Here are several strategies to mitigate this:
-
Slower Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[3]
-
Lowering the Final Concentration: If your experiment allows, reducing the final concentration of the carbazole derivative may keep it below its solubility limit in the aqueous buffer.
-
Formulation with Excipients: Consider pre-formulating your compound with solubilizing agents before dilution. Surfactants or cyclodextrins can encapsulate the hydrophobic carbazole, keeping it in solution.
Q3: Can I improve the inherent solubility of my carbazole derivative through chemical modification?
A3: Yes, chemical modification is a powerful strategy to permanently improve the solubility of your carbazole scaffold. The goal is to introduce functional groups that can interact more favorably with your desired solvent system.[2][7]
-
Introduction of Polar Functional Groups: Adding polar groups like hydroxyl (-OH), carboxylic acid (-COOH), or amines (-NH2) can increase polarity and the potential for hydrogen bonding with polar solvents.[2][7][8]
-
N-Position Substitution: The nitrogen atom of the carbazole ring is a prime position for functionalization to improve solubility and other physicochemical properties.[9]
-
Ionizable Groups and pH Adjustment: For carbazoles with acidic or basic moieties, adjusting the pH of the solution can dramatically increase solubility. Weakly basic compounds become more soluble at lower pH, while weakly acidic compounds are more soluble at higher pH.[3]
-
Prodrug Approach: Converting the carbazole derivative into a more soluble prodrug is a highly effective strategy, particularly in drug development.[10][11][12] This involves attaching a water-soluble promoiety that is cleaved in vivo to release the active drug.[10][11]
Troubleshooting Guide: Advanced Solubilization Strategies
This section provides more detailed protocols for advanced techniques to enhance the solubility of particularly challenging functionalized carbazoles.
Issue 1: My carbazole derivative has extremely low aqueous solubility, limiting its utility in biological studies.
Solution: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like carbazoles, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[16]
Experimental Protocol: Shake-Flask Method for Solubility Enhancement with HP-β-CD
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Addition of Carbazole: Add an excess amount of your functionalized carbazole to each HP-β-CD solution in separate glass vials. The excess solid is crucial to ensure equilibrium is reached.[17]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved carbazole.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved carbazole using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the concentration of the dissolved carbazole against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble 1:1 complex.
Caption: Workflow for enhancing carbazole solubility with cyclodextrins.
Issue 2: My synthesis yields a highly crystalline carbazole derivative that is difficult to dissolve even in organic solvents.
Solution: Physical Modification Strategies
Highly crystalline materials often have strong crystal lattice energy, which must be overcome for dissolution to occur.[18] Modifying the solid-state properties of your compound can significantly improve its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation.[13][14]
-
Solid Dispersions: This involves dispersing the carbazole derivative in an inert carrier matrix at the solid state. This can create an amorphous form of the compound, which has higher energy and is more soluble than its crystalline counterpart.[4]
-
Carriers: Hydrophilic polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC) are commonly used.[4]
-
Preparation Methods:
-
Melting Method (Fusion): The carbazole and carrier are melted together and then rapidly cooled.
-
Solvent Evaporation Method: The carbazole and carrier are dissolved in a common solvent, which is then evaporated.
-
-
Caption: Logical relationship of physical modification strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tutorchase.com [tutorchase.com]
- 8. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. johronline.com [johronline.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. pnrjournal.com [pnrjournal.com]
- 20. ijpbr.in [ijpbr.in]
Technical Support Center: Optimizing Annealing for Benzofurocarbazole Thin Films
Welcome to the technical support center for benzofurocarbazole-based thin film fabrication. This guide is designed for researchers, scientists, and engineers working to develop high-performance organic electronic devices. Here, we address common challenges and questions related to the critical post-deposition step of thermal annealing. Our goal is to provide not just procedural guidance, but a deeper understanding of the physicochemical transformations that govern the final properties of your films.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts regarding the thermal annealing of benzofurocarbazole thin films.
Q1: What is thermal annealing and why is it a critical step for benzofurocarbazole thin films?
A1: Thermal annealing is a controlled heat treatment process applied to a thin film after its initial deposition (e.g., via spin-coating or vacuum evaporation). For organic semiconductors like benzofurocarbazoles, this step is crucial for transforming a largely amorphous, disordered film into a more crystalline, well-ordered structure.[1] The primary objectives are to provide the molecules with sufficient thermal energy to rearrange themselves into thermodynamically favorable, tightly packed structures (crystallites). This enhanced molecular ordering is essential for efficient charge transport, which directly impacts the performance of devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[2][3]
Q2: How does the annealing temperature influence the final film properties?
A2: The annealing temperature is arguably the most critical parameter in this process. Its effect on film morphology and electronic properties is profound and multifaceted:
-
Too Low: Insufficient thermal energy will prevent significant molecular rearrangement, leaving the film in a disordered state with small grains, numerous defects, and poor charge carrier mobility.[3]
-
Optimal Range: Within the optimal temperature window, molecules gain enough mobility to organize into larger, more ordered crystalline domains. This reduces grain boundaries and structural defects, leading to a significant increase in charge carrier mobility.[2][4]
-
Too High: Exceeding the optimal temperature can be detrimental. It can lead to film dewetting (breaking up into droplets), cracking due to thermal expansion mismatch with the substrate, or even thermal degradation of the benzofurocarbazole compound itself.[3][5] The temperature should ideally be above the material's glass transition temperature (Tg) to allow molecular motion but below its melting temperature (Tm) to avoid loss of film integrity.[1][6]
Q3: What is the significance of the glass transition temperature (Tg) in the annealing process?
A3: The glass transition temperature (Tg) is a key property of amorphous and semi-crystalline materials, including many organic semiconductors.[7][8] It marks the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. Annealing above the Tg is critical because it allows for the long-range molecular motion necessary for crystallization and morphological rearrangement to occur.[1][6] Without crossing this thermal threshold, the molecules remain kinetically trapped in a disordered state, and the benefits of annealing will not be realized. Therefore, knowing the Tg of your specific benzofurocarbazole derivative is fundamental to designing an effective annealing protocol.[9][10]
Q4: What are the standard techniques for characterizing the effects of annealing on my films?
A4: A multi-technique approach is essential to fully understand the impact of your annealing process.[11] Key characterization methods include:
-
Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): These are used to visualize the surface morphology of the film.[11][12][13] They provide direct evidence of changes in grain size, surface roughness, and the formation of defects like pinholes or cracks.
-
X-Ray Diffraction (XRD): XRD, particularly Grazing Incidence X-ray Diffraction (GIXD), is a powerful technique for probing the crystallinity and molecular packing of the film.[11][14][15] An increase in the intensity and sharpness of diffraction peaks after annealing indicates improved crystalline order.
-
UV-Vis Spectroscopy: Changes in the absorption spectra can indicate alterations in molecular aggregation and the electronic structure of the film.[12][13]
-
Electrical Characterization: For device-oriented research, fabricating and testing prototype devices (like OFETs) is the ultimate validation. Key performance metrics such as charge carrier mobility and the on/off current ratio are directly correlated with the quality of the annealed semiconductor film.[16]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, linking them to potential issues with the annealing process and offering targeted solutions.
| Observed Problem | Potential Cause(s) Related to Annealing | Recommended Action(s) | Verification Method(s) |
| Low Charge Carrier Mobility / Poor Device Performance | Insufficient crystallinity; small grain size; poor molecular packing. | The annealing temperature may be too low. Incrementally increase the annealing temperature (e.g., in 10-15 °C steps) towards the material's Tg. Optimize the annealing duration.[2] | AFM (to check for increased grain size), XRD (for improved crystallinity), Device Testing (for mobility improvement). |
| High Film Roughness / Dewetting | Annealing temperature is too high, causing the film to lose integrity. | Reduce the annealing temperature. Ensure the temperature is kept below the material's melting point (Tm). Consider a two-step annealing process (a lower temperature for a longer duration). | AFM/SEM (to confirm a smoother, continuous film). |
| Cracked Film | Mismatch in thermal expansion coefficients between the film and the substrate; rapid cooling.[5] | Reduce the ramp-up and cool-down rates of your annealing process. Ensure a slow, controlled cooling phase. If possible, select a substrate with a closer thermal expansion coefficient. | Optical Microscopy, SEM. |
| Inconsistent Results Batch-to-Batch | Poor thermal contact; inaccurate temperature control; variations in annealing time or atmosphere. | Ensure the substrate has uniform thermal contact with the hotplate. Calibrate your temperature controller. Strictly control the annealing duration and atmosphere (e.g., use a nitrogen-filled glovebox). | Re-run experiments with calibrated equipment and standardized procedures. |
| No Improvement in Crystallinity Post-Annealing | Annealing temperature is below the glass transition temperature (Tg). The material may have a very high Tg or be inherently amorphous. | Determine the Tg of your benzofurocarbazole derivative using Differential Scanning Calorimetry (DSC). Ensure your annealing temperature is above this value. | DSC (to measure Tg), XRD (to confirm lack of crystallinity). |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Standard Thermal Annealing Workflow
This protocol outlines a typical procedure for annealing a spin-coated benzofurocarbazole thin film.
Objective: To improve the crystallinity and morphology of the film to enhance device performance.
Materials:
-
Substrate with deposited benzofurocarbazole thin film.
-
Calibrated laboratory hotplate (preferably located inside a nitrogen-filled glovebox).
-
Timer.
-
Thermocouple for temperature verification (optional but recommended).
Procedure:
-
Preparation: Pre-heat the hotplate to the target annealing temperature inside a nitrogen glovebox. This inert atmosphere is crucial to prevent degradation of the organic material via oxidation.
-
Sample Placement: Once the hotplate has stabilized at the set temperature, carefully place the substrate (film-side up) onto the center of the hotplate to ensure uniform heating.
-
Annealing: Start the timer immediately. Allow the sample to anneal for the predetermined duration (e.g., 10-30 minutes). The optimal time and temperature must be determined experimentally for each specific benzofurocarbazole derivative.
-
Cooling: After the annealing time has elapsed, turn off the hotplate. Crucially, do not remove the sample immediately. Allow the sample to cool down slowly and naturally to room temperature on the hotplate. This slow cooling process helps prevent the formation of cracks due to thermal shock.[5]
-
Characterization: Once at room temperature, the film is ready for characterization (AFM, XRD, etc.) and device fabrication.
Diagram 1: Troubleshooting Workflow for Low Device Performance
This diagram provides a logical path for diagnosing and solving issues related to underperforming devices where annealing is a suspected culprit.
Caption: A flowchart for troubleshooting poor device performance by systematically analyzing film morphology and crystallinity.
References
- 1. Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films [scholarsbank.uoregon.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inversion of charge carrier polarity and boosting the mobility of organic semiconducting polymers based on benzobisthiadiazole derivatives by fluorination - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 7. Glass transition temperature from the chemical structure of conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glass transition temperature: Basics and application in pharmaceutical sector | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and computational prediction of glass transition temperature of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. fiveable.me [fiveable.me]
- 13. openaccesspub.org [openaccesspub.org]
- 14. knmf.kit.edu [knmf.kit.edu]
- 15. measurlabs.com [measurlabs.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Quantum Efficiency in Carbazole-Based OLEDs
Welcome to the technical support center for carbazole-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists encountering challenges with achieving high quantum efficiency in their devices. Carbazole derivatives are workhorse materials in the OLED field, prized for their excellent hole-transporting properties and high triplet energies, making them ideal hosts for phosphorescent emitters.[1][2] However, realizing their full potential requires a nuanced understanding of the interplay between material properties, device architecture, and fabrication processes.
This document moves beyond a simple checklist of problems and solutions. Instead, it aims to provide a logical framework for diagnosing and resolving the root causes of low external quantum efficiency (EQE), drawing upon both fundamental principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial questions and provides a starting point for your troubleshooting journey.
Q1: My External Quantum Efficiency (EQE) is significantly lower than reported values for similar carbazole-based systems. Where should I start my investigation?
A1: Low EQE is a multifaceted problem. Begin by systematically evaluating the most probable causes, starting with the fundamentals of your host-guest system and charge balance.
-
Energy Level Alignment: For phosphorescent OLEDs (PhOLEDs), the triplet energy (ET) of the carbazole-based host must be higher than that of the phosphorescent guest (dopant).[3][4] A common rule of thumb is for the host's ET to be at least 0.1-0.2 eV greater than the dopant's to prevent reverse energy transfer, a significant quenching pathway.[3]
-
Charge Carrier Balance: Carbazole derivatives are typically excellent hole transporters.[1][3] This inherent property can lead to an imbalance where an excess of holes reaches the emissive layer (EML) compared to electrons. This imbalance can shift the recombination zone towards the EML/electron-transport layer (ETL) interface, or even into the ETL itself, leading to a drastic reduction in radiative recombination within the intended layer.[3]
-
Material Purity: Impurities, even in trace amounts, can act as non-radiative recombination centers or charge traps, severely quenching luminescence and impeding charge transport.[5][6] It is crucial to use sublimation-grade materials (>99.9%) for all organic layers.[3]
Q2: I'm observing a rapid decrease in efficiency as I increase the brightness (efficiency roll-off). What are the primary mechanisms at play?
A2: Efficiency roll-off at high current densities is a critical challenge in OLEDs and is often exacerbated in carbazole-based systems due to several quenching mechanisms:
-
Triplet-Triplet Annihilation (TTA): This is a dominant loss mechanism in PhOLEDs.[2][4] At high current densities, the concentration of triplet excitons on the dopant molecules becomes very high. When two triplet excitons interact, one or both can be annihilated non-radiatively.[2][4]
-
Exciton-Polaron Quenching (EPQ): Interactions between excitons (on the host or guest) and charge carriers (polarons) can lead to non-radiative decay.[4][7][8] This becomes more pronounced at higher currents due to the increased density of both excitons and polarons.
-
Field-Induced Quenching: The high electric fields required to drive the device at high brightness can also contribute to the dissociation of excitons, reducing the overall radiative efficiency.[4]
Q3: The turn-on voltage of my device is high, which negatively impacts the power efficiency (lm/W). How can this be addressed?
A3: A high turn-on voltage typically points to one of two issues: large energy barriers for charge injection or poor charge transport within the device.
-
Injection Barriers: Mismatches between the work function of the electrodes (ITO for anode, metal for cathode) and the energy levels (HOMO of the hole-injection/transport layer, LUMO of the electron-injection/transport layer) create significant barriers to charge injection.
-
Low Charge Carrier Mobility: While carbazoles are good hole transporters, poor film morphology can introduce traps that reduce the effective mobility.[3] Additionally, if the electron mobility in the ETL is significantly lower than the hole mobility in the carbazole host, it can lead to charge accumulation at interfaces, increasing the required operating voltage.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and resolve the issues identified in the FAQs.
Guide 1: Diagnosing and Rectifying Energy Level Mismatches
A common failure point in carbazole-hosted PhOLEDs is an improperly selected host-guest pair.
Problem: The triplet energy of the carbazole host is too low for the phosphorescent dopant.
Diagnostic Workflow:
-
Literature Review: Verify the triplet energies (ET) of your specific carbazole host and phosphorescent dopant from reliable sources.
-
Low-Temperature Photoluminescence (PL): If the ET values are not well-established, you can measure them experimentally. The highest energy peak in the 77 K phosphorescence spectrum of the pure material film corresponds to its triplet energy.
-
Analyze Device Electroluminescence (EL): If the host ET is lower than the guest ET, you may observe parasitic emission from the host material in your device's EL spectrum, particularly at higher voltages.
Troubleshooting Protocol:
-
Host Material Selection: The most straightforward solution is to select a different carbazole-based host with a higher triplet energy. There is a wide array of carbazole derivatives with tunable electronic properties.[2]
-
Guest Material Selection: Alternatively, if you are constrained to a specific host, select a dopant with a lower triplet energy (e.g., shifting from a blue to a green or red emitter).
Guide 2: Achieving Balanced Charge Transport
An imbalance in charge carriers is a frequent cause of low EQE.[6] The goal is to ensure an equal number of holes and electrons reach the EML for efficient recombination.
Problem: Hole transport dominates over electron transport.
Diagnostic Workflow:
-
Single-Carrier Device Fabrication: Fabricate hole-only and electron-only devices to measure the mobility of each charge carrier in your material stack. A significant disparity will confirm a charge imbalance.
-
Hole-only device: ITO / Hole Injection Layer (HIL) / Carbazole Host / Hole Injection Layer (HIL) / Au
-
Electron-only device: Al / Electron Injection Layer (EIL) / Electron Transport Layer (ETL) / Carbazole Host / EIL / Al
-
-
Recombination Zone Analysis: A shift in the emission color with increasing voltage can sometimes indicate that the recombination zone is moving out of the EML.[5]
Troubleshooting Protocol:
-
Adjusting Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and the electron-transporting layer (ETL).[5]
-
Rationale: Increasing the thickness of the faster transport layer (in this case, the HTL) or decreasing the thickness of the slower transport layer (ETL) can help to balance the arrival time of charges in the EML.
-
-
Incorporate Blocking Layers:
-
Utilize a Bipolar Host: Employ a "bipolar" host material that possesses both hole and electron transporting moieties.[6][9] This can significantly improve charge balance within the EML itself.[6][9][10]
Guide 3: Mitigating Exciton Quenching and Efficiency Roll-Off
Even with perfect energy levels and charge balance, exciton quenching can severely limit efficiency, especially at high brightness.
Problem: Significant efficiency roll-off due to TTA and EPQ.
Diagnostic Workflow:
-
Luminance vs. Current Density vs. EQE (L-J-EQE) Characterization: Plot EQE as a function of current density. A sharp decline in EQE at higher current densities is the classic signature of efficiency roll-off.
-
Transient Electroluminescence (TEL): This advanced technique can help to deconvolve the different quenching mechanisms by measuring the decay of the electroluminescence after a short electrical pulse.[11]
Troubleshooting Protocol:
-
Optimize Dopant Concentration: High dopant concentrations can lead to aggregation and increase the likelihood of TTA.[3][6] Systematically fabricate devices with varying dopant concentrations (e.g., 3%, 6%, 9%, 12%) to find the optimal balance where excitons are efficiently harvested by the guest without excessive self-quenching.[3]
-
Broaden the Recombination Zone: A narrow recombination zone leads to a high local density of excitons, exacerbating TTA.
-
Rationale: By using a mixed-host system or a thicker EML, the recombination zone can be widened, reducing the local exciton concentration.
-
-
Improve Film Morphology: Poor film morphology with crystalline domains can act as quenching sites.[3] Optimize deposition parameters to ensure uniform, amorphous thin films.[3][6]
Section 3: Experimental Protocols
Protocol 1: Standard OLED Fabrication by Thermal Evaporation
This protocol outlines the standard procedure for fabricating a multilayer OLED in a high-vacuum environment.
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-ozone or oxygen plasma for 10 minutes to improve the ITO work function and remove organic residues.[12]
-
-
Vacuum Chamber Pump-down:
-
Load the cleaned substrates and crucibles with source materials into a high-vacuum thermal evaporation chamber.
-
Pump the chamber down to a base pressure of < 5 x 10-6 Torr.[3]
-
-
Layer Deposition:
-
Deposit the organic layers (HIL, HTL, EML host, ETL, EIL) at a slow rate of 0.5-2.0 Å/s to ensure good film quality.[3]
-
For the doped EML, co-evaporate the host and guest materials. The rate of the dopant should be adjusted to achieve the desired weight percentage.
-
Deposit the metal cathode (e.g., LiF/Al) at a higher rate of 3-5 Å/s.
-
-
Encapsulation:
-
Immediately transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
-
Protocol 2: Material Purification via Temperature-Gradient Sublimation
Material purity is paramount for high-performance OLEDs.[6]
-
Apparatus Setup:
-
Place the crude carbazole material in a sublimation tube.
-
Insert the tube into a multi-zone furnace that allows for a precise temperature gradient.
-
-
Sublimation Process:
-
Evacuate the sublimation tube to high vacuum (< 10-5 Torr).
-
Slowly heat the source zone to the sublimation temperature of the carbazole material.
-
Maintain a temperature gradient along the tube, with the collection zones being cooler than the source.
-
-
Fraction Collection:
-
Impurities with different sublimation points will deposit in different zones of the tube.
-
The purified material will deposit in a specific zone corresponding to its sublimation temperature.
-
Carefully collect the purified fraction in an inert atmosphere.
-
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Summary for Low EQE
| Symptom | Potential Cause | Diagnostic Test | Primary Solution |
| Low EQE, parasitic host emission | Triplet energy of host < guest | Low-temperature PL | Select host with higher ET |
| Low EQE, high turn-on voltage | Poor charge balance (excess holes) | Single-carrier device mobility | Thicken HTL, add HBL, use bipolar host |
| Rapid efficiency roll-off | Triplet-Triplet Annihilation (TTA) | L-J-EQE curve analysis | Optimize (lower) dopant concentration |
| High turn-on voltage | Large charge injection barriers | Compare electrode work functions and material energy levels | Select injection layers with better energy alignment |
| Inconsistent device performance | Impure materials, poor film morphology | HPLC, Mass Spec, AFM | Purify materials, optimize deposition rate/temperature |
Diagrams
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low EQE in carbazole-based OLEDs.
// Loss Pathways Guest_T1 -> Heat_Loss [label="TTA / EPQ", color="#EA4335", style=dashed]; Host_T1 -> Heat_Loss [label="Quenching by\nimpurities", color="#EA4335", style=dashed]; }
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Integrity of Benzofurocarbazoles During Device Fabrication
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the degradation of benzofurocarbazole derivatives during device fabrication. Benzofurocarbazoles are a promising class of organic materials with significant potential in advanced electronic and biomedical applications.[1][2][3] However, their susceptibility to degradation during processing can compromise device performance and reliability.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with these sensitive materials. Our goal is to empower you with the knowledge and techniques necessary to minimize degradation and achieve optimal results in your experiments.
Understanding Benzofurocarbazole Degradation: Pathways and Prevention
The degradation of benzofurocarbazole-based devices can be initiated by a variety of factors during the fabrication process. These can be broadly categorized into environmental, thermal, and chemical stressors. Understanding these degradation pathways is the first step toward effective prevention.
A primary cause of degradation is exposure to ambient atmospheric conditions. Moisture and oxygen, in the presence of light, can lead to photo-oxidation of the organic materials, creating charge traps and quenching sites that are detrimental to device performance.[4][5] Thermal stress during processes like annealing or thermal evaporation can also induce morphological changes or even decomposition of the material if not carefully controlled.[6][7] Furthermore, the choice of solvents for solution-based processing can significantly impact the morphology and stability of the benzofurocarbazole thin film.[8][9][10][11][12]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films [scirp.org]
- 6. physics.brocku.ca [physics.brocku.ca]
- 7. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
- 12. CN109232596B - Synthetic method of dibenzofuran carbazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing Thermal Stability of Carbazole Emitters
Welcome to the Technical Support Center for advanced organic electronic materials. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with carbazole-based emitters. Here, we address common challenges and questions related to enhancing the thermal stability of these crucial components in Organic Light-Emitting Diodes (OLEDs). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of thermal instability in my carbazole emitters?
When assessing the thermal stability of your carbazole emitters, two key parameters you will encounter are the decomposition temperature (Td) and the glass transition temperature (Tg).
-
Decomposition Temperature (Td): This is the temperature at which the material begins to chemically break down. For practical applications in OLEDs, a Td value above 350°C is generally desirable to withstand the thermal stress during device fabrication and operation.[1][2] Thermogravimetric Analysis (TGA) is the standard technique to measure Td, typically defined as the temperature at which 5% weight loss of the material is observed.[3]
-
Glass Transition Temperature (Tg): This temperature marks the transition of an amorphous solid from a rigid, glassy state to a more rubbery, viscous state.[4] A high Tg is crucial for maintaining the morphological stability of the thin films in an OLED device.[3][5] Materials with low Tg are more prone to interlayer diffusion when heated, which can significantly reduce the brightness and efficiency of the OLED.[5] For many applications, a Tg exceeding 150°C is considered advantageous.[3] Differential Scanning Calorimetry (DSC) is the primary method for determining Tg.
Q2: My carbazole emitter shows a low glass transition temperature (Tg). What molecular design strategies can I employ to increase it?
A low Tg can lead to morphological instabilities in the emissive layer, compromising device lifetime. Here are several field-proven molecular design strategies to elevate the Tg of your carbazole emitters:
-
Introduce Bulky Substituents: Incorporating sterically demanding groups, such as tert-butyl groups, into the carbazole core can restrict intramolecular rotations and increase the rigidity of the molecule.[6] This increased rigidity raises the energy barrier for the transition from a glassy to a rubbery state, thus increasing the Tg.[6]
-
Create Dendritic or Star-Shaped Architectures: Building dendritic or star-shaped molecules with a carbazole core can significantly enhance thermal stability.[7][8] These complex, three-dimensional structures have a high molecular weight and limited conformational freedom, which contributes to a higher Tg.[7][8] For instance, carbazole-based dendritic hosts have been shown to exhibit excellent thermal and morphological stability.[7][8]
-
Extend π-Conjugation with Fused Rings: Fusing aromatic rings to the carbazole backbone, such as in benzo[a]carbazole, increases structural rigidity and charge delocalization.[1] This extended π-conjugation contributes to enhanced thermal stability.[1]
-
Incorporate Imide Moieties: The introduction of imide groups into the carbazole molecule is another effective strategy. Carbazole-diimides have demonstrated good thermal stability with Tg values ranging from 142-182°C.[9]
Q3: I'm observing a decrease in device lifetime and suspect it's related to thermal degradation. What are the common degradation mechanisms?
Thermal degradation in carbazole-based OLEDs is a complex issue that can manifest in several ways:
-
Exciton-Induced Degradation: In phosphorescent OLEDs (PhOLEDs), the interaction of triplet excitons with the host material can lead to chemical bond dissociation and subsequent degradation. This is a significant factor, especially in blue-emitting devices.
-
Morphological Instability: As discussed, a low Tg can lead to changes in the film morphology under thermal stress, causing interlayer mixing and the formation of crystalline domains that act as quenching sites.[5]
-
Chemical Decomposition: At elevated temperatures, the carbazole molecule itself can undergo decomposition. This process can involve the cracking of C-N and C-C bonds, leading to the formation of various byproducts and a loss of emissive properties.[10]
Q4: How does the purity of carbazole derivatives impact the thermal stability and overall performance of the OLED?
The purity of the carbazole intermediates and final emitter molecules is paramount.[6][11] Even trace amounts of impurities can have a significant detrimental effect on device performance and lifespan for several reasons:[6][11]
-
Act as Quenching Sites: Impurities can trap excitons, leading to non-radiative decay and a reduction in the overall quantum efficiency of the device.
-
Introduce Charge Traps: Impurities can act as charge traps, impeding the efficient transport of holes and electrons through the emissive layer and leading to an imbalance in charge injection.
-
Lower Thermal Stability: Impurities can lower the overall Td and Tg of the material, making the device more susceptible to thermal degradation.
Therefore, sourcing high-purity carbazole derivatives from reliable suppliers is a critical step in ensuring the fabrication of high-performance, long-lasting OLEDs.[6][11][12]
Troubleshooting Guide
Problem: My device shows a rapid decline in luminance and efficiency during operation.
Possible Cause: This is a classic sign of poor operational stability, which is often linked to insufficient thermal stability of the emissive layer.
Troubleshooting Steps:
-
Verify the Thermal Properties of Your Emitter:
-
Action: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your synthesized carbazole emitter.
-
Expected Outcome: You should observe a decomposition temperature (Td, 5% weight loss) ideally above 350°C and a glass transition temperature (Tg) above 120°C. If these values are low, it is a strong indicator that the material's intrinsic thermal stability is insufficient.
-
-
Investigate Morphological Changes:
-
Action: Use Atomic Force Microscopy (AFM) to examine the surface morphology of the emissive layer before and after device operation.
-
Expected Outcome: A significant change in surface roughness or the appearance of crystalline domains after operation suggests morphological instability, likely due to a low Tg.
-
-
Molecular Redesign for Enhanced Stability:
-
Action: If the intrinsic thermal properties are poor, consider redesigning the emitter molecule.
-
Strategies:
-
Problem: The emission color of my OLED shifts during operation, particularly at higher brightness.
Possible Cause: This color shift can be due to the formation of aggregates or excimers, which have different emission characteristics from the monomeric emitter. This can be exacerbated by thermal stress.
Troubleshooting Steps:
-
Analyze Photoluminescence (PL) Spectra at Different Concentrations:
-
Action: Measure the PL spectra of your emitter in a host matrix at various doping concentrations.
-
Expected Outcome: A significant red-shift in the emission peak at higher concentrations is indicative of aggregation-caused quenching (ACQ) or excimer formation.
-
-
Employ Steric Hindrance to Suppress Intermolecular Interactions:
-
Utilize a Dendritic Architecture:
Data Presentation & Experimental Protocols
Table 1: Comparison of Thermal Properties for Different Carbazole Emitter Strategies
| Molecular Design Strategy | Example Compound | Td (°C) | Tg (°C) | Reference |
| Fused Ring System | CBC1 (Carbazole-benzo[a]carbazole) | ~350 | 107 | [1][2] |
| Imide Functionalization | Carbazole-diimide (CBCZ) | ~450 | 142-182 | [9] |
| Bulky Substituents | 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole | High | N/A | [6] |
| Dendritic Structure | Cz-TCB (Carbazole-based dendrimer) | High | N/A (No transition observed) | [7][8] |
Experimental Protocol: Thermal Analysis of Carbazole Emitters
This protocol outlines the standard procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td).
-
Instrumentation: TGA instrument (e.g., TA Instruments Q500).
-
Procedure:
-
Place 5-10 mg of the purified carbazole emitter into a platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the Td as the temperature at which 5% weight loss occurs.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg).
-
Instrumentation: DSC instrument (e.g., TA Instruments Q2000).
-
Procedure:
-
Seal 3-5 mg of the purified carbazole emitter in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
Heat from room temperature to a temperature above the expected Tg but below Td at 10 °C/min.
-
Cool the sample back to room temperature at 10 °C/min.
-
Reheat the sample at the same rate.
-
-
The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
-
Visualizations
Diagram 1: Molecular Design Strategies for Enhanced Thermal Stability
This diagram illustrates the key molecular design approaches to improve the thermal properties of carbazole emitters.
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. ellsworth.com [ellsworth.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs [cjps.org]
- 16. Self-host blue-emitting iridium dendrimer with carbazole dendrons: nondoped phosphorescent organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Conditions for Buchwald-Hartwig Amination of Carbazoles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of carbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful N-arylation of carbazoles.
Introduction: The Nuances of Carbazole N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While highly versatile, its application to carbazole substrates presents unique challenges. The acidic N-H proton of the carbazole nucleus (pKa ≈ 19.9 in DMSO) can lead to competitive binding with the palladium catalyst, potentially forming stable off-cycle intermediates that inhibit the catalytic cycle.[2] This guide will address these specific issues and provide practical, field-proven solutions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during the Buchwald-Hartwig amination of carbazoles.
Problem 1: Low or No Conversion to the Desired N-Arylcarbazole
Q: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents. Trace amounts of water can hydrolyze the base and affect catalyst activity. Ensure all reagents are pure and dry.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanations:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For carbazoles, which can be sterically demanding, bulky and electron-rich biarylphosphine ligands are often necessary to promote reductive elimination.[3] Consider screening a panel of ligands to identify the optimal choice for your specific substrate. Pre-formed palladium catalysts (precatalysts) are often more reliable than generating the active catalyst in situ from a palladium salt and a separate ligand.[4]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the carbazole and facilitate the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures. The solubility of the base is also a critical factor; ensure adequate stirring to maintain a homogeneous reaction mixture.[6]
-
Carbazole Inhibition: The deprotonated carbazole can act as a ligand, binding to the palladium center and forming a stable off-cycle complex, which can inhibit the desired catalytic turnover.[2][7] This is a key challenge in the amination of carbazoles. To mitigate this, consider increasing the ligand-to-palladium ratio to favor the formation of the active catalytic species. Using advanced generation precatalysts can also circumvent this issue.[6]
Problem 2: Formation of Side Products
Q: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or homocoupling of the carbazole. How can I suppress these unwanted reactions?
A: The formation of side products is often indicative of a competition between the desired reductive elimination and other reaction pathways.
Common Side Reactions and Solutions:
| Side Product | Likely Cause | Suggested Solution |
| Hydrodehalogenation | β-hydride elimination from the palladium-amido intermediate.[8] | Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help. |
| Homocoupling of Carbazole | Oxidative coupling of two carbazole molecules. | This is less common in Buchwald-Hartwig amination but can occur under certain conditions. Ensure a strictly inert atmosphere and consider a milder base. |
| Decomposition of Starting Material | High reaction temperature or incompatible functional groups. | Screen a lower reaction temperature. If your substrate has sensitive functional groups, a milder base and shorter reaction time may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for the amination of carbazoles?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they can be unreliable for challenging substrates like carbazoles due to the variability in the formation of the active Pd(0) species.[4] For improved reproducibility and higher yields, it is highly recommended to use well-defined palladium precatalysts, such as the Buchwald G3 or G4 XPhos Palladacycles. These precatalysts are air-stable and efficiently generate the active catalytic species under the reaction conditions.[6]
Q2: How do I choose the right ligand for my specific carbazole and aryl halide?
A: Ligand selection is critical and often substrate-dependent. A good starting point is to use bulky, electron-rich biarylphosphine ligands.
Ligand Selection Guide:
Caption: Ligand selection guide based on substrate properties.
For sterically hindered aryl halides or carbazoles, more advanced ligands like RuPhos or BrettPhos may be necessary.[1] For less reactive aryl chlorides, N-heterocyclic carbene (NHC) ligands can be effective.[9] It is often beneficial to perform a small-scale screen of several ligands to identify the optimal one for your specific reaction.
Q3: What is the optimal base for the N-arylation of carbazoles?
A: The choice of base is a balance between reactivity and functional group tolerance.
Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often allows for lower catalyst loadings.[1] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[1] |
| K₃PO₄ | ~12.3 | Milder, compatible with a wider range of functional groups. | Often requires higher reaction temperatures and longer reaction times. |
| Cs₂CO₃ | ~10.3 | Good for base-sensitive substrates. | Can be less effective for challenging couplings. |
For initial optimizations with robust substrates, NaOtBu is a good choice. If your substrate has base-labile functional groups, K₃PO₄ or Cs₂CO₃ are recommended alternatives.
Q4: Can I use an intramolecular Buchwald-Hartwig amination to synthesize carbazoles?
A: Yes, the intramolecular Buchwald-Hartwig amination of appropriately substituted 2-aminobiphenyls is a powerful method for the synthesis of the carbazole core.[10] This approach often proceeds with high efficiency.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Carbazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Carbazole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, add the carbazole, aryl halide, palladium precatalyst, and base to a dry reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in scaling up benzofurocarbazole production
Welcome to the technical support center for benzofurocarbazole synthesis and scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale discovery to larger-scale production. We will address common challenges in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your specific process.
Part 1: Navigating Synthetic Routes for Scale-Up
The synthesis of the benzofurocarbazole scaffold involves the strategic fusion of a benzofuran ring system with a carbazole core. The choice of synthetic route at the bench scale can have profound implications for scalability. Traditional methods like the Graebe-Ullmann or Borsche-Drechsel cyclizations often require harsh conditions, making them less suitable for large-scale production where safety, equipment compatibility, and energy consumption are critical.[1] Modern cross-coupling strategies offer milder conditions but introduce challenges related to catalyst cost and removal.
FAQ 1: Which synthetic strategies are most amenable to scaling for benzofurocarbazole production?
When planning for scale-up, the ideal synthesis minimizes hazardous reagents, high temperatures, and high-pressure conditions, while also being cost-effective.
-
Convergent vs. Linear Synthesis: A convergent approach, where the benzofuran and carbazole moieties are synthesized separately and then coupled, is often preferable for scale-up. This allows for process optimization and purification of two simpler intermediates, leading to higher overall yields and easier final purification compared to a linear sequence where impurities can accumulate.
-
Palladium-Catalyzed Annulation/Cyclization: Methods that form the final ring system via palladium-catalyzed C-H activation or intramolecular cyclization are highly efficient.[2] However, the cost of palladium and the need for stringent removal of the metal from the final active pharmaceutical ingredient (API) are significant scale-up considerations.
-
Tandem or Cascade Reactions: One-pot reactions that form multiple bonds in a single sequence, such as a TFA-promoted cascade annulation, can be highly efficient in terms of atom economy and operational simplicity.[3][4] The challenge in scaling these reactions is maintaining tight control over reaction parameters to prevent the formation of side products, as intermediate purification is not possible.
Table 1: Comparison of Synthetic Strategies for Scale-Up Amenability
| Synthetic Strategy | Pros for Scale-Up | Cons for Scale-Up | Key References |
| Fischer Indole Synthesis | Readily available starting materials; well-established mechanism. | Often requires harsh acidic conditions (e.g., PPA, ZnCl₂) and high temperatures; prone to side reactions and rearrangements.[5][6] | [5][6][7][8] |
| Graebe-Ullmann Reaction | Effective for certain substituted carbazoles. | Requires diazotization and heating, which can be hazardous at scale; may produce tar-like byproducts.[1] | [1][9] |
| Palladium-Catalyzed Coupling/Cyclization | High yields and selectivity under mild conditions. | High cost of palladium catalysts; potential for metal contamination in the final product; ligand sensitivity.[2][10] | [2][10] |
| Tandem/Cascade Annulation | High atom economy; reduced unit operations (fewer steps). | Difficult to control impurity profile; requires precise control of reaction conditions; optimization can be complex.[3][4] | [3][4] |
Part 2: Troubleshooting Common Scale-Up Challenges
Transitioning a synthetic protocol from grams to kilograms is rarely a linear process. Issues that are minor at the bench can become critical failures at scale.[11] This section addresses the most common problems encountered during the scale-up of benzofurocarbazole synthesis.
FAQ 2: My Fischer indole synthesis for the carbazole core is failing at pilot scale, with low yield and multiple byproducts. What's wrong?
This is a classic challenge. The Fischer indole synthesis is sensitive to acid strength, temperature, and substrate electronics, and these sensitivities are magnified at scale.[5][8]
Potential Causes & Solutions:
-
Inadequate Heat Transfer: Large reactors have a lower surface-area-to-volume ratio than lab flasks, leading to inefficient heat transfer. Localized "hot spots" can cause thermal decomposition of the starting hydrazone or the carbazole product, leading to tar formation.
-
Solution: Ensure adequate agitation and use a reactor with a jacketed heating/cooling system that allows for precise temperature control. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) on your starting materials to understand their thermal stability before scaling.
-
-
N-N Bond Cleavage: This is a common side reaction, especially with electron-rich phenylhydrazines.[5][8] The strong acids used to catalyze the desired[9][9]-sigmatropic rearrangement can also promote heterolytic cleavage of the weak N-N bond.
-
Solution: Perform small-scale optimization experiments to find the mildest possible acid catalyst and lowest effective temperature. Consider weaker Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) which can sometimes favor the desired pathway.[5]
-
-
Unstable Phenylhydrazone Intermediate: Some phenylhydrazones are unstable and can decompose upon standing.
-
Solution: Generate the phenylhydrazone in situ under the reaction conditions rather than isolating it as a separate step. This minimizes handling and potential decomposition.[5]
-
Workflow: Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yields.
FAQ 3: My palladium-catalyzed coupling reaction works well on the bench but is sluggish and incomplete at a larger scale. Why?
Scaling up palladium-catalyzed reactions often reveals sensitivities to oxygen, moisture, and mixing efficiency that are easily managed in a small flask.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxidation. In a large reactor, achieving and maintaining a truly inert atmosphere is more challenging.
-
Solution: Ensure the reactor is thoroughly purged with an inert gas (N₂ or Ar). Use degassed solvents for the reaction and for preparing reagent solutions. Consider using a more robust palladium source or pre-catalyst that is less sensitive to air.[12]
-
-
Poor Mass Transfer: If the reaction is heterogeneous (e.g., using an inorganic base like K₂CO₃), efficient mixing is critical to ensure the reactants can interact at the catalyst center.
-
Solution: Increase the agitation speed. The impeller design (e.g., pitched-blade vs. anchor) can significantly impact mixing efficiency in large vessels. A phase-transfer catalyst may also be beneficial in some cases.[13]
-
-
Substrate or Reagent Purity: Impurities in starting materials or solvents (e.g., water, other coordinating species) can act as catalyst poisons.
-
Solution: Use anhydrous solvents and ensure the purity of all reagents. As a diagnostic, running the reaction with freshly purified, anhydrous materials on a small scale can confirm if this is the root cause.[14]
-
Part 3: Overcoming Purification Hurdles
Purification is frequently the bottleneck in scaling up the production of complex heterocyclic molecules like benzofurocarbazoles. The goal is to achieve high purity (>99.5% for APIs) efficiently and cost-effectively.
FAQ 4: Column chromatography is effective in the lab, but it's not practical for the 10 kg scale I'm targeting. What are my options?
Scaling column chromatography presents significant challenges related to high solvent consumption, cost of silica gel, and long processing times.[15] A multi-pronged strategy is often required.
Alternative & Complementary Purification Strategies:
-
Recrystallization: This is the most desirable purification method at scale due to its low cost, high throughput, and ability to deliver very pure material.
-
Protocol: A systematic solvent screening is the first step. Use a small amount of crude product and test its solubility in a range of solvents (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol) at room temperature and at reflux. The ideal single solvent is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not effective, explore anti-solvent crystallization, where the crude product is dissolved in a "good" solvent and a "poor" solvent (an "anti-solvent") is added to induce precipitation.
-
-
Slurry Washes: If the impurities are significantly more or less polar than the product, a simple slurry wash can be highly effective for initial purification. The crude solid is stirred as a slurry in a solvent that dissolves the impurities but not the product (or vice-versa).
-
Trituration: This involves washing the crude solid product with a solvent in which it has minimal solubility. This is effective for removing residual solvents and highly soluble impurities.
Decision Tree: Selecting a Purification Strategy
Caption: Decision tree for purification strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Facile synthesis of indole- or benzofuran-fused benzo[a]carbazole-1,4-diones using a tandem two-step reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02407B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Methodology optimization for the synthesis of novel carbazole derivatives utilizing the Chan-Evans-Lam coupling reaction to target antibiotic resistance - American Chemical Society [acs.digitellinc.com]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Minimizing Batch-to-Batch Variation in Synthesized Carbazole Derivatives
Introduction
Carbazole derivatives are a cornerstone in the development of pharmaceuticals, organic electronics, and functional materials.[1][2][3][4][5][6] Their unique photophysical and electronic properties make them highly sought-after scaffolds.[7] However, the synthesis of these complex aromatic compounds is often plagued by batch-to-batch variation, leading to inconsistencies in yield, purity, and ultimately, performance. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify and mitigate the root causes of this variability. Drawing upon established synthetic strategies and field-proven insights, this document aims to empower you to achieve reproducible and high-quality synthesis of carbazole derivatives.
I. Troubleshooting Guide: A Systematic Approach
Consistent results in chemical synthesis are the product of meticulous control over numerous variables. This section breaks down the synthetic process into key stages, providing a question-and-answer format to address specific issues that contribute to batch-to-batch variation.
A. Starting Materials and Reagents: The Foundation of Reproducibility
The quality of your starting materials is paramount. Impurities, even in trace amounts, can have a profound impact on the reaction outcome.[8]
Question 1: I'm observing inconsistent reaction times and the formation of unexpected byproducts. Could my starting materials be the culprit?
Answer: Absolutely. The purity of your carbazole precursor and other reactants is a critical factor.[8]
-
Purity of the Carbazole Core: Commercial carbazole can contain isomeric impurities that can act as charge traps and significantly alter the photophysical properties of the final derivatives.[8] It is highly recommended to either synthesize and rigorously purify the carbazole starting material in-house or to source from a highly reputable supplier with detailed analytical data.
-
Aryl Halide/Boronic Acid Purity (for Cross-Coupling Reactions): For common carbazole syntheses like Suzuki-Miyaura or Buchwald-Hartwig reactions, the purity of the coupling partners is crucial.[9][10][11][12][13][14][15] Impurities in aryl halides can lead to side reactions, while the degradation of boronic acids can result in lower yields and the formation of homocoupled products.[13]
-
Solvent and Reagent Quality: Always use high-purity, dry solvents, especially for moisture-sensitive reactions like palladium-catalyzed cross-couplings.[16][17] Ensure that bases, catalysts, and ligands are of appropriate grade and have been stored correctly to prevent degradation.[9][16]
Recommended Actions:
-
Characterize Incoming Materials: Before use, verify the purity of all starting materials and reagents using techniques like NMR, HPLC, or GC-MS.[18][19][20][21]
-
Purify if Necessary: If impurities are detected, purify the starting materials through recrystallization, column chromatography, or distillation.[22][23]
-
Proper Storage: Store all chemicals under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.
B. Reaction Setup and Execution: Precision is Key
Even with pure starting materials, subtle variations in the reaction setup and execution can lead to significant differences in the final product.
Question 2: My reaction yields are fluctuating significantly between batches, even when I follow the same procedure. What should I investigate?
Answer: Inconsistent yields often point to a lack of precise control over reaction parameters. Here are the key areas to scrutinize:
-
Inert Atmosphere: For many carbazole syntheses, particularly those employing palladium catalysts, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is critical.[1][16] Oxygen can lead to catalyst deactivation and the formation of unwanted side products.[13][16]
-
Temperature Control: Reaction temperature is a critical parameter that influences reaction rate and selectivity.[16] Inconsistent heating can lead to incomplete reactions or the formation of thermal degradation products. Use a reliable heating mantle with a temperature controller and ensure uniform stirring to maintain a consistent internal reaction temperature.
-
Rate of Addition: For reactions involving the slow addition of a reagent, the rate of addition can impact local concentrations and influence the product distribution. Utilize a syringe pump for precise and reproducible additions.
-
Stirring Efficiency: In heterogeneous reaction mixtures, inadequate stirring can lead to poor mixing and localized "hot spots," resulting in inconsistent reaction progress. Ensure the stir bar or overhead stirrer is appropriately sized and the stirring speed is sufficient to maintain a homogeneous suspension.
Workflow for Ensuring Reaction Consistency:
Caption: Workflow for reproducible reaction setup.
C. Work-up and Purification: Isolating Your Target Consistently
The work-up and purification stages are often overlooked sources of variation. Inconsistent procedures can lead to product loss and varying levels of purity.
Question 3: I'm seeing differences in the color and physical appearance of my crude product after work-up. How can this affect my final product?
Answer: Variations in the crude product often indicate inconsistencies in the work-up procedure, which can carry through to the final, purified material.
-
Quenching: The method and timing of quenching the reaction can be critical. Ensure the quenching agent is added at a consistent temperature and rate to avoid side reactions or product degradation.
-
Extractions: The number of extractions, the volume of solvent used, and the thoroughness of mixing can all impact the recovery of your product. Standardize your extraction protocol.
-
Drying: Ensure the organic layer is thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent removal. Residual water can interfere with subsequent purification steps.[23]
Question 4: My final product purity varies from batch to batch after column chromatography and recrystallization. How can I improve this?
Answer: Both chromatography and recrystallization require careful optimization and consistent execution to achieve reproducible purity.
For Column Chromatography:
-
Stationary Phase: The activity of silica gel can vary. For sensitive carbazole derivatives, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative like alumina.[23]
-
Solvent System: Optimize the eluent system to achieve good separation between your product and impurities. A gradient elution may be necessary for complex mixtures.[22][23]
-
Loading Technique: How you load your crude product onto the column can impact separation efficiency. Dry loading is often more reproducible than wet loading.
For Recrystallization:
-
Solvent Selection: The choice of solvent is the most critical factor in recrystallization.[22][24] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[24]
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[25] Avoid crashing the product out of solution by placing it directly in an ice bath. Allow it to cool slowly to room temperature first.[25]
-
Seeding: If crystallization is sluggish or inconsistent, adding a seed crystal can promote nucleation and lead to more consistent crystal formation.
Troubleshooting Purification Issues:
Caption: Decision tree for purification troubleshooting.
D. Analysis and Characterization: Verifying Consistency
Consistent analytical data is the ultimate confirmation of batch-to-batch reproducibility.
Question 5: What are the key analytical techniques I should use to confirm the consistency of my synthesized carbazole derivatives?
Answer: A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities, even without a reference standard for the impurity.[18][20]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and identifying the presence of even minor impurities.[18] Developing a robust HPLC method is crucial for batch-to-batch comparison.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[18][20]
-
Melting Point: A sharp and consistent melting point is a good indicator of high purity.
| Analytical Technique | Information Provided | Key for Reproducibility |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of impurities.[18][20] | Ensures the correct molecule is being formed consistently and that impurity profiles are similar. |
| HPLC | High-resolution purity assessment, detection of minor byproducts.[18] | Provides a quantitative measure of purity that can be directly compared between batches. |
| Mass Spectrometry | Molecular weight confirmation of the product and impurities.[18][20] | Verifies that the target mass is consistently achieved. |
| Melting Point | Indication of purity. | A narrow and consistent melting point range suggests consistent purity. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for carbazole derivatives, and what are the key challenges for each?
A1: Several methods are commonly employed, each with its own set of challenges impacting reproducibility.[12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is versatile but highly sensitive to catalyst, ligand, and base choice, as well as the presence of air and moisture.[9][11][12][16][26] Catalyst deactivation can be a significant issue.[16]
-
Suzuki-Miyaura Cross-Coupling: Another powerful palladium-catalyzed method, but the stability of the boronic acid or ester is a common failure point.[13][14] Homocoupling of the boronic acid is a frequent side reaction.[13]
-
Ullmann Condensation: A copper-catalyzed method that often requires harsh reaction conditions (high temperatures), which can lead to byproduct formation.[12]
-
Fischer Indole Synthesis: A classic method that can be prone to side reactions like aldol condensations or Friedel-Crafts type reactions, especially with harsh acidic conditions.[12]
Q2: I'm performing a Buchwald-Hartwig amination to synthesize an N-arylcarbazole and I'm seeing significant amounts of starting material and some dehalogenation of my aryl halide. What could be the cause?
A2: This is a common issue in Buchwald-Hartwig reactions and can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture.[16] Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a rigorously maintained inert atmosphere.[16]
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent.[9][12][16] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[16] The base must be strong enough to deprotonate the carbazole but not so strong as to cause decomposition. Sodium tert-butoxide is a common choice.[9][12]
-
Insolubility: Poor solubility of reagents can hinder the reaction.[9] Ensure your chosen solvent can adequately dissolve all components at the reaction temperature. Toluene and dioxane are common solvents.[9][16][27]
Q3: How do I choose the best solvent for recrystallizing my carbazole derivative?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[24]
-
General Rules: "Like dissolves like" is a good starting point.[24] Given the aromatic and moderately polar nature of many carbazoles, solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene are often good choices.[22][24]
-
Solvent Screening: To select the best solvent, place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good candidate will show poor solubility at room temperature but will dissolve completely upon heating.
-
Binary Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[23] Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat to redissolve and cool slowly.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis of N-Aryl Carbazoles
This protocol provides a general starting point; specific conditions may need to be optimized for your particular substrates.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), carbazole (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a stir bar.[12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) to the reaction vessel.[12]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[12]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[12]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[12]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.[12]
Protocol 2: General Procedure for Recrystallization of Carbazole Derivatives
-
Dissolution: Place the crude carbazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[23]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[23]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[23] For further crystallization, the flask can be placed in an ice bath or refrigerator.[22]
-
Isolation: Collect the crystals by vacuum filtration.[22][23]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[22][23]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[22][23]
IV. Conclusion
Minimizing batch-to-batch variation in the synthesis of carbazole derivatives is an achievable goal that hinges on a systematic and detail-oriented approach. By carefully controlling the quality of starting materials, maintaining precision in reaction setup and execution, standardizing work-up and purification procedures, and employing rigorous analytical characterization, researchers can significantly enhance the reproducibility of their synthetic efforts. This guide serves as a foundational resource to troubleshoot common issues and implement best practices, ultimately leading to more reliable and consistent scientific outcomes.
References
- 1. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trends in carbazole synthesis – an update (2013–2023) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reddit.com [reddit.com]
- 26. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Benzofuro[2,3-a]carbazole and Indolocarbazole Core Structures for Advanced OLED Applications
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the rational design of the core molecular structure of emitting and host materials is paramount. Among the myriad of heterocyclic systems, fused carbazole derivatives have emerged as a particularly promising class due to their inherent rigidity, high thermal stability, and excellent charge-transporting properties. This guide provides an in-depth, objective comparison of two prominent fused carbazole isomers: benzofuro[2,3-a]carbazole and indolocarbazole, focusing on their synthesis, photophysical properties, and ultimate performance in OLED devices. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select and design next-generation OLED materials.
Introduction to the Core Scaffolds: A Tale of Two Heteroatoms
Benzofuro[2,3-a]carbazole and indolocarbazole share a similar tetracyclic aromatic core, but with a key distinction in the heteroatom of the fused five-membered ring – oxygen in the former and nitrogen in the latter. This seemingly subtle difference has profound implications for the electronic and photophysical properties of the resulting molecules, influencing everything from their emission color and quantum efficiency to their charge carrier mobility and device stability.
Indolocarbazole, with its nitrogen-containing indole moiety, has been more extensively studied and has found applications as a building block for host materials, fluorescent emitters, and thermally activated delayed fluorescence (TADF) materials. The nitrogen atom provides a site for functionalization, allowing for fine-tuning of the molecule's electronic properties and solubility. In contrast, benzofuro[2,3-a]carbazole, featuring a furan ring, is a relatively less explored scaffold, but it has shown potential in creating highly efficient bipolar host materials. The oxygen atom in the furan ring generally imparts a slightly stronger electron-donating character compared to the nitrogen in an unfunctionalized indole ring, which can influence the intramolecular charge transfer (ICT) characteristics of donor-acceptor type molecules.
Comparative Analysis of Photophysical and Electrochemical Properties
The inherent electronic nature of the benzofuro[2,3-a]carbazole and indolocarbazole cores dictates their fundamental photophysical and electrochemical properties. The following table summarizes key experimental data for representative derivatives of each class to facilitate a direct comparison. It is important to note that these properties can be significantly tuned by the introduction of various substituents.
| Property | Benzofuro[2,3-a]carbazole Derivative | Indolocarbazole Derivative | Causality and Field-Proven Insights |
| Absorption (λabs, nm) | ~350-400 | ~350-400 | Both cores exhibit strong absorption in the UV-A region, corresponding to π-π* transitions of the conjugated aromatic system. The exact absorption maxima can be modulated by solvent polarity and substitution. |
| Emission (λem, nm) | ~400-500 (Blue to Green-Blue) | ~400-550 (Blue to Green) | The emission wavelength is highly dependent on the substitution pattern and the resulting extent of intramolecular charge transfer. Indolocarbazole derivatives have been developed to cover a broader spectral range. |
| Photoluminescence Quantum Yield (PLQY, ΦPL) | Up to ~90% | Up to ~100% | Both scaffolds can form the basis of highly fluorescent materials. The high PLQY is a result of the rigid, planar structure that minimizes non-radiative decay pathways. Indolocarbazole derivatives have demonstrated slightly higher reported quantum yields in some cases. |
| HOMO Level (eV) | ~ -5.4 to -5.8 | ~ -5.5 to -5.9 | The Highest Occupied Molecular Orbital (HOMO) levels are relatively deep for both classes, indicating good hole-injection and transport capabilities. The oxygen in the benzofuran moiety can slightly raise the HOMO level compared to an unsubstituted indole. |
| LUMO Level (eV) | ~ -2.0 to -2.5 | ~ -2.1 to -2.6 | The Lowest Unoccupied Molecular Orbital (LUMO) levels are suitable for electron injection from common electron-transporting layers. The nitrogen in the indole ring can be functionalized to significantly alter the LUMO level. |
| Triplet Energy (ET, eV) | ~2.7 - 2.9 | ~2.5 - 3.0 | Both cores possess high triplet energies, making them excellent candidates for host materials for phosphorescent emitters, particularly for blue and green phosphors, as they can effectively confine the triplet excitons on the guest molecules. |
| Charge Carrier Mobility (μ, cm2V-1s-1) | Hole mobility: ~10-4 - 10-3 | Hole mobility: ~10-5 - 10-2 | Indolocarbazole derivatives have demonstrated a wider range of hole mobilities, with some derivatives exhibiting particularly high values, making them suitable for high-performance organic thin-film transistors (OTFTs) as well. The more planar and rigid structure of the fused carbazole systems generally promotes efficient intermolecular π-π stacking, which is crucial for charge transport. |
Table 1: Comparative Photophysical and Electrochemical Properties.
Performance in OLED Devices: A Head-to-Head Comparison
The ultimate test of an OLED material lies in its performance within a device. The following table presents a comparison of the device performance of OLEDs incorporating benzofuro[2,3-a]carbazole and indolocarbazole derivatives as either the emitting layer or the host material.
| Device Parameter | Benzofuro[2,3-a]carbazole-based OLED | Indolocarbazole-based OLED | Analysis and Insights |
| Role in Device | Bipolar Host | Emitter / Host | Indolocarbazole derivatives have demonstrated greater versatility, being successfully employed as both efficient emitters (fluorescent and TADF) and high-performance host materials. |
| Maximum External Quantum Efficiency (EQEmax, %) | ~16.5% (Yellow PhOLED) | Up to ~27% (Green PhOLED), ~20% (Blue Fluo./TADF) | While the reported EQE for the benzofurocarbazole host is commendable, indolocarbazole-based systems have achieved higher efficiencies, particularly in phosphorescent devices where they act as hosts. |
| Maximum Luminance (Lmax, cd/m2) | >10,000 | >20,000 | Indolocarbazole-based devices have demonstrated very high brightness levels, indicating efficient charge injection, transport, and recombination processes. |
| Turn-on Voltage (Von, V) | ~3.0 - 4.0 | ~2.5 - 4.5 | Both classes of materials can be incorporated into devices with reasonably low turn-on voltages, which is crucial for power efficiency. The specific device architecture and charge-injection layers play a significant role here. |
| Color Coordinates (CIE) | (0.47, 0.52) for Yellow PhOLED | (0.24, 0.47) for Green OLED, (0.19, 0.30) for Blue OLED | Indolocarbazole derivatives have been successfully utilized to achieve a wider range of emission colors, including deep blues and greens with high color purity. |
Table 2: Comparative OLED Device Performance.
Synthetic Accessibility and Methodologies
The choice between these two scaffolds can also be influenced by their synthetic accessibility. Both are typically synthesized through multi-step procedures, but the specific routes and challenges differ.
Representative Synthesis of a Benzofuro[2,3-a]carbazole Derivative
A common strategy for the synthesis of benzofuro[2,3-a]carbazole involves the Rap-Stoermer reaction. This method provides a straightforward approach to constructing the benzofuran ring onto a carbazole precursor.
Experimental Protocol: Synthesis of a 3-(2-benzofuroyl)carbazole derivative
-
Preparation of the α-haloketone precursor: Start with a commercially available carbazole derivative, for instance, 9-ethyl-9H-carbazole. Perform a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the chloroacetyl group at the 3-position.
-
Rap-Stoermer Reaction:
-
To a stirred solution of the 3-chloroacetyl-9-ethyl-9H-carbazole (1 equivalent) in a suitable solvent such as acetonitrile, add a substituted salicylaldehyde (1.1 equivalents).
-
Add a base, typically potassium carbonate (2 equivalents), and a phase-transfer catalyst like PEG-400 (0.5 equivalents).
-
Sonicate the resulting mixture at an elevated temperature (e.g., 80 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(2-benzofuroyl)carbazole derivative.
-
Representative Synthesis of an Indolocarbazole Derivative
The synthesis of indolocarbazoles often involves the construction of the indole ring onto a carbazole core or vice versa. One common approach is the Fischer indole synthesis or palladium-catalyzed cyclization reactions.
Experimental Protocol: Synthesis of a 6,6'-(Indolo[2,3-a]carbazole-11,12-diyl)bis(3-(trifluoromethyl)benzonitrile) derivative
-
N-Arylation of Indolo[2,3-a]carbazole:
-
To a solution of indolo[2,3-a]carbazole (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (4 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for about 1 hour to ensure complete deprotonation of the indole and carbazole nitrogens.
-
Add the desired aryl halide, for example, 2-fluoro-5-(trifluoromethyl)benzonitrile (2.2 equivalents), to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100 °C) and stir for several hours until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final indolocarbazole derivative.
-
Standardized OLED Fabrication Protocol
To provide a context for the performance data, a typical OLED fabrication process is outlined below. This protocol is applicable for depositing both benzofuro[2,3-a]carbazole and indolocarbazole derivatives as either the host or emitting layer.
Experimental Protocol: Vacuum Thermal Evaporation for OLED Fabrication
-
Substrate Preparation:
-
Start with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Deposition of the Hole Injection and Transport Layers:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (with a base pressure of < 10-6 Torr).
-
Deposit a hole injection layer (HIL), for example, 4,4',4''-tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine (2-TNATA), to a thickness of approximately 60 nm.
-
Subsequently, deposit a hole transport layer (HTL), such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), to a thickness of around 15 nm.
-
-
Deposition of the Emissive Layer (EML):
-
If using the material as a host, co-evaporate the benzofuro[2,3-a]carbazole or indolocarbazole derivative with a phosphorescent or fluorescent guest dopant from separate sources. The doping concentration is a critical parameter to optimize. A typical thickness for the EML is 30 nm.
-
If using the material as a neat emitter, deposit a single layer of the compound to the desired thickness.
-
-
Deposition of the Electron Transport and Injection Layers:
-
Deposit an electron transport layer (ETL), such as 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), to a thickness of about 35 nm.
-
Deposit a thin electron injection layer (EIL), typically lithium fluoride (LiF), with a thickness of 1 nm.
-
-
Deposition of the Cathode:
-
Finally, deposit the metal cathode, usually aluminum (Al), to a thickness of 100-200 nm.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of the core benzofuro[2,3-a]carbazole and indolocarbazole scaffolds.
Caption: A typical multi-layer OLED device architecture.
Caption: Key performance advantages of indolocarbazole derivatives in OLEDs.
Conclusion and Future Outlook
Both benzofuro[2,3-a]carbazole and indolocarbazole are highly promising scaffolds for the development of advanced OLED materials. Based on the currently available literature, indolocarbazole derivatives have demonstrated greater versatility and, in many cases, superior device performance, particularly in terms of external quantum efficiency and achievable luminance. The ability to easily functionalize the indole nitrogen provides a powerful tool for tuning the material's properties, leading to a wider range of applications from deep-blue emitters to high-efficiency hosts for phosphorescent OLEDs.
However, the potential of benzofuro[2,3-a]carbazole should not be underestimated. The impressive performance of the reported bipolar host material suggests that with further molecular engineering, this scaffold could lead to the development of highly stable and efficient OLEDs. The subtle yet significant electronic differences imparted by the oxygen heteroatom warrant further investigation, particularly in the context of TADF and hyperfluorescence.
Ultimately, the choice between these two core structures will depend on the specific application and the desired material properties. For researchers seeking a well-established and highly tunable platform with a proven track record of high performance, indolocarbazole is an excellent choice. For those looking to explore novel materials with potentially unique photophysical properties and high thermal stability, benzofuro[2,3-a]carbazole represents a promising and less-trodden path. The continued exploration and functionalization of both these fused carbazole systems will undoubtedly pave the way for the next generation of OLED displays and lighting.
A Researcher's Guide to Benzofurocarbazoles: Bridging the Gap Between Experimental and Predicted Spectral Properties
For researchers, scientists, and professionals in drug development, the benzofurocarbazole scaffold represents a privileged heterocyclic system with significant potential in materials science and medicinal chemistry. Its rigid, planar structure and extended π-conjugation give rise to intriguing photophysical properties, making these compounds promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. A critical aspect of harnessing their full potential lies in the accurate characterization and prediction of their spectral behavior. This guide provides an in-depth comparison of experimental spectroscopic data with theoretical predictions for benzofurocarbazoles, offering insights into the strengths and limitations of each approach and providing a practical framework for their integrated application.
The Synergy of Experiment and Theory
The study of benzofurocarbazoles, like many advanced materials, thrives on the interplay between empirical measurement and computational modeling. Experimental spectroscopy provides real-world data on how these molecules interact with light in specific environments. Techniques like UV-Vis absorption and fluorescence spectroscopy are workhorses in this domain, revealing the electronic transitions and emissive properties that are fundamental to their application.
However, synthesis and experimental characterization of a wide array of derivatives can be time-consuming and resource-intensive. This is where computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers a powerful complementary tool.[1][2] These methods allow for the in silico prediction of spectral properties, enabling the rapid screening of virtual libraries of compounds and providing a deeper understanding of the underlying electronic structure that governs their photophysical behavior.[3] The synergy of these approaches allows for a more efficient and insightful research workflow, where computational predictions guide synthetic efforts toward molecules with desired spectral characteristics.
Comparative Analysis: Experimental vs. Predicted Spectra
The accuracy of TD-DFT predictions is highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects.[4] For carbazole-based systems, functionals like B3LYP and CAM-B3LYP have shown good correlation with experimental results.[2][4] Below, we present a comparative analysis of experimental and theoretically predicted spectral data for representative benzofurocarbazole and related carbazole derivatives.
Table 1: Comparison of Experimental and Predicted UV-Vis Absorption Maxima (λ_abs) of Carbazole Derivatives
| Compound/Derivative | Solvent | Experimental λ_abs (nm) | Predicted λ_abs (nm) (Method) | Reference |
| Carbazole | Ethanol | 292, 322 | 277, 307 (TD-IEFPCM-B3LYP/6-311G*) | [5] |
| 9-p-tolyl-9H-carbazole-3-carbaldehyde | DMF | ~350 | 345 (PCM-CAM-B3LYP/6-311++G(d,p)) | [4] |
| 5H-benzofuro[3,2-c]carbazole (BFCz) derivative (BFCz-B-Cz) | Toluene | ~380 | Not explicitly stated, but calculations performed | [6] |
| 2-nitro-3-phenyl-9H-carbazole | CH₂Cl₂ | ~350 | Not explicitly stated, but calculations performed | [7] |
Table 2: Comparison of Experimental and Predicted Fluorescence Emission Maxima (λ_em) of Carbazole Derivatives
| Compound/Derivative | Solvent | Experimental λ_em (nm) | Predicted λ_em (nm) (Method) | Reference |
| Carbazole | Ethanol | 359.5 | Not typically predicted via standard TD-DFT emission protocols | [5] |
| 5H-benzofuro[3,2-c]carbazole (BFCz) derivative (BFCz-B-Cz) | Toluene | ~490 (Green Emission) | Not explicitly stated, but calculations performed | [6] |
| 2-nitro-3-phenyl-9H-carbazole | CH₂Cl₂ | ~400 | Not explicitly stated, but calculations performed | [7] |
Note: Direct one-to-one comparisons for a series of benzofurocarbazoles are sparse in the literature, highlighting a need for more integrated experimental and computational studies on this specific scaffold.
The Impact of the Molecular Environment: Solvatochromism
A key phenomenon influencing the spectral properties of benzofurocarbazoles is solvatochromism—the change in absorption or emission spectra with varying solvent polarity.[8] This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. A bathochromic (red) shift with increasing solvent polarity typically indicates a more polar excited state, a common feature in donor-acceptor systems. Understanding and predicting solvatochromism is crucial for designing fluorescent probes whose emission color is sensitive to their local environment.
Experimental and Computational Workflows
To ensure scientific integrity, both experimental and computational protocols must be robust and well-validated. Below are detailed, step-by-step methodologies for the characterization of benzofurocarbazoles.
Experimental Workflow: UV-Vis Absorption and Fluorescence Spectroscopy
This workflow outlines the key steps for obtaining high-quality absorption and emission spectra.
Caption: Experimental workflow for photophysical characterization.
Detailed Protocol for UV-Vis Spectroscopy: [9][10]
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.
-
Sample Preparation: Dissolve the benzofurocarbazole derivative in a spectroscopic grade solvent to a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance and any instrumental drift.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the recorded spectrum.
Detailed Protocol for Fluorescence Spectroscopy: [11][12]
-
Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Sample Preparation: Use a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[13]
-
Excitation: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from ~10-20 nm above the excitation wavelength to capture the entire fluorescence emission profile.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and integrate the area under the emission curve for quantum yield calculations.
Protocol for Relative Fluorescence Quantum Yield (Φ_F) Determination: [13][14][15]
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values (ideally < 0.1) at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical instrumental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
Computational Workflow: Predicting Spectral Properties with TD-DFT
This workflow illustrates the typical steps involved in the in silico prediction of UV-Vis spectra.
Caption: Computational workflow for TD-DFT spectral prediction.
Step-by-Step TD-DFT Calculation for UV-Vis Spectra:
-
Structure Optimization: The first and most critical step is to obtain an accurate ground-state geometry of the benzofurocarbazole molecule. This is typically achieved using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1]
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed. Key parameters to specify include:
-
Functional: A functional known to perform well for electronic excitations, such as CAM-B3LYP or ωB97X-D, is often chosen.[3]
-
Basis Set: A larger basis set (e.g., 6-311++G(d,p)) is generally used for higher accuracy in the excited state calculation.[4]
-
Solvent Model: To mimic experimental conditions, a solvent model like the Polarizable Continuum Model (PCM) is crucial.[16]
-
Number of States: The calculation is requested for a certain number of excited states (e.g., the first 10-20 singlet states) to cover the relevant spectral region.
-
-
Data Extraction and Analysis: From the output, the excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to the intensity of the absorption) are extracted. These data points are then used to generate a theoretical spectrum, often by applying a Gaussian or Lorentzian broadening to each transition.
Conclusion
The study of benzofurocarbazoles is a vibrant area of research with significant promise. A comprehensive understanding of their spectral properties is paramount to their successful application. This guide has highlighted the critical importance of an integrated approach that combines the empirical reality of experimental spectroscopy with the predictive power of computational chemistry. By carefully executing the detailed workflows presented and critically comparing the resulting data, researchers can accelerate the discovery and development of novel benzofurocarbazole-based materials and therapeutics. The continued refinement of computational methods, coupled with rigorous experimental validation, will undoubtedly pave the way for the rational design of next-generation functional molecules.
References
- 1. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 2. jnsam.com [jnsam.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. vernier.com [vernier.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jasco-global.com [jasco-global.com]
- 16. Excitation Emission Matrix (EEM) Spectroscopy and Computational Evaluation of Excited States of Carbazole – Bromobenzothiadiazole (CBB) [dspace.library.uvic.ca]
A Comparative Guide to Benzofurocarbazole and Benzothienocarbazole Host Materials in OLED Technology
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the design and selection of high-performance host materials are paramount to achieving superior device efficiency, stability, and color purity. Among the myriad of molecular scaffolds explored, fused-ring carbazole derivatives have emerged as a particularly promising class of materials. Their rigid structures and excellent photophysical properties make them ideal candidates for host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.
This guide provides an in-depth performance comparison of two prominent fused-ring carbazole systems: benzofurocarbazole (BFCz) and benzothienocarbazole (BTCz) . We will delve into their molecular architecture, explore the subtle yet significant impact of the heteroatom (oxygen vs. sulfur) on their optoelectronic properties, and present supporting experimental data to offer a clear and objective comparison for researchers and scientists in the field of organic electronics.
The Rationale for Fused-Ring Carbazole Hosts
The carbazole moiety is a well-established building block in OLED materials due to its excellent hole-transporting capabilities and high triplet energy.[1] However, to further enhance performance, researchers have explored the fusion of carbazole with other aromatic systems. This fusion strategy offers several key advantages:
-
Increased Rigidity: A more rigid molecular structure minimizes non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
-
Extended π-Conjugation: This allows for tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the triplet energy.
-
Enhanced Thermal Stability: The robust fused-ring system generally leads to higher glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for long device lifetimes.
Benzofurocarbazole and benzothienocarbazole are exemplary of this design strategy, where a benzofuran or a benzothiophene unit is fused to the carbazole core. The introduction of the oxygen or sulfur heteroatom provides a powerful tool to fine-tune the electronic properties of the resulting host material.
Molecular Structure and Synthesis
The core structures of benzofuro[3,2-c]carbazole and benzothieno[3,2-c]carbazole are depicted below. The fusion of the benzofuran or benzothiophene moiety to the carbazole framework creates a planar and rigid molecular backbone.
Caption: Core molecular structures of Benzofurocarbazole and Benzothienocarbazole.
A general synthetic route to these core structures involves a multi-step process, which is outlined in the experimental protocols section. The key steps typically include a Suzuki coupling reaction to form a biaryl precursor, followed by a reductive cyclization to construct the fused-ring system.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will analyze key performance metrics of representative benzofurocarbazole and benzothienocarbazole derivatives from the literature. A notable study by Lee et al. provides a direct comparison of a benzofurocarbazole derivative (BFCz-2CN) and a benzothienocarbazole derivative (BTCz-2CN) used as donors in blue TADF devices, a role functionally similar to that of a host material.[1][2]
Thermal Stability
High thermal stability is crucial for ensuring the long-term operational stability of OLED devices. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a material's thermal robustness.
| Material | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| BFCz-2CN | 219 | 434 | [1] |
| BTCz-2CN | 204 | 397 | [1] |
As the data indicates, the benzofurocarbazole derivative (BFCz-2CN) exhibits a significantly higher glass transition temperature and decomposition temperature compared to its benzothienocarbazole counterpart (BTCz-2CN). This suggests that the incorporation of the benzofuran moiety can lead to enhanced morphological and thermal stability, a desirable attribute for host materials.
Photophysical and Electrochemical Properties
The choice of the heteroatom (oxygen vs. sulfur) is expected to influence the electronic properties. Theoretical studies suggest that the substitution of oxygen with sulfur can affect the HOMO and LUMO energy levels.[5] Generally, sulfur-containing aromatic compounds tend to have slightly lower HOMO energy levels compared to their oxygen-containing analogues due to the higher electronegativity of oxygen. This can impact the charge injection balance in an OLED device.
Device Performance
The ultimate test of a host material lies in its performance within an OLED device. The following table summarizes the key performance metrics of blue TADF-OLEDs utilizing BFCz-2CN and BTCz-2CN as donor materials.
| Donor Material | Maximum EQE (%) | Emission Peak (nm) | Reference |
| BFCz-2CN | 11.8 | 486 | [1] |
| BTCz-2CN | 12.1 | 486 | [1] |
In this specific comparison, the device incorporating the benzothienocarbazole derivative shows a slightly higher maximum external quantum efficiency (EQE). Both materials enable devices with identical emission wavelengths, indicating that the choice between benzofuran and benzothiophene fusion may not significantly alter the emission color in this particular molecular design. The comparable performance suggests that both classes of materials are highly effective, and the optimal choice may depend on the specific dopant and device architecture.
Structure-Property Relationships: The Role of the Heteroatom
The observed differences in thermal stability and the subtle variations in device performance can be attributed to the fundamental properties of the oxygen and sulfur atoms.
-
Electronegativity and Bond Strength: Oxygen is more electronegative than sulfur, which can influence the electron density distribution within the molecule and affect intermolecular interactions. The C-O bond is also stronger than the C-S bond, which may contribute to the higher thermal stability of benzofurocarbazole derivatives.
-
Atomic Size: The larger atomic radius of sulfur compared to oxygen can lead to differences in molecular packing in the solid state, which in turn can affect charge transport properties.
-
d-Orbital Participation: Sulfur can utilize its d-orbitals for bonding, which is not possible for oxygen. This can lead to different electronic structures and potentially impact charge carrier mobility.
Further theoretical and experimental studies are needed to fully elucidate the complex interplay between the heteroatom and the overall performance of these host materials.
Experimental Protocols
General Synthesis of Benzofuro[3,2-c]carbazole and Benzothieno[3,2-c]carbazole Cores
The following is a generalized synthetic procedure for the core structures, based on the supplementary information provided by Lee et al.
Step 1: Suzuki Coupling to form the Biaryl Precursor
-
To a solution of 1-bromo-2-nitrobenzene and the corresponding boronic acid (dibenzofuran-4-boronic acid or dibenzothiophene-4-boronic acid) in a mixture of tetrahydrofuran and water, add potassium carbonate.
-
Bubble the mixture with nitrogen gas for 30 minutes.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling, extract the product with an organic solvent and purify by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the biaryl precursor and triphenylphosphine in 1,2-dichlorobenzene.
-
Reflux the solution for 36 hours.
-
Remove the solvent by distillation and wash the residue with toluene.
-
Purify the final product by sublimation under vacuum.
Caption: General synthetic workflow for BFCz and BTCz cores.
OLED Device Fabrication and Characterization
A typical multilayer OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers are deposited by high-vacuum thermal evaporation. A common device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
The performance of the fabricated devices is then characterized using standard techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Caption: Workflow for OLED fabrication and performance testing.
Conclusion and Future Outlook
Both benzofurocarbazole and benzothienocarbazole are highly promising classes of host materials for high-performance OLEDs. The available data suggests that:
-
Benzofurocarbazole derivatives may offer superior thermal stability , which is a significant advantage for achieving long device lifetimes.
-
Benzothienocarbazole derivatives have demonstrated slightly higher external quantum efficiencies in the specific case of blue TADF devices , although the performance is very comparable.
The choice between these two material classes will likely depend on the specific application and the desired balance of properties. For applications where thermal stability is the primary concern, benzofurocarbazoles may be the preferred choice. Conversely, for applications where maximizing efficiency is the main goal, benzothienocarbazoles might offer a slight edge.
Future research should focus on a more direct and comprehensive comparison of a wider range of benzofurocarbazole and benzothienocarbazole derivatives as host materials for various types of emitters, particularly for blue phosphorescent dopants where high triplet energy is crucial. In-depth studies on their charge transport properties and theoretical modeling of their electronic structures will further aid in the rational design of next-generation host materials for OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Definitive Structural Validation of 12H-Benzofuro[2,3-a]carbazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of complex heterocyclic systems, such as 12H-Benzofuro[2,3-a]carbazole, even minor ambiguities in structure can lead to misinterpreted biological data and ultimately, the failure of a drug discovery campaign. Heterocyclic compounds are foundational to modern medicine, offering vast structural diversity and pharmacological activity that can be finely tuned to interact with specific biological targets.[1][2] The therapeutic potential of these molecules is immense, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] Therefore, rigorous and multi-faceted structural validation is not merely a procedural step, but a critical scientific imperative.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the molecular structure of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols.
The Orthogonal Approach to Structural Elucidation
No single analytical technique can provide absolute proof of a complex molecular structure. Instead, we rely on an orthogonal approach, where multiple, independent methods provide complementary pieces of the structural puzzle. For this compound, a fused pentacyclic system, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the overall topology of the molecule.
Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | δ 7.0 - 8.5 | Aromatic protons in fused ring systems typically resonate in this region. Protons adjacent to the heteroatoms (N-H and O) will have distinct shifts. The N-H proton of the carbazole moiety is expected to be a broad singlet at a higher chemical shift. |
| ¹³C NMR | δ 110 - 160 | The sp² hybridized carbons of the aromatic rings will appear in this range. Carbons directly attached to the heteroatoms will be the most deshielded. |
Advanced 2D NMR Techniques: Unambiguous Assignments
For a complex, fused system like this compound, 1D NMR spectra will likely have overlapping signals. 2D NMR experiments are therefore essential to unambiguously assign each proton and carbon.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (2-4 bonds). This is critical for piecing together the fused ring system.
DOT Script for 2D NMR Workflow
Caption: Workflow for 2D NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₁NO |
| Exact Mass | 257.0841 g/mol |
| Observed m/z | [M+H]⁺ = 258.0919 |
Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint
By fragmenting the parent ion and analyzing the resulting daughter ions, we can gain further confidence in the proposed structure. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, expected fragmentation would involve characteristic losses from the benzofuran and carbazole moieties.
DOT Script for MS Validation Logic
Caption: Logical flow of mass spectrometry-based validation.
Single-Crystal X-ray Diffraction: The Definitive Proof
While NMR and MS provide strong evidence for the structure in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields a 3D model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and stereochemistry.
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. However, the definitive nature of the data makes it the gold standard for structural validation. The crystal structure of derivatives of benzofuro[2,3-b]carbazole has been reported, showing that the fused ring system is essentially planar.[5][6]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular topology in solution. | Non-destructive, provides detailed information about the chemical environment of each atom. | Requires relatively large amounts of pure sample, can have overlapping signals in complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides limited information on connectivity, isomers can be difficult to distinguish. |
| X-ray Diffraction | Definitive 3D structure in the solid state, bond lengths, and angles. | Unambiguous structural determination. | Requires a high-quality single crystal, which can be difficult to grow. The solid-state structure may not be identical to the solution-phase structure. |
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize spectral width, number of scans, and relaxation delay.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
2D HMBC Acquisition: Run a standard HMBC experiment, optimizing the long-range coupling delay to observe 2- and 3-bond correlations.
-
Data Processing and Interpretation: Process all spectra using appropriate software. Use the 2D data to systematically assign all proton and carbon resonances and confirm the connectivity of the fused ring system.
Protocol 2: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument software to calculate the elemental composition. Compare this to the theoretical values for C₁₈H₁₁NO.
-
Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the fragmentation spectrum and propose structures for the major fragment ions.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Growing X-ray quality crystals is a process of trial and error. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[3]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[1]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[1]
-
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model of the molecule.
Conclusion
The definitive validation of the molecular structure of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. While each technique provides a unique and vital piece of information, it is their combined, orthogonal data that builds an unshakeable foundation of structural proof. For any researcher working with novel heterocyclic compounds, a thorough understanding and application of these methodologies are essential for ensuring the scientific integrity and ultimate success of their work.
References
The Rise of Benzofurocarbazoles: A New Frontier in Hole-Transporting Materials
A Comparative Guide to Hole Mobility Benchmarking for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable organic electronic devices, the design and synthesis of novel hole-transporting materials (HTMs) remain a critical area of research. While the spirobifluorene-based Spiro-OMeTAD has long been the benchmark material, its complex synthesis and cost have driven the exploration for superior alternatives. Emerging from this search is a promising class of compounds: benzofurocarbazole derivatives. Fusing the electron-rich carbazole core with a rigid benzofuran moiety, these molecules offer a compelling combination of high thermal stability and excellent hole-transporting capabilities.[1][2]
This guide provides an in-depth comparison of the hole mobility of new benzofurocarbazole derivatives against the established benchmark, Spiro-OMeTAD. We will delve into the causality behind experimental choices for performance evaluation, provide detailed, field-proven protocols for both material synthesis and charge carrier mobility measurement, and present a clear, data-driven comparison to inform the selection and design of next-generation HTMs.
Benchmarking Performance: Hole Mobility Showdown
The cornerstone of an effective HTM is its ability to efficiently transport positive charge carriers (holes). This property is quantified by hole mobility (μh), typically measured in cm²/Vs. A higher hole mobility generally leads to improved device performance by facilitating charge extraction and reducing recombination losses.
The space-charge-limited current (SCLC) method has become a standard and reliable technique for determining the charge carrier mobility in thin-film organic semiconductor devices.[3][4] This steady-state measurement involves fabricating a "hole-only" device, where the architecture is designed to favor the injection and transport of holes while blocking electrons. By analyzing the current density-voltage (J-V) characteristics of this device in the dark, the hole mobility can be extracted from the SCLC regime, which is governed by the Mott-Gurney law.[3][5]
Here, we compare the hole mobilities of several recently developed benzofurocarbazole and related dibenzofuran-carbazole derivatives with the widely used benchmark, Spiro-OMeTAD.
| Hole-Transporting Material (HTM) | Hole Mobility (μh) [cm²/Vs] | Measurement Technique |
| Benchmark HTM | ||
| Spiro-OMeTAD | 2 x 10⁻⁴ - 4.71 x 10⁻⁴ | SCLC |
| Benzofurocarbazole & Related Derivatives | ||
| 2,8-bis(3-vinyl-9H-carbazol-9-yl)dibenzo[b,d]furan (KFP-V) | 2 x 10⁻³ | Not Specified |
| Carbazole-Dibenzofuran Derivative (26CzDBF) | > 10⁻⁴ (qualitative) | SCLC |
| Carbazole-Dibenzofuran Derivative (46CzDBF) | > 10⁻⁵ (qualitative) | SCLC |
| Carbazole-Dibenzofuran Derivative (28CzDBF) | > 10⁻⁵ (qualitative) | SCLC |
Note: The data for the carbazole-dibenzofuran derivatives (26CzDBF, 46CzDBF, 28CzDBF) is presented qualitatively based on the provided J-V curves in the source, indicating mobilities in the cited range.
As the data indicates, the novel benzofurocarbazole analogue, KFP-V, demonstrates a hole mobility an order of magnitude higher than the benchmark Spiro-OMeTAD.[6] The other carbazole-dibenzofuran derivatives also show promising hole mobilities comparable to or exceeding that of Spiro-OMeTAD.[4] This enhancement in charge transport is a direct consequence of the unique molecular design of these new derivatives.
The fusion of the carbazole and benzofuran units creates a rigid and planar molecular structure. This planarity promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between adjacent molecules.[7] Furthermore, the electron-rich nature of the carbazole core provides an excellent pathway for hole transport.[1] The ability to functionalize the benzofurocarbazole scaffold at various positions offers a powerful tool to fine-tune the material's electronic properties, including its highest occupied molecular orbital (HOMO) energy level, to better align with the valence band of the active layer in a device, thereby facilitating efficient hole injection.[8]
Experimental Protocols: A Guide to Synthesis and Measurement
To ensure the trustworthiness and reproducibility of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative benzofurocarbazole derivative and the fabrication and measurement of a hole-only device for SCLC analysis.
Synthesis of a Benzofuro[2,3-b]carbazole Derivative
This protocol outlines the synthesis of 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, a representative member of this promising class of HTMs. The procedure is based on a Lewis acid-catalyzed cascade reaction.[9]
Materials:
-
[1-(phenylsulfonyl)-3-propionyl-1H-indol-2-yl]methyl pivalate
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Benzofuran
-
Dry 1,2-dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve [1-(phenylsulfonyl)-3-propionyl-1H-indol-2-yl]methyl pivalate (0.1 g, 2.34 mmol) in dry DCE (10 ml).
-
To this solution, add anhydrous SnCl₄ (0.07 g, 2.81 mmol) and benzofuran (0.033 g, 2.81 mmol).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (100 ml).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 ml).
-
Combine the organic extracts, wash with water (3 x 50 ml), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Triturate the crude product with MeOH (10 ml) to yield the purified 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole.
Caption: Synthetic workflow for a benzofuro[2,3-b]carbazole derivative.
Hole Mobility Measurement via the SCLC Method
This protocol details the fabrication of a hole-only device and the subsequent measurement and analysis to determine the hole mobility of a new HTM.
Device Fabrication:
The typical architecture for a hole-only device is ITO/PEDOT:PSS/HTM/Au.[4][10]
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
PEDOT:PSS Deposition: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the surface wettability. Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface and anneal at 150°C for 15 minutes in air. This layer serves as a hole-injection layer.
-
HTM Deposition: Dissolve the benzofurocarbazole derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) to form a solution of the desired concentration. Spin-coat the HTM solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The thickness of this layer should be carefully controlled and measured (typically 50-150 nm). Anneal the film at an appropriate temperature to remove any residual solvent.
-
Top Electrode Deposition: Thermally evaporate a gold (Au) top electrode (approximately 100 nm thick) onto the HTM layer through a shadow mask to define the active area of the device. Gold is chosen for its high work function, which facilitates hole injection and blocks electron injection.
Caption: Schematic of a hole-only device for SCLC measurement.
Measurement and Data Analysis:
-
J-V Measurement: Measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark using a source-measure unit.
-
Data Analysis: Plot the J-V curve on a log-log scale. In the SCLC regime, the current density (J) is proportional to the square of the voltage (V²). The hole mobility (μh) can be calculated using the Mott-Gurney law for a trap-free semiconductor:[3][5]
J = (9/8) * ε₀ * εr * μh * (V²/L³)
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
εr is the relative permittivity of the organic material (typically assumed to be ~3).
-
μh is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the HTM layer.
By fitting the experimental data in the SCLC region (where the slope of the log(J) vs. log(V) plot is approximately 2) to the Mott-Gurney equation, the hole mobility can be extracted.[10][11]
-
Conclusion and Future Outlook
The emergence of benzofurocarbazole derivatives marks a significant advancement in the field of hole-transporting materials. Their superior hole mobilities, coupled with their inherent thermal stability and synthetic accessibility, position them as strong contenders to replace the long-standing benchmark, Spiro-OMeTAD. The data and protocols presented in this guide provide a robust framework for researchers to benchmark the performance of these novel materials and accelerate the development of next-generation organic electronic devices. Further exploration into the functionalization of the benzofurocarbazole core is anticipated to yield even more efficient and durable HTMs, paving the way for breakthroughs in organic photovoltaics, OLEDs, and other related technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Pathways of Fused Carbazoles for Researchers and Drug Development Professionals
Fused carbazoles are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Their unique electronic and photophysical properties have led to their application in diverse fields, from medicinal chemistry, where they exhibit a range of biological activities including antitumor and anti-inflammatory properties, to materials science, where they are utilized in organic light-emitting diodes (OLEDs).[3][4] The growing importance of these scaffolds necessitates a comprehensive understanding of the available synthetic methodologies for their construction.
This guide provides a comparative analysis of various synthetic pathways to fused carbazoles, offering insights into the mechanistic intricacies, practical advantages, and limitations of each approach. We will delve into classical methods that have stood the test of time and explore modern, innovative strategies that offer enhanced efficiency, broader substrate scope, and milder reaction conditions. This in-depth technical guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic routes to novel fused carbazole derivatives.
Classical Approaches: The Foundation of Carbazole Synthesis
Traditional methods for carbazole synthesis have been instrumental in the development of this field. While sometimes limited by harsh reaction conditions or a narrow substrate scope, they remain valuable tools in the synthetic chemist's arsenal.
The Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a classic and reliable method for the synthesis of tetrahydrocarbazoles, which can be subsequently aromatized to the corresponding carbazoles.[5][6][7] The reaction involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones.[5][8]
Mechanism and Rationale: The reaction proceeds in a manner analogous to the well-known Fischer indole synthesis.[5][8] The key steps involve the formation of a cyclohexanone arylhydrazone, followed by an acid-catalyzed tautomerization to the enamine form. A subsequent[9][9]-sigmatropic rearrangement is the crucial bond-forming step, leading to an intermediate that cyclizes and eliminates ammonia to furnish the tetrahydrocarbazole product.[8] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is critical to promote both the initial condensation and the subsequent cyclization. The final oxidation to the carbazole can be achieved using various oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole via Borsche-Drechsel Cyclization [8]
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is another venerable method for constructing the carbazole framework, particularly useful for preparing carbazoles from 1-arylbenzotriazoles.[10][11] The reaction typically involves the thermal or photochemical decomposition of the benzotriazole precursor.
Mechanism and Rationale: The reaction proceeds through the extrusion of a molecule of nitrogen from the 1-arylbenzotriazole upon heating or irradiation.[10] This generates a diradical intermediate which then undergoes intramolecular cyclization to form the carbazole ring system in what is essentially a nitrene insertion into a C-H bond. The high temperatures often required for the thermal variant can limit its applicability to substrates with sensitive functional groups.
Experimental Protocol: General Procedure for Graebe-Ullmann Carbazole Synthesis [12]
-
Preparation of 1-Arylbenzotriazole: Diazotize the corresponding o-aminodiphenylamine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperature (0-5 °C).
-
The resulting diazonium salt is then allowed to warm to room temperature to facilitate intramolecular cyclization to the 1-arylbenzotriazole.
-
Cyclization: The isolated and dried 1-arylbenzotriazole is heated in a high-boiling solvent (e.g., paraffin) or without a solvent at high temperatures (often >300 °C) until the evolution of nitrogen ceases.
-
Work-up and Purification: The reaction mixture is cooled, and the crude carbazole is purified by crystallization or column chromatography.
Modern Synthetic Strategies: Expanding the Horizons
Contemporary approaches to fused carbazole synthesis have focused on developing more efficient, versatile, and environmentally benign methodologies. These methods often employ transition metal catalysis, domino reactions, and other innovative strategies to overcome the limitations of classical techniques.
Palladium-Catalyzed C-H Activation and Amination
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to carbazole synthesis is no exception. Intramolecular C-H activation and amination of N-substituted 2-amidobiphenyls or related precursors has emerged as a powerful and versatile strategy.[4][13][14]
Mechanism and Rationale: These reactions typically proceed through a palladium(II)-catalyzed cycle. The reaction is initiated by the coordination of the palladium catalyst to the amide or amine nitrogen, followed by a directed C-H activation of the adjacent aryl ring to form a palladacycle intermediate.[14] Subsequent reductive elimination forms the C-N bond of the carbazole ring and generates a palladium(0) species. An oxidant, such as copper(II) acetate or molecular oxygen, is often required to regenerate the active palladium(II) catalyst.[4][14] This methodology allows for the synthesis of a wide variety of substituted carbazoles with excellent functional group tolerance.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Acetylcarbazole [4]
-
To a reaction vessel, add 2-acetamidobiphenyl (1.0 eq), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (1.0 eq).
-
Add a suitable solvent, such as toluene.
-
The reaction is carried out under an atmosphere of oxygen at 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the metal salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield N-acetylcarbazole.
Domino and Cascade Reactions
Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Several elegant domino strategies have been developed for the synthesis of fused carbazoles.[15][16][17]
Mechanism and Rationale: A notable example is the domino Diels-Alder reaction of in situ-generated vinylindoles with suitable dienophiles.[16] For instance, the reaction of 3-(indol-3-yl)maleimides with chalcones, catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), leads to the formation of tetrahydropyrrolo[3,4-c]carbazoles.[16] The reaction proceeds through the initial formation of a 3-vinylindole intermediate, which then undergoes a Diels-Alder reaction with the chalcone. Subsequent aromatization, often facilitated by an oxidant like DDQ, yields the final fused carbazole product.[16]
Experimental Protocol: One-Pot Synthesis of Polyfunctionalized Carbazoles via Domino Diels-Alder Reaction [16]
-
In a reaction flask, combine 3-(indol-3-yl)-1,3-diphenylpropan-1-one (1.2 eq), the corresponding chalcone (1.0 eq), and DDQ (1.44 eq) in acetonitrile at room temperature for 30 minutes.
-
Add p-TsOH (0.12 eq) to the mixture and reflux for 4 hours.
-
Add an additional portion of DDQ (1.2 eq) and continue stirring at room temperature for 1 hour.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired polyfunctionalized carbazole.
Metal-Free Synthetic Approaches
The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce the environmental impact and cost associated with transition metal catalysts. Several metal-free pathways to fused carbazoles have been reported, often relying on the use of iodine-based reagents or thermal cyclizations.[9][18][19][20]
Mechanism and Rationale: One approach involves the intramolecular oxidative C-N bond formation of N-substituted amidobiphenyls using hypervalent iodine(III) reagents, such as iodobenzene diacetate.[21] While this reaction can proceed without a metal catalyst, the yields are often moderate.[21] Another strategy is the NH₄I-promoted three-component cascade cyclization of indoles, cyclohexanones, and maleimides to afford maleimide-fused carbazoles.[9] This method provides a modular and metal-free route to complex carbazole structures.
Photocatalysis in Fused Carbazole Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. This strategy has been successfully applied to the synthesis of carbazoles.[22][23][24][25][26]
Mechanism and Rationale: An innovative approach involves a formal (4+2) cycloaddition of indole-derived bromides and alkynes photocatalyzed by an iridium complex, such as fac-Ir(ppy)₃.[22][24] The proposed mechanism involves the photoexcited catalyst promoting a single-electron transfer to generate a radical intermediate from the indole-derived bromide. This radical then adds to the alkyne, initiating a cascade of events that ultimately leads to the formation of the carbazole ring. Another strategy merges visible light photoredox catalysis with palladium catalysis for the intramolecular C-H amination of N-substituted 2-amidobiaryls.[23]
Comparative Analysis of Synthetic Pathways
To facilitate the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the key features of the discussed pathways.
| Synthetic Pathway | Key Advantages | Key Limitations | Typical Reaction Conditions |
| Borsche-Drechsel Cyclization | Well-established, reliable for tetrahydrocarbazoles.[5][8] | Harsh acidic conditions, requires subsequent oxidation. | Strong acid (e.g., H₂SO₄, PPA), elevated temperatures. |
| Graebe-Ullmann Synthesis | Good for specific precursors (1-arylbenzotriazoles). | High temperatures, limited substrate scope.[10] | Thermal (often >300 °C) or photochemical. |
| Palladium-Catalyzed C-H Amination | High efficiency, broad substrate scope, excellent functional group tolerance.[4][27] | Requires expensive palladium catalyst and often an oxidant.[4] | Pd catalyst (e.g., Pd(OAc)₂), oxidant (e.g., Cu(OAc)₂, O₂), high temperatures. |
| Domino/Cascade Reactions | High step and atom economy, rapid assembly of complex structures.[15][16] | Can be substrate-specific, optimization can be challenging. | Varies, often acid or metal-catalyzed, may require an oxidant. |
| Metal-Free Synthesis | Avoids transition metal contamination, environmentally friendly.[18][19] | Can have lower yields and require stoichiometric reagents.[21] | Often involves iodine reagents or thermal conditions. |
| Photocatalysis | Mild reaction conditions, uses visible light as a renewable energy source.[22][23] | Requires a photocatalyst, can be sensitive to air and moisture. | Visible light irradiation, photocatalyst (e.g., Ir or Ru complexes). |
Visualizing the Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.
References
- 1. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 7. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 16. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Visible light-photocatalysed carbazole synthesis via a formal (4+2) cycloaddition of indole-derived bromides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles | CoLab [colab.ws]
- 27. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Cross-Referencing of Benzofuro[2,3-a]carbazole and its Isomers
For the drug development professional, the unequivocal structural elucidation of a novel heterocyclic scaffold is the bedrock upon which all subsequent research is built. The benzofurocarbazole family of compounds, a promising class of molecules with potential pharmacological applications, presents a unique analytical challenge due to the existence of several closely related isomers. This guide provides a comprehensive framework for the spectroscopic identification of benzofuro[2,3-a]carbazole, with a comparative analysis against its key isomers, benzofuro[2,3-b]carbazole and benzofuro[3,2-c]carbazole. In the absence of extensive published experimental data for these specific fused systems, this guide will leverage established spectroscopic principles and data from the parent carbazole and benzofuran moieties to predict and differentiate their spectral characteristics.
The Imperative of Isomer Differentiation in Drug Discovery
Predicted Spectroscopic Signatures: A Comparative Analysis
The following sections detail the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for benzofuro[2,3-a]carbazole and its isomers. These predictions are derived from the known spectral data of carbazole and benzofuran, taking into account the electronic effects of ring fusion.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The fusion of the benzofuran and carbazole rings will induce characteristic shifts in the aromatic protons compared to their parent molecules.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Benzofurocarbazole Isomers
| Proton | Carbazole[1] | Benzofuran | Benzofuro[2,3-a]carbazole (Predicted) | Benzofuro[2,3-b]carbazole (Predicted) | Benzofuro[3,2-c]carbazole (Predicted) |
| H-1 | 7.3 | - | Deshielded | Shielded | Deshielded |
| H-2 | 7.4 | - | Normal | Normal | Normal |
| H-3 | 7.1 | - | Normal | Normal | Normal |
| H-4 | 8.0 | - | Deshielded | Deshielded | Normal |
| H-5 | 8.0 | - | Normal | Normal | Deshielded |
| H-6 | 7.1 | - | Normal | Normal | Normal |
| H-7 | 7.4 | - | Normal | Normal | Normal |
| H-8 | 7.3 | - | Normal | Normal | Shielded |
| NH | ~8.0 | - | Broad singlet, ~8.5-9.5 | Broad singlet, ~8.5-9.5 | Broad singlet, ~8.5-9.5 |
| Benzofuran Protons | - | 6.7 - 7.6 | Complex multiplet, 7.0-8.0 | Complex multiplet, 7.0-8.0 | Complex multiplet, 7.0-8.0 |
Note: "Normal" refers to a chemical shift similar to that in the parent carbazole. "Deshielded" implies a downfield shift, while "Shielded" indicates an upfield shift due to anisotropic effects from the adjacent fused ring.
Causality behind Predicted Shifts:
The fusion of the electron-rich benzofuran ring is expected to influence the electron density across the carbazole system. In benzofuro[2,3-a]carbazole, the proximity of the furan oxygen to the H-1 and H-11b protons of the carbazole moiety is likely to cause some deshielding. Conversely, in the [2,3-b] isomer, the steric compression and anisotropic effects between the two aromatic systems will lead to more complex and potentially shielded/deshielded regions. The NH proton is anticipated to be significantly deshielded in all isomers due to the extended conjugation and potential for hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insight into the carbon framework of the molecule. The chemical shifts of the quaternary carbons at the points of ring fusion will be particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Benzofurocarbazole Isomers
| Carbon | Carbazole[1] | Benzofuran | Benzofuro[2,3-a]carbazole (Predicted) | Benzofuro[2,3-b]carbazole (Predicted) | Benzofuro[3,2-c]carbazole (Predicted) |
| C-4a | 123 | - | ~125 | ~124 | ~124 |
| C-4b | 123 | - | ~125 | ~124 | ~124 |
| C-9a | 139 | - | ~140 | ~141 | ~140 |
| C-10a | - | 155 | ~150 | ~152 | ~151 |
| C-10b | - | 128 | ~130 | ~129 | ~129 |
| Fusion Carbons | - | - | Diagnostic shifts | Diagnostic shifts | Diagnostic shifts |
Rationale for Predicted Shifts:
The fusion of the benzofuran ring will introduce new quaternary carbons with distinct chemical shifts. The carbon atoms at the junction of the two ring systems (e.g., C-5a, C-11a, C-11b, C-11c in benzofuro[2,3-a]carbazole) will be highly deshielded due to their position within the extended π-system. The precise chemical shifts of these fusion carbons will be the most reliable indicators for differentiating the isomers.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular weight (C₁₈H₁₁NO, m/z = 257.08). The key to differentiation will lie in the relative abundances of the fragment ions.
Table 3: Predicted Key Fragmentation Patterns for Benzofurocarbazole Isomers
| m/z | Proposed Fragment | Benzofuro[2,3-a]carbazole (Predicted) | Benzofuro[2,3-b]carbazole (Predicted) | Benzofuro[3,2-c]carbazole (Predicted) |
| 257 | [M]⁺ | High | High | High |
| 228 | [M-CHO]⁺ | Moderate | Moderate | Moderate |
| 202 | [M-CHO-CN]⁺ | Low | Low | Low |
| 167 | [Carbazole]⁺ | Low | Low | Low |
| 118 | [Benzofuran]⁺ | Low | Low | Low |
Fragmentation Pathway Analysis:
The molecular ion ([M]⁺) is expected to be the base peak for all isomers due to the stability of the extended aromatic system. A characteristic fragmentation pathway for benzofurans involves the loss of a CHO radical (29 amu). Subsequent fragmentation may involve the loss of HCN (27 amu) from the carbazole moiety. The relative intensity of these fragment ions may differ subtly between the isomers due to the different stabilities of the resulting fragment cations. For instance, the isomer that can form a more stable fragment ion upon initial cleavage is likely to show a higher abundance of that fragment.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality, reproducible data for the confident identification of benzofurocarbazole isomers, the following experimental protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>98%), as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvent: For NMR analysis, use a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). For mass spectrometry, a volatile solvent such as methanol or acetonitrile is suitable.
NMR Spectroscopy Acquisition
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space correlations, which can be crucial for confirming the fusion pattern.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the ring fusion.
-
Mass Spectrometry Acquisition
-
Ionization: Electron Ionization (EI) is the preferred method for generating fragment ions and establishing a characteristic fragmentation pattern.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.
-
Tandem MS (MS/MS): If available, perform tandem mass spectrometry on the molecular ion to further elucidate the fragmentation pathways.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization and differentiation of benzofurocarbazole isomers.
Caption: A workflow for the synthesis, spectroscopic analysis, and structural elucidation of benzofurocarbazole isomers.
Conclusion
The definitive characterization of benzofuro[2,3-a]carbazole requires a rigorous and comparative spectroscopic approach. While direct experimental data for this specific molecule and its isomers remains scarce in the public domain, a robust analytical strategy based on the foundational principles of NMR and mass spectrometry, and leveraging the known spectral data of the constituent carbazole and benzofuran ring systems, can provide a high degree of confidence in structural assignment. By following the detailed protocols and comparative analysis outlined in this guide, researchers and drug development professionals can navigate the complexities of isomeric differentiation and build a solid foundation for their future investigations into this promising class of heterocyclic compounds.
References
A Comparative Guide to the Efficacy of Benzofuro[2,3-a]carbazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzofuro[2,3-a]carbazoles have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents. Their rigid, planar structure allows for intercalation into DNA and interaction with key cellular targets, leading to the inhibition of cancer cell proliferation.
This guide provides a comprehensive comparison of the efficacy of various benzofuro[2,3-a]carbazole derivatives against a panel of human cancer cell lines. We delve into their synthesis, mechanism of action, and comparative performance against established chemotherapeutic agents, supported by experimental data. This analysis aims to furnish researchers and drug development professionals with a detailed understanding of the therapeutic potential of this fascinating heterocyclic system.
A Facile and Efficient Synthesis: The Ultrasound-Assisted Rap-Stoermer Reaction
A significant advancement in the synthesis of benzofuro[2,3-a]carbazole derivatives has been the application of the ultrasound-assisted Rap-Stoermer reaction. This method provides a facile and efficient route to a diverse range of 3-(2-benzofuroyl)-9-ethyl-9H-carbazoles and 3,6-bis(2-benzofuroyl)-9-ethyl-9H-carbazoles[1][2][3]. The key advantages of this approach include shorter reaction times, milder conditions, and good to excellent yields, making it an attractive method for generating libraries of these compounds for biological screening[1][2][3].
The general synthetic scheme involves the reaction of 3-chloroacetyl- or 3,6-dichloroacetyl-9-ethyl-9H-carbazole with various substituted salicylaldehydes in the presence of a catalyst such as PEG-400 under ultrasound irradiation[1][2][3]. This one-pot reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired benzofuro[2,3-a]carbazole core.
Figure 1. Synthetic route to benzofuro[2,3-a]carbazole derivatives.
Unveiling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Topoisomerase II Inhibition: Disrupting DNA Replication and Repair
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition is a well-established strategy in cancer chemotherapy. Symmetrically substituted carbazole derivatives, such as 3,6-di(2-furyl)-9H-carbazole, have been shown to be potent catalytic inhibitors of topoisomerase IIα[1][4][5][6][7][8]. These compounds are believed to stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, cell death. It is highly probable that benzofuro[2,3-a]carbazole derivatives exert a similar inhibitory effect on this critical enzyme.
Figure 2. Proposed mechanism of topoisomerase II inhibition.
Induction of Apoptosis and Cell Cycle Arrest: Pushing Cancer Cells Towards Self-Destruction
Beyond topoisomerase II inhibition, benzofuro[2,3-a]carbazole derivatives likely trigger programmed cell death, or apoptosis, through multiple pathways. Studies on related carbazole compounds have demonstrated their ability to induce apoptosis by activating caspase cascades and disrupting the mitochondrial membrane potential[9][10]. This leads to the release of pro-apoptotic factors and the execution of the apoptotic program.
Furthermore, these derivatives can arrest the cell cycle at various phases, preventing cancer cells from proliferating. For instance, inhibition of topoisomerase II can lead to a G2/M phase arrest, a common mechanism for many anticancer drugs[11][12]. By halting the cell cycle, these compounds provide a window for the apoptotic machinery to eliminate the damaged cancer cells.
Comparative Efficacy: Benchmarking Against the Gold Standard
To contextualize the anticancer potential of benzofuro[2,3-a]carbazole derivatives, it is essential to compare their cytotoxic activity with that of established chemotherapeutic agents like doxorubicin. While direct comparative data for the specific benzofuro[2,3-a]carbazole derivatives is not yet published, we can extrapolate from studies on structurally related benzofuran and carbazole compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Heterocyclic Compounds and Doxorubicin
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | MCF-7 (Breast) | 1.136 | [5] |
| Doxorubicin | MCF-7 (Breast) | 1.136 | [5] |
| Benzofuran Derivative 2 | HCT-116 (Colon) | 3.27 | [5] |
| Doxorubicin | HCT-116 (Colon) | Not Reported | |
| Carbazole Derivative 1 | A549 (Lung) | 13.6 | [13] |
| Doxorubicin | A549 (Lung) | Not Reported | |
| Carbazole Derivative 2 | MIAPaCa-2 (Pancreatic) | 13.9 | [13] |
| Doxorubicin | MIAPaCa-2 (Pancreatic) | Not Reported |
Note: The IC50 values presented are for structurally related compounds and are intended to provide a general comparison. Specific IC50 values for the benzofuro[2,3-a]carbazole derivatives discussed in this guide are the subject of ongoing research.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuro[2,3-a]carbazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
Benzofuro[2,3-a]carbazole derivatives represent a promising scaffold for the development of novel anticancer agents. Their efficient synthesis, coupled with a multi-faceted mechanism of action that includes topoisomerase II inhibition and apoptosis induction, positions them as strong candidates for further preclinical and clinical investigation. While the currently available data is encouraging, further studies are warranted to elucidate the precise structure-activity relationships and to obtain comprehensive in vivo efficacy and toxicity profiles. The continued exploration of this fascinating class of heterocyclic compounds holds the potential to deliver next-generation cancer therapeutics with improved efficacy and reduced side effects.
References
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide for OLED Host Materials: Benzofuro[2,3-a]carbazole vs. mCP
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and color purity. For years, 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, has served as a benchmark host material, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters, owing to its high triplet energy.[1][2] However, the quest for materials with improved thermal and morphological stability has led to the exploration of rigid, fused-ring molecular architectures. This guide provides an in-depth comparison of a promising alternative, benzofuro[2,3-a]carbazole, with the established mCP, offering experimental data and field-proven insights to guide material selection in your research and development endeavors.
While specific experimental data for the exact benzofuro[2,3-a]carbazole isomer is limited in readily available literature, we will draw upon robust data from a closely related analogue, a benzofurocarbazole derivative (hereafter referred to as BFCz), which was specifically designed as a next-generation alternative to mCP.[3] This comparative approach provides valuable insights into the advantages conferred by the fused-ring carbazole architecture.
At a Glance: Key Performance Metrics
The ideal host material must possess a high triplet energy (ET) to confine excitons on the guest emitter, suitable frontier energy levels (HOMO/LUMO) for efficient charge injection, and high thermal stability to ensure device longevity. Here, we summarize the core properties of our two materials of interest.
| Property | Benzofurocarbazole (BFCz Analogue) | mCP (1,3-Bis(N-carbazolyl)benzene) | Rationale for Importance |
| Triplet Energy (ET) | 2.94 eV[3] | 2.91 eV[1][2] | Must be higher than the guest emitter's ET to prevent reverse energy transfer and quenching. |
| Glass Transition Temp. (Tg) | 147 °C [3] | 62 °C[3] | Higher Tg indicates better morphological stability and resistance to crystallization, leading to longer device lifetime. |
| Photoluminescence Max (λPLmax) | 365 nm (in polystyrene)[3] | 345, 360 nm (in THF)[1] | Indicates the intrinsic emission of the host material. |
| HOMO Level | Bipolar character[3] | 5.9 eV[1] | Governs the efficiency of hole injection from the hole transport layer (HTL). |
| LUMO Level | Bipolar character[3] | 2.4 eV[1] | Governs the efficiency of electron injection from the electron transport layer (ETL). |
Delving Deeper: A Head-to-Head Comparison
Thermal Stability: The Decisive Advantage of the Fused-Ring Structure
The most striking difference between BFCz and mCP lies in their thermal stability. mCP's relatively low glass transition temperature (Tg) of approximately 62 °C is a well-known vulnerability.[3] This low Tg makes thin films of mCP prone to crystallization over time, especially under thermal stress during device operation. This morphological instability can lead to device degradation and premature failure.
In stark contrast, the benzofurocarbazole analogue (BFCz) boasts a significantly higher Tg of 147 °C.[3] This remarkable improvement is a direct consequence of its rigid, fused-ring molecular structure. The fusion of the benzofuran and carbazole moieties restricts rotational freedom, leading to a much more stable amorphous state. This superior thermal stability is a critical advantage, translating directly to improved film-forming properties and the potential for significantly longer operational lifetimes for OLED devices.
Photophysical Properties: A Tale of Two High-Energy Hosts
A high triplet energy is non-negotiable for a host material intended for blue emitters. Both mCP and BFCz excel in this regard. With a triplet energy of 2.91 eV, mCP is capable of effectively hosting high-energy blue phosphorescent emitters like FIrpic (iridium(III)bis(4,6-difluorophenylpyridinato-N,C2')picolinate).[1][2] The BFCz analogue demonstrates a comparable and slightly higher triplet energy of 2.94 eV, also making it an excellent candidate for hosting sky-blue and deep-blue emitters without the risk of energy back-transfer.[3]
Regarding charge transport properties, mCP is primarily known as a hole-transporting host.[4] The BFCz analogue, however, was designed to exhibit more balanced, bipolar characteristics.[3] Density functional theory (DFT) calculations on BFCz show that the Highest Occupied Molecular Orbital (HOMO) is distributed across the heteroaromatic core, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the central phenylene ring.[3] This separation of frontier orbitals can facilitate both hole and electron transport, potentially leading to a wider recombination zone within the emissive layer and reducing efficiency roll-off at high brightness.
Device Performance: Putting Theory into Practice
The ultimate test of a host material lies in its performance within a fully fabricated OLED device. Studies have shown that BFCz, when used as a host for the sky-blue phosphorescent emitter FIrpic, can achieve high efficiencies.
A device with the structure ITO / HTL / BFCz:FIrpic / ETL / LiF / Al demonstrated a maximum external quantum efficiency (EQEmax) of 15.0% and a power efficiency of 14.9 lm/W, with CIE coordinates of (0.16, 0.37).[3] While numerous high-efficiency devices have been fabricated with mCP, this performance from the BFCz analogue is highly competitive and, crucially, is achieved with a host material possessing far superior thermal stability. This suggests that devices utilizing benzofurocarbazole hosts could offer a better combination of initial efficiency and long-term operational stability.
Experimental Protocols for Material Characterization
To ensure scientific integrity and reproducibility, the characterization of host materials must follow standardized protocols. Below are methodologies for determining the key properties discussed in this guide.
Protocol 1: Determination of Triplet Energy (ET)
The triplet energy is determined from the highest-energy peak (the 0-0 transition) of the phosphorescence spectrum measured at low temperature.
Methodology:
-
Sample Preparation: Prepare a solution of the host material in a suitable solvent (e.g., 2-methyltetrahydrofuran or toluene) at a concentration of approximately 10-5 M.
-
Degassing: Degas the solution by bubbling with nitrogen or through several freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excitons.
-
Measurement Setup: Place the sample in a cryostat and cool to 77 K (liquid nitrogen temperature).
-
Excitation: Excite the sample using a pulsed laser or a xenon lamp with a monochromator set to a wavelength where the material absorbs strongly.
-
Data Acquisition: Record the emission spectrum using a spectrometer with a gated detector (e.g., an ICCD camera) after a delay time (typically in the range of milliseconds) following the excitation pulse. This time delay ensures that the faster fluorescence has decayed, and only the long-lived phosphorescence is detected.
-
Data Analysis: Identify the highest-energy vibronic peak in the phosphorescence spectrum. The energy corresponding to this peak's wavelength is taken as the triplet energy (ET).
Caption: Workflow for Triplet Energy Measurement.
Protocol 2: Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the decomposition temperature (Td) and glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the material (typically 3-5 mg) into an inert sample pan (e.g., aluminum or alumina).
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a continuous nitrogen flow at a constant rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement:
-
Place the sample pan in the DSC cell alongside an empty reference pan.
-
Perform a heat/cool/heat cycle under a nitrogen atmosphere. A typical cycle might be:
-
Heat from room temperature to above the expected Tg and melting point (if any) at 10 °C/min.
-
Cool rapidly back to a low temperature.
-
Heat again at 10 °C/min.
-
-
The Tg is identified as a step-like transition in the heat flow curve, typically analyzed from the second heating scan to erase the material's thermal history.
-
Caption: Workflow for Thermal Characterization.
Protocol 3: OLED Fabrication and Testing
This is a generalized protocol for fabricating a phosphorescent OLED (PhOLED) by thermal evaporation to evaluate host material performance.
Methodology:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before deposition.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Organic Layer Deposition:
-
Deposit a Hole Injection Layer (HIL), e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile).
-
Deposit a Hole Transport Layer (HTL), e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Co-evaporate the host material (e.g., BFCz or mCP) and the phosphorescent guest emitter (e.g., FIrpic) from separate sources to form the Emissive Layer (EML). The doping concentration is controlled by the relative deposition rates.
-
Deposit an Electron Transport Layer (ETL), e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).
-
-
Cathode Deposition:
-
Deposit a thin Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF).
-
Deposit a thicker metal cathode, e.g., Aluminum (Al).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to protect it from atmospheric moisture and oxygen.
-
Device Testing:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.
-
Measure the electroluminescence (EL) spectrum at various driving voltages.
-
Calculate the device performance metrics: External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Caption: Simplified OLED Structure and Energy Diagram.
Conclusion and Future Outlook
While mCP remains a valuable and widely used host material, its low glass transition temperature presents a significant challenge for achieving long-term device stability. The development of fused-ring carbazole derivatives, exemplified by the BFCz analogue, offers a clear path forward.
Benzofuro[2,3-a]carbazole and its isomers represent a superior class of host materials primarily due to their vastly improved thermal and morphological stability. With a Tg more than double that of mCP, BFCz provides a robust matrix for the emissive layer, mitigating a key degradation pathway. This is achieved without compromising the requisite high triplet energy needed for efficient blue OLEDs. The bipolar nature of BFCz further suggests the potential for more balanced charge transport and improved efficiency roll-off.
For researchers and developers working on next-generation displays and solid-state lighting, the transition from conventional hosts like mCP to more robust, rigid structures like benzofurocarbazoles is a logical and promising step. The insights and protocols provided in this guide are intended to facilitate this transition and accelerate the development of more efficient and durable OLED technologies.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 12H-Benzofuro[2,3-a]carbazole
For professionals in research and drug development, the integrity of our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of complex heterocyclic compounds like 12H-Benzofuro[2,3-a]carbazole is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and a conservative, risk-based assessment of its potential hazards.
The causality behind these rigorous procedures stems from a critical fact: comprehensive toxicological data for this compound is not widely available.[1] Its molecular architecture, a fusion of carbazole and benzofuran rings, places it within a class of polycyclic aromatic compounds that often exhibit hazardous properties, including potential carcinogenicity and ecotoxicity. Therefore, in the absence of complete data, we must operate under the precautionary principle, treating the compound with the caution afforded to known hazardous substances.
Hazard Assessment & Risk Profile
A thorough understanding of the potential risks is the foundation of a valid safety protocol. While this specific molecule has not been exhaustively studied, data from safety data sheets (SDS) for closely related or deuterated analogues and the known hazards of its parent structures inform our approach.
-
Human Health Hazards: The compound is classified with a "Warning" signal word and is associated with specific health risks. It may cause respiratory irritation, skin irritation, and serious eye irritation, and is considered harmful if swallowed.
-
Potential Carcinogenicity: Although no component is currently identified as a carcinogen by IARC, many multi-ring heterocyclic amines and polycyclic aromatic compounds are subjects of scrutiny.[1] The Occupational Safety and Health Administration (OSHA) mandates stringent handling procedures for known and potential carcinogens, a standard we adopt here due to the compound's structure and the incomplete toxicological profile.[2][3][4]
-
Environmental Hazards: The related compound, carbazole, is classified as an environmentally hazardous substance that is very toxic to aquatic life with long-lasting effects.[5][6][7] Consequently, this compound must be presumed to pose a similar environmental risk. Under no circumstances should this compound or its containers be allowed to enter drains or waterways.[1][5]
Summary of Hazard Profile & Disposal Requirements
| Hazard Classification | Description | Disposal Mandate |
| Acute Toxicity | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Must be handled as hazardous waste. Avoid all routes of personal exposure. |
| Potential Carcinogen | Structure is related to classes of compounds with known carcinogenic members.[2][8] | Handle using stringent controls as per OSHA guidelines for carcinogens.[9] |
| Ecotoxicity | Presumed to be toxic to aquatic life with long-lasting effects, based on related carbazole compounds.[5][6] | Must be disposed of as hazardous waste. Prevent any release to the environment. |
| Final Disposal Method | N/A | High-temperature incineration at a licensed hazardous waste facility.[1] |
Personal Protective Equipment (PPE) & Engineering Controls
A self-validating safety protocol ensures that personnel are shielded from exposure at every step. The following combination of engineering controls and PPE is mandatory when handling this compound in any form.
-
Engineering Controls: All weighing, handling, and preparation of solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste immediately after handling the compound.
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities or in case of a spill, a chemically impervious apron is recommended.
-
Respiratory Protection: If there is any risk of dust formation outside of a fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[1][8]
Step-by-Step Waste Management & Disposal Protocol
The guiding principle is waste segregation. Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation and Containerization
-
Solid Waste (Pure Compound, Contaminated PPE):
-
Collect all unused or waste this compound powder, along with any contaminated items like weigh boats, gloves, and absorbent pads, in a dedicated hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be leak-proof, and feature a secure, sealable lid.[10] Keep the container closed except when adding waste.
-
-
Liquid Waste (Contaminated Solvents):
-
Collect all solvents used to rinse glassware or dissolve the compound in a separate, clearly labeled hazardous liquid waste container.
-
Consult your institutional guidelines regarding the segregation of halogenated and non-halogenated solvent waste.
-
-
Contaminated Sharps:
-
Any sharp objects (needles, razor blades, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Labeling
Proper labeling is a critical regulatory requirement. Affix a hazardous waste tag to each container as soon as the first item is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date
-
The laboratory or generator's contact information
Step 3: On-Site Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.
-
This area must be under the control of laboratory personnel and away from general traffic.[10]
-
All waste containers must be placed within secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
Step 4: Final Disposal
-
The designated and final disposal route for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1]
-
Contact your institution's EHS department to arrange for the pickup and transport of the waste.
-
Never attempt to dispose of this chemical through standard trash or by washing it down the drain. The EPA's "sewer ban" strictly prohibits the drain disposal of hazardous waste pharmaceuticals and by extension, research chemicals with hazardous properties.[11][12]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.
-
Control: If safe to do so, prevent the spill from spreading. Remove all ignition sources from the area.
-
Clean-Up:
-
Wear the full PPE detailed in Section 2.
-
For solid spills, do not dry sweep .[8] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) and carefully scoop the mixture into your designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. capotchem.com [capotchem.com]
- 2. ehs.com [ehs.com]
- 3. emedco.com [emedco.com]
- 4. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Content Retired - Compliance Assistance Centers [caiweb.com]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 12H-Benzofuro[2,3-a]carbazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 12H-Benzofuro[2,3-a]carbazole. The focus is on the implementation of appropriate personal protective equipment (PPE) within a comprehensive safety framework that includes engineering and administrative controls. The procedural guidance herein is designed to foster a culture of safety and ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the potential hazards associated with this compound is fundamental to implementing effective safety protocols. While comprehensive toxicological data for this specific compound is limited, information from its structural analogs and available Safety Data Sheets (SDS) necessitates a cautious approach.
A Safety Data Sheet for the deuterated analog, this compound-d10, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, it does state that inhalation may cause respiratory irritation.[1] An SDS for the parent compound identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.
Crucially, the structurally related compound Carbazole is classified as "Suspected of causing cancer" and is noted as being very toxic to aquatic life with long-lasting effects. This classification warrants handling this compound as a potential carcinogen and taking all appropriate precautions.
Summary of Potential Hazards:
| Hazard | Description | Primary Exposure Routes |
|---|---|---|
| Carcinogenicity | Suspected carcinogen based on structural alerts and data from analogous compounds. | Inhalation, Dermal Absorption, Ingestion |
| Irritation | May cause irritation to the skin, eyes, and respiratory tract.[1] | Dermal Contact, Eye Contact, Inhalation |
| Acute Toxicity | Harmful if swallowed. | Ingestion |
| Environmental | Potential for long-lasting harmful effects to aquatic life. | Improper Disposal |
The Hierarchy of Controls: A Foundation for Safety
Personal protective equipment is the final line of defense against chemical exposure. Its effectiveness is maximized when integrated into the broader hierarchy of controls.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
